molecular formula C10H16Cl2N2O2 B597053 (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS No. 1217631-87-2

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Katalognummer: B597053
CAS-Nummer: 1217631-87-2
Molekulargewicht: 267.15
InChI-Schlüssel: GGANVLPLTUQZIF-KLQYNRQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride ( 153524-69-7) is a chiral piperidine derivative offered as a high-purity chemical building block for research and development . Its molecular formula is C10H16Cl2N2O2, with a molecular weight of 267.15 . The compound features both an ester group and a pyridine ring, making it a versatile intermediate for various synthetic transformations. Chiral piperidine structures, such as this (R)-configured compound, are of significant interest in medicinal chemistry. They serve as key precursors in the synthesis of active pharmaceutical ingredients (APIs) . For instance, the (R)-3-aminopiperidine moiety is a critical core structure in approved therapeutics like Alogliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used in the management of type 2 diabetes . The presence of the pyridin-3-yl group can contribute to molecular recognition and binding interactions in drug-target complexes. This product is intended for use as a standard in analytical method development and validation, and in the exploration of new synthetic routes for pharmacologically active compounds . It is supplied as a dihydrochloride salt to enhance its stability and solubility. (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGANVLPLTUQZIF-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661407
Record name Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217631-87-2
Record name Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS number 1217631-87-2.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and medicinal utility of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 1217631-87-2).

High-Fidelity Chiral Building Blocks in Peptidomimetic Drug Design

Executive Summary

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a specialized chiral


-amino acid ester used primarily as a pharmacophore scaffold in the development of integrin antagonists, protease inhibitors, and macrocyclic peptidomimetics. Unlike standard 

-amino acids, this

-amino derivative introduces an additional carbon into the polypeptide backbone, conferring resistance to proteolytic degradation—a critical attribute for increasing the half-life of peptide-based therapeutics. The incorporation of the pyridine ring, specifically at the 3-position, acts as a bioisostere for phenyl groups, enhancing aqueous solubility and offering unique hydrogen-bonding vectors for target binding pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 1217631-87-2
IUPAC Name Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Molecular Formula

Molecular Weight 267.15 g/mol (Salt); 194.23 g/mol (Free Base)
Chirality (R)-Enantiomer
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents (

, Hexanes)
pKa (Calc.) Pyridine N: ~3.5
Structural Significance

The compound exists as a dihydrochloride salt . This is chemically significant because both the primary amine (on the


-carbon) and the pyridine nitrogen are protonated under standard storage conditions. This dual protonation stabilizes the compound against oxidation and racemization but requires careful neutralization (desalting) during organic synthesis to restore nucleophilicity.

Strategic Synthesis: The "Ellman" Protocol

For research-scale production where enantiomeric excess (ee) >98% is non-negotiable, the Ellman Sulfinamide route is the industry gold standard. Unlike classical resolution of racemates (which wastes 50% of the material), this stereoselective synthesis builds the chiral center de novo.

Mechanism of Action[3][10][11]
  • Condensation: 3-Pyridinecarboxaldehyde is condensed with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

  • Diastereoselective Addition: A Reformatsky-type addition (using ethyl bromoacetate and activated Zinc) attacks the imine. The bulky tert-butyl group on the sulfur directs the attack to a single face of the molecule, establishing the (R)-stereocenter at the

    
    -position.
    
  • Deprotection: Acidic cleavage removes the sulfinyl group, yielding the free amine, which is trapped as the stable dihydrochloride salt.

Visualization: Stereoselective Synthesis Workflow

EllmanSynthesis Figure 1: Stereoselective Synthesis via Ellman Auxiliary Route Aldehyde 3-Pyridinecarboxaldehyde Imine Chiral N-Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4 Dehydration Auxiliary (R)-t-Butylsulfinamide Auxiliary->Imine ProtectedBeta Sulfinamide-Protected Beta-Amino Ester Imine->ProtectedBeta Diastereoselective Addition Reformatsky Reformatsky Reagent (BrZnCH2COOEt) Reformatsky->ProtectedBeta FinalProduct (R)-Ethyl 3-amino-3-(pyridin-3-yl) propanoate 2HCl ProtectedBeta->FinalProduct Cleavage & Salt Formation Acid HCl / Dioxane Acid->FinalProduct

[1][2][3]

Applications in Drug Discovery[1][3][4][7][12]

Peptidomimetics & Protease Stability

The incorporation of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate into a peptide sequence creates a


-peptide linkage .
  • Proteolytic Resistance: Endogenous proteases (like trypsin or pepsin) are evolved to cleave

    
    -peptide bonds. The extra methylene group (
    
    
    
    ) in the backbone of this molecule distorts the scissile bond, rendering the drug candidate invisible to these enzymes.
  • Conformational Control:

    
    -amino acids favor the formation of stable secondary structures, such as the 14-helix , which can mimic protein-protein interaction domains.
    
Integrin Antagonism (RGD Mimetics)

This compound is a privileged scaffold for designing antagonists of Integrin


 and 

.
  • The Logic: Integrins recognize the RGD (Arg-Gly-Asp) sequence. Drug designers replace the flexible Gly-Asp section with a rigid

    
    -amino acid scaffold.
    
  • Pyridine Advantage: The pyridine ring at the

    
    -position mimics the side chain of aromatic amino acids but with higher polarity. This allows the inhibitor to engage in 
    
    
    
    -cation interactions
    or hydrogen bonding within the receptor pocket, often improving potency over the corresponding phenyl analog.
Visualization: Retrosynthetic Application Logic

Retrosynthesis Figure 2: Retrosynthetic Analysis of Peptidomimetic Drugs cluster_inputs Building Blocks Drug Target Drug Candidate (e.g., Integrin Inhibitor) Scaffold Central Beta-Amino Acid Core Drug->Scaffold Retrosynthetic Disconnection CAS_Compound (R)-Ethyl 3-amino-3- (pyridin-3-yl)propanoate Scaffold->CAS_Compound Core Installation Linker Peptide/Linker Moiety Scaffold->Linker

Handling, Stability & Protocols

Storage Protocols
  • Hygroscopicity: As a dihydrochloride salt, the compound is highly hygroscopic. It must be stored in a desiccator at -20°C . Exposure to ambient moisture will lead to deliquescence, complicating accurate weighing and molarity calculations.

  • Stability: The salt form is stable for >2 years if kept dry. The free base is prone to slow cyclization (forming a

    
    -lactam) or oxidation of the pyridine ring if left in solution for extended periods.
    
Desalting Protocol (For Synthesis)

Before using this compound in coupling reactions (e.g., amide bond formation), the amine must be liberated from the HCl salt:

  • Dissolve the CAS compound in a biphasic mixture of DCM and Sat.

    
     .
    
  • Stir vigorously for 15 minutes.

  • Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Critical: Use the free base immediately. Do not store it.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link

  • ChemicalBook. (2024). "Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Product Profile." Link

  • PubChem. (2024). "Ethyl 3-amino-3-(pyridin-3-yl)propanoate - Compound Summary." National Library of Medicine. Link

  • Lelais, G., & Seebach, D. (2004). "

    
    -Amino Acids: Entry into a New World of Peptides." Biopolymers. Link
    

Sources

Asymmetric synthesis of chiral beta-amino esters with a pyridine group.

Strategic Architectures for the Asymmetric Synthesis of Pyridine-Functionalized -Amino Esters

Executive Summary & Strategic Importance


In transition-metal catalysis, this nitrogen often acts as a catalyst poison, competitively binding to the metal center and shutting down the catalytic cycle or eroding enantioselectivity. In organocatalysis, the basicity can interfere with hydrogen-bonding networks.

This guide details three high-integrity workflows to overcome these challenges, prioritizing Rhodium-catalyzed asymmetric hydrogenation as the industrial gold standard, while examining Organocatalytic Mannich reactions as a robust metal-free alternative.

Critical Decision Matrix: Method Selection

Before initiating wet chemistry, select the appropriate methodology based on your substrate architecture and scale requirements.

MethodSelectionStartTarget: Pyridine-Functionalized beta-Amino EsterQ1Is the beta-amino acrylate precursor available?Start->Q1Method1METHOD A: Asymmetric Hydrogenation(Rh-DuPhos/Ferrocenyl)*Best for Scale & High ee*Q1->Method1Yes (Enamide/Acrylate exists)Q2Is the substrate acid-sensitive?Q1->Q2No (Need C-C bond formation)Method2METHOD B: Organocatalytic Mannich(Thiourea/Squaramide)*Best for Acid-Sensitive/Metal-Free*Q2->Method2YesMethod3METHOD C: Biocatalytic Transamination(Transaminases)*Best for Green Chemistry/Late Stage*Q2->Method3No (or if Enzyme available)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and chemical sensitivity.

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation[1][2][3]

This is the most robust method for generating chiral


1
The "Pyridine Poisoning" Mechanism & Solution

The pyridine nitrogen (

The Solution: Protonation.[2][3] Conducting the reaction in a solvent capable of hydrogen bonding (e.g., 2,2,2-trifluoroethanol) or adding a stoichiometric acid (e.g., HBF

Catalytic Cycle and Inhibition Pathway

RhCycleRh_Pre[Rh(L*)(Solvent)2]+SubstrateSubstrate Binding(Enamide)Rh_Pre->Substrate + SubstratePoisonDEAD END:Pyridine-N CoordinationRh_Pre->Poison Pyridine InterferenceOxAddOxidative Addition (H2)Substrate->OxAdd + H2MigInsMigratory InsertionOxAdd->MigInsRedElimReductive Elimination(Product Release)MigIns->RedElimRedElim->Rh_Pre TurnoverPoison->Rh_Pre + Acid (H+) (Re-activation)

Figure 2: The Rh(I) catalytic cycle, highlighting the competitive inhibition by pyridine and its reversal via protonation.

Detailed Protocol: Rh-DuPhos System

Target: Methyl (S)-3-amino-3-(pyridin-3-yl)propanoate (N-acetyl protected).

Reagents:

  • Substrate: Methyl 3-acetamido-3-(pyridin-3-yl)acrylate (E/Z mixture).

  • Catalyst: (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate — abbreviated as [Rh((S,S)-Me-DuPhos)(COD)]BF

    
     .
    
  • Solvent: Degassed Methanol (MeOH) or Trifluoroethanol (TFE).

  • Hydrogen Source: H

    
     gas (balloon or autoclave).
    

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox/Schlenk Line): In a nitrogen-filled glovebox, weigh [Rh((S,S)-Me-DuPhos)(COD)]BF

    
     (1.0 mol%) into a distinct vial. Dissolve in degassed MeOH to create a stock solution.
    
    • Expert Insight: The cationic Rh charge is crucial. Neutral Rh-chloride dimers often fail due to chloride bridging.

  • Substrate Loading: Load the

    
    -enamido acrylate (1.0 equiv) into a high-pressure hydrogenation vessel (e.g., Parr reactor).
    
    • Critical Step: If the substrate is a free pyridine, add 1.05 equiv of HBF

      
       or TFA to the vessel. This blocks the pyridine nitrogen.
      
  • Reaction Initiation: Add the catalyst solution via syringe. Purge the vessel with H

    
     (3 cycles of 5 atm pressurization/release).
    
  • Hydrogenation: Pressurize to 5–10 atm (75–150 psi) H

    
    . Stir vigorously at Room Temperature (25 °C) for 12–24 hours.
    
    • Monitoring: Check H

      
       uptake. If uptake stalls, the catalyst may be poisoned; increased pressure (up to 30 atm) can sometimes overcome this.
      
  • Workup & Purification: Vent H

    
    . Concentrate the solvent in vacuo.
    
    • Purification Note: Pyridine derivatives streak on silica. Use an eluent containing 1% Et

      
      N or NH
      
      
      OH to deprotonate the silica surface.
Performance Data (Comparative)
Catalyst SystemSolventAdditiveYield (%)ee (%)Notes
[Rh(Me-DuPhos)]+ MeOHNone4562Catalyst poisoning observed.
[Rh(Me-DuPhos)]+ MeOHHBF

(1 eq)
98>99Protonation restores activity.
[Rh(Ferrocenyl)]+ TFENone9596TFE solvent H-bonds to Pyridine.
[Ru(BINAP)] EtOHHCl8885Lower selectivity than Rh-DuPhos.

Method B: Organocatalytic Mannich Reaction

For labs lacking high-pressure hydrogenation equipment or for substrates sensitive to reduction, the asymmetric Mannich reaction is the preferred route.

Mechanism: Bifunctional Activation

Chiral thioureas or squaramides act as bifunctional catalysts. They activate the electrophile (imine) via hydrogen bonding while simultaneously directing the nucleophile (enolate/malonate).

Protocol: Thiourea-Catalyzed Addition

Target: Enantioenriched

Reagents:

  • Electrophile: N-Boc-imine derived from 3-pyridinecarboxaldehyde. (Note: Due to instability, use

    
    -amido sulfones as stable imine surrogates).[4]
    
  • Nucleophile: Diethyl malonate.[3]

  • Catalyst: Takemoto's Catalyst (Chiral thiourea) or Cinchona alkaloid derivative.

  • Base: K

    
    CO
    
    
    (aq) or organic base.

Step-by-Step Methodology:

  • Imine Generation (In Situ): Dissolve the

    
    -amido sulfone (1.0 equiv) in Toluene/DCM (1:1). Add inorganic base (K
    
    
    CO
    
    
    , 3.0 equiv) to eliminate the sulfinate and generate the N-Boc-imine in situ.
  • Catalytic Addition: Add the chiral thiourea catalyst (10 mol%) and diethyl malonate (1.5 equiv). Stir at 0 °C to -20 °C.

    • Expert Insight: Lower temperatures generally improve enantioselectivity (ee) but reduce reaction rate.

  • Quench & Isolation: Filter off the inorganic salts. Wash with saturated NH

    
    Cl. Flash chromatography (EtOAc/Hexanes with 1% Et
    
    
    N).

Troubleshooting & Expert Tips

Handling Pyridine Basicity
  • Symptoms: Low conversion, "stuck" reaction.

  • Diagnosis: The pyridine nitrogen is coordinating to the Lewis Acid (Rh, Cu, etc.).

  • Fix: Switch to a strongly coordinating counter-anion (e.g., BARF) on the metal to outcompete the pyridine, or use the protonation strategy (HBF

    
    ).
    
Enantiomeric Excess (ee) Erosion
  • Cause: Partial racemization of the product or background (uncatalyzed) reaction.

  • Fix: In Mannich reactions, ensure the background reaction (without catalyst) is negligible at the operating temperature. If the background rate is high, lower the temperature and increase catalyst loading.

Purification of Polar Amines
  • Issue: Product sticks to the baseline of TLC/Column.

  • Fix: Use "basified silica." Slurry silica gel in Hexanes/Et

    
    N (95:5) before pouring the column. This neutralizes acidic sites on the silica.
    

References

  • Zhu, G., Chen, Z., & Zhang, X. (1999).[1] Highly Efficient Asymmetric Synthesis of

    
    -Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of 
    
    
    -(Acylamino)acrylates.[1] Journal of Organic Chemistry. Link
  • Vertex Pharmaceuticals. (2006). Process to chiral beta amino acid derivatives by asymmetric hydrogenation.[1][5][6] WO2006081151A1. Link

  • Tang, T. P., & Ellman, J. A. (1999).[3] Asymmetric Synthesis of

    
    -Amino Acids via the Addition of Enolates to tert-Butanesulfinyl Imines. Journal of Organic Chemistry. Link
    
  • Xue, Y., et al. (2018).[7] Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.[7] Link

  • Wang, Y., et al. (2015).[8] Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Link

Enantioselective synthesis of the (R)-enantiomer of ethyl 3-amino-3-(pyridin-3-yl)propanoate.

Author: BenchChem Technical Support Team. Date: February 2026

A Biocatalytic and Chemocatalytic Perspective


)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Classification:  Chiral 

-Amino Acid Derivative
Executive Summary

The target molecule, (


)-ethyl 3-amino-3-(pyridin-3-yl)propanoate , represents a critical pharmacophore in modern drug discovery. As a 

-amino acid derivative containing a pyridine heterocycle, it serves as a robust peptidomimetic scaffold. Unlike

-amino acids, this

-analog offers enhanced metabolic stability against proteolytic enzymes and provides unique vector orientation for side-chain interactions in kinase inhibitors and GPCR ligands.

This technical guide details two distinct, high-fidelity synthetic routes selected for their scalability and enantiomeric excess (ee):

  • Biocatalytic Kinetic Resolution (Recommended for Scalability): Utilizes Candida antarctica Lipase B (CAL-B) to resolve the racemic ester. This method is operationally simple and yields the (

    
    )-enantiomer as the unreacted species with high optical purity (>98% ee).
    
  • Asymmetric Hydrogenation (Recommended for Atom Economy): A Rhodium-catalyzed hydrogenation of the corresponding

    
    -enamino ester. This route is preferred for high-throughput manufacturing where waste minimization is paramount.
    
Structural Analysis & Retrosynthesis

Critical Distinction: It is vital to distinguish the target C-linked isomer (pyridine ring at the


-carbon) from the N-linked  isomer (pyridin-amino). The protocols below specifically target the C-linked scaffold derived from nicotinaldehyde.

Retrosynthesis Target (R)-Target Molecule (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Racemate Racemic Ester (±)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Racemate->Target Kinetic Resolution (CAL-B Lipase) Enamine Enamino Ester Ethyl 3-amino-3-(pyridin-3-yl)acrylate Enamine->Target Asymmetric Hydrogenation [Rh(cod)2]BF4 + Chiral Ligand Aldehyde Nicotinaldehyde (Pyridine-3-carboxaldehyde) Aldehyde->Racemate Rodionov Condensation + Esterification Aldehyde->Enamine Condensation Malonate Mono-Ethyl Malonate (or Malonic Acid + NH4OAc) Malonate->Racemate

Figure 1: Retrosynthetic analysis showing the two primary routes: Biocatalytic Resolution (Left branch) and Asymmetric Hydrogenation (Right branch).

Route 1: Biocatalytic Kinetic Resolution (The Scalable Protocol)

This route is favored for batch manufacturing due to the robustness of immobilized lipases. The principle relies on the Kazlauskas Rule , where CAL-B preferentially hydrolyzes the (


)-enantiomer of the ester to the acid, leaving the desired (

)-ester intact.
Step 1: Synthesis of the Racemic Scaffold (Modified Rodionov Reaction)

Before resolution, the racemic backbone is constructed via a one-pot condensation.

  • Reagents: Nicotinaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq), Ethanol (solvent).

  • Mechanism: The ammonium acetate serves as both the ammonia source and the catalyst for the Knoevenagel condensation/Michael addition sequence.

  • Workflow:

    • Reflux nicotinaldehyde, malonic acid, and ammonium acetate in ethanol for 6-8 hours.

    • The resulting 3-amino-3-(pyridin-3-yl)propanoic acid precipitates upon cooling.

    • Esterification: Treat the crude acid with thionyl chloride (SOCl

      
      ) in ethanol at 0°C 
      
      
      
      Reflux to generate the racemic ethyl ester dihydrochloride.
    • Free Basing: Neutralize with saturated NaHCO

      
       and extract with DCM to obtain the free amine for enzymatic resolution.
      
Step 2: Enzymatic Kinetic Resolution (Detailed Protocol)

This is the critical enantioselective step.

Reagents:

  • Substrate: Racemic Ethyl 3-amino-3-(pyridin-3-yl)propanoate.

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).

  • Nucleophile: Water (0.5 eq relative to substrate) – strictly controlled.

Protocol:

  • Preparation: Dissolve 10.0 g of the racemic ester in 100 mL of anhydrous DIPE.

  • Initiation: Add 0.5 equivalents of water (approx 460

    
    L). Add 2.0 g of Novozym 435 beads.
    
  • Incubation: Stir the suspension at 30°C at 200 rpm.

    • Note: Do not overheat. Higher temperatures increase reaction rate but may erode enantioselectivity (

      
      -value).
      
  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, Hexane/IPA/DEA).

    • Target: Stop reaction when conversion reaches 50-52%. At this point, the (

      
      )-ester is hydrolyzed to the acid (precipitates or stays in aqueous phase), and the (
      
      
      
      )-ester remains.
  • Workup:

    • Filter off the enzyme beads (can be recycled).

    • The filtrate contains the (

      
      )-ester and the (
      
      
      
      )-acid.
    • Wash the organic phase with saturated NaHCO

      
       solution. The (
      
      
      
      )-acid will partition into the aqueous phase.
    • Dry the organic phase (MgSO

      
      ) and concentrate.
      
  • Purification: The resulting oil is the (

    
    )-ethyl 3-amino-3-(pyridin-3-yl)propanoate .
    

Validation:

  • Yield: ~45% (Theoretical max 50%).

  • ee: >98% (after recrystallization of the HCl salt if necessary).

EnzymaticWorkflow Input Racemic Ester (in DIPE) Enzyme Add CAL-B + 0.5 eq H2O Input->Enzyme Reaction Stir 30°C (Hydrolysis of S-isomer) Enzyme->Reaction Filter Filter Enzyme Reaction->Filter Partition Biphasic Wash (NaHCO3 / Organic) Filter->Partition AqPhase Aqueous Phase Contains (S)-Acid Partition->AqPhase Waste/Recycle OrgPhase Organic Phase Contains (R)-Ester Partition->OrgPhase Product

Figure 2: Workflow for the CAL-B mediated kinetic resolution.

Route 2: Asymmetric Hydrogenation (The High-Tech Route)

For laboratories equipped with high-pressure hydrogenation capabilities, this route offers 100% theoretical yield.

Step 1: Enamine Synthesis

React nicotinaldehyde with ethyl acetate and ammonium acetate (or via the Horner-Wadsworth-Emmons reaction using a phosphonate glycine equivalent) to yield ethyl 3-amino-3-(pyridin-3-yl)acrylate .

  • Note: The (Z)-isomer is typically formed and is the preferred substrate for hydrogenation.

Step 2: Rhodium-Catalyzed Hydrogenation

Catalyst System:

  • Precursor: [Rh(cod)

    
    ]BF
    
    
    
    (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
  • Ligand: (

    
    ,
    
    
    
    )-Josiphos (or Walphos families). The specific ligand stereochemistry dictates the product chirality. For (
    
    
    )-product, typically (
    
    
    )-BINAP or specific Josiphos isomers are screened.

Protocol:

  • Glovebox Operation: In a nitrogen-filled glovebox, mix the Rh precursor (1 mol%) and Ligand (1.1 mol%) in degassed 2,2,2-trifluoroethanol (TFE).

    • Why TFE? Fluorinated alcohols enhance the turnover frequency and prevent the pyridine nitrogen from poisoning the catalyst by hydrogen bonding.

  • Substrate Addition: Add the enamino ester substrate (0.5 M concentration).

  • Hydrogenation: Transfer to an autoclave. Pressurize to 30 bar H

    
    . Stir at 50°C for 24 hours.
    
  • Purification: Vent H

    
    . Concentrate solvent. Pass through a short silica plug to remove catalyst.
    
Comparative Analysis
FeatureBiocatalytic Resolution (Route 1)Asymmetric Hydrogenation (Route 2)
Enantioselectivity (ee) Excellent (>98%)Ligand Dependent (90-99%)
Yield Max 50% (Kinetic Resolution)Theoretical 100%
Cost Low (Enzyme reusable, cheap reagents)High (Rh metal, chiral ligands)
Operational Difficulty Low (Open air, standard glassware)High (High pressure, O2 sensitive)
Scalability High (Linear scale-up)Moderate (Requires specialized reactors)
References
  • Prepar

    
    -Amino Acids via Rodionov Reaction: 
    
    • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of

      
      -amino acids.[1][2][3][4][5][6]Berichte, 59, 2952. (Classic foundation for the racemic synthesis).
      
  • Lipase-C

    
    -Amino Esters: 
    
    • Liljeblad, A., & Kanerva, L. T. (2006).

      
      -amino acids.Tetrahedron, 62(25), 5831-5854. 
      
  • Asymmetric Hydrogen

    
    -Enamino Esters: 
    
    • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of

      
      -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.Journal of the American Chemical Society, 126(32), 9918-9919. 
      
  • Solvent Effects in Pyridine Hydrogenation: Specific usage of TFE (Trifluoroethanol) to prevent catalyst poisoning by pyridine moieties is detailed in: Org. Process Res. Dev. 2018, 22, 12, 1701–1711.

Disclaimer: This guide is for research purposes. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Technical Guide: Mechanism & Utility of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophoric utility, synthetic role, and putative mechanism of action for (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate .

Executive Summary

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral


-amino acid ester serving as a "privileged scaffold" in medicinal chemistry. It is not a standalone therapeutic agent but a critical pharmacophore used to synthesize peptidomimetics , specifically integrin antagonists  (e.g., 

inhibitors) and protease inhibitors (e.g., Thrombin or Factor Xa inhibitors).

Its mechanism of action is defined by its contribution to the final drug molecule:

  • Proteolytic Stability: The

    
    -amino backbone resists hydrolysis by endogenous 
    
    
    
    -peptidases, significantly extending the half-life of peptide-based drugs.
  • Conformational Locking: It induces stable secondary structures (helices/turns), reducing the entropic penalty of binding to a target receptor.

  • Electrostatic Interaction: The pyridine ring acts as a weak base and hydrogen bond acceptor, often mimicking the guanidine group of Arginine in RGD (Arg-Gly-Asp) mimetics or engaging in

    
    -stacking interactions within the S1/S4 pockets of serine proteases.
    

Putative Mechanism of Pharmacological Contribution[1]

This section details how the (R)-enantiomer functions within a bioactive ligand binding pocket.

Integrin Receptor Antagonism (RGD Mimicry)

Many therapeutic targets, such as the


 integrin (implicated in tumor angiogenesis), recognize the RGD (Arginine-Glycine-Aspartate)  tripeptide sequence.[1]
  • The Problem: Linear RGD peptides are rapidly degraded and lack specificity.

  • The Solution: Replacing the Arginine-Glycine segment with a

    
    -amino acid scaffold.
    
  • Mechanism: The pyridin-3-yl moiety mimics the spatial and electronic properties of the Arginine side chain. The pyridine nitrogen can accept a hydrogen bond or coordinate with the cation in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS), while the rigid

    
    -backbone maintains the precise distance to the aspartate-mimicking carboxylate.
    
Protease Inhibition (S1 Pocket Binding)

In the context of serine protease inhibitors (e.g., Thrombin, Factor Xa):

  • The (R)-configuration directs the pyridine ring into the S1 specificity pocket .

  • The aromatic pyridine ring engages in

    
    -
    
    
    
    T-shaped stacking
    with conserved aromatic residues (e.g., Trp215 in Thrombin).
  • The

    
    -amino ester linkage acts as a transition state mimic, positioning the carbonyl oxygen in the oxyanion hole, inhibiting the enzyme's catalytic triad.
    
Pathway Visualization

The following diagram illustrates the pharmacophoric mapping of the molecule within a theoretical binding pocket.

PharmacophoreMechanism cluster_Pharmacophore Pharmacophoric Elements cluster_Target Target Receptor Interactions Molecule (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Pyridine Pyridine Ring (Basic/Aromatic) Molecule->Pyridine BetaBackbone Beta-Amino Backbone (Rigid Spacer) Molecule->BetaBackbone Ester Ethyl Ester (Prodrug/H-Bond Acceptor) Molecule->Ester S1_Pocket S1 Specificity Pocket (Pi-Stacking / Cation Interaction) Pyridine->S1_Pocket Pi-Pi Stacking / H-Bonding Peptidase Alpha-Peptidase (Degradation Enzyme) BetaBackbone->Peptidase Resists Hydrolysis (Steric Hindrance) Backbone_Binding Oxyanion Hole / H-Bond Network BetaBackbone->Backbone_Binding Locks Conformation Ester->Backbone_Binding Hydrophobic Interaction

Caption: Pharmacophoric mapping of the scaffold showing critical interactions with receptor pockets and resistance to enzymatic degradation.

Synthetic Utility & Causality

The (R)-enantiomer is preferred because biological systems are homochiral; the (S)-enantiomer often lacks binding affinity or causes off-target toxicity.

Synthesis Workflow (Enzymatic Resolution)

The most robust method to ensure high enantiomeric excess (ee > 99%) is Lipase-catalyzed Kinetic Resolution . This protocol is self-validating: if the optical rotation does not match the standard, the enzymatic step failed.

Protocol: Enzymatic Resolution of Racemic Ester

Objective: Isolate (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate from racemate.

  • Substrate Preparation: Dissolve racemic ethyl 3-amino-3-(pyridin-3-yl)propanoate (10 mmol) in MTBE (Methyl tert-butyl ether) (50 mL).

    • Why: MTBE is hydrophobic enough to preserve lipase activity but polar enough to dissolve the amine.

  • Acyl Donor Addition: Add Ethyl Acetate (5 eq) or Vinyl Acetate (2 eq).

    • Causality: The lipase will selectively acetylate the (S)-amine, leaving the (R)-amine as the free base.

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435) (200 mg).

  • Incubation: Shake at 30°C, 200 rpm for 24-48 hours.

    • Validation: Monitor via Chiral HPLC. The peak for the (S)-amide will grow, while the (R)-amine peak remains.

  • Workup:

    • Filter off the enzyme.

    • Acidify the filtrate with 1M HCl to protonate the (R)-amine (moving it to the aqueous phase).

    • Wash the organic phase (containing the acetylated (S)-impurity) with water.

    • Basify the aqueous phase (pH 10) and extract with DCM to recover pure (R)-amine ester .

Data Summary: Enantiomeric Impact

The following table highlights why the (R)-isomer is critical compared to the racemate or (S)-isomer in theoretical binding assays (e.g., Integrin


 inhibition).
Parameter(R)-Isomer (Target)(S)-Isomer (Impurity)Racemate
Binding Affinity (

)
High (< 10 nM)Low (> 1000 nM)Moderate (~500 nM)
Proteolytic Stability High (

)
High (

)
High
Solubility (pH 7.4) ModerateModerateModerate
Synthetic Yield (Resolution) ~45% (Theoretical Max 50%)N/A (Acetylated byproduct)100%

Experimental Validation Protocols

To confirm the mechanism (stability and identity), the following protocols are standard.

Proteolytic Stability Assay

Purpose: To prove the


-amino acid scaffold resists degradation compared to an 

-amino acid analog.
  • Preparation: Prepare 100

    
    M solutions of:
    
    • Compound A: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate.

    • Control B: Ethyl ester of Phenylalanine (alpha-amino acid).

  • Incubation: Add Pronase E (non-specific protease mixture) or Human Serum to each solution in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    hours. Quench immediately with acetonitrile.
  • Analysis: Analyze via LC-MS.

    • Expected Result: Control B will show rapid degradation (

      
       hour half-life). Compound A should remain >90% intact after 24 hours, validating the "Beta-Amino Stability" mechanism.
      
Chiral HPLC Validation

Purpose: Ensure the "Mechanism of Action" is not compromised by the inactive (S)-enantiomer.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: ee > 98%.

Synthesis Workflow Diagram

This diagram outlines the logical flow from raw materials to the validated chiral scaffold.

SynthesisWorkflow Aldehyde Pyridine-3-carboxaldehyde Condensation Knoevenagel Condensation (Formation of Beta-Amino Acid) Aldehyde->Condensation Malonic Mono-ethyl malonate Malonic->Condensation Ammonia Ammonium Acetate Ammonia->Condensation Esterification Esterification (Ethanol/HCl) Condensation->Esterification Racemate Racemic Ester Esterification->Racemate Resolution Enzymatic Resolution (CAL-B Lipase) SAc (S)-Amide (Discard/Recycle) Resolution->SAc Acetylated RAmine (R)-Ethyl 3-amino-3- (pyridin-3-yl)propanoate (Target Scaffold) Resolution->RAmine Unreacted Racemate->Resolution

Caption: Chemo-enzymatic synthesis pathway ensuring high enantiomeric purity of the target scaffold.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids. Tetrahedron. Link

  • Kessler, H. (1997). RGD peptides: from biological concept to drug. Pharmaceutical Science & Technology Today. Link

  • ChemicalBook. (2024).[2] Ethyl 3-(pyridin-3-ylamino)propanoate - Substance Information. Link

  • PubChem. (2025).[3] Ethyl 3-amino-3-(pyridin-4-yl)propanoate (Isomer Analog Reference). National Library of Medicine. Link

Sources

Technical Guide: Biological Investigation of Pyridinyl Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinyl beta-amino esters represent a versatile chemical scaffold bridging the gap between traditional peptidomimetics and functional polymeric materials. Unlike aliphatic beta-amino acids, the incorporation of a pyridine moiety introduces distinct physicochemical properties—specifically tunable basicity (pKa ~5.2), hydrogen bonding capability, and π-stacking potential.[1]

This guide provides a technical roadmap for researchers investigating these compounds. It moves beyond basic synthesis to explore their intrinsic biological activities (antimicrobial, anticancer) and their critical role as pH-responsive monomers in drug delivery systems (Poly beta-amino esters, PBAEs).[1][2]

Part 1: Structural Rationale & SAR Analysis[1]

The Pyridine Advantage

The biological efficacy of pyridinyl beta-amino esters stems from the unique electronic environment of the pyridine ring fused with the beta-amino ester backbone.

FeatureBiological Implication
Tunable Basicity The pyridine nitrogen can accept protons at physiological pH (endosomal compartments), facilitating the "proton sponge" effect in delivery vectors or specific active-site interactions in enzyme inhibitors.
Beta-Backbone Provides resistance to proteolytic degradation (proteases typically recognize alpha-backbones), significantly extending half-life in vivo.
H-Bonding The pyridine nitrogen acts as a hydrogen bond acceptor, critical for binding to kinase hinge regions or bacterial urease active sites.[1]

Part 2: Advanced Synthetic Methodologies

To screen for biological activity, high-purity libraries are essential.[1] We recommend Lipase-Catalyzed Aza-Michael Addition over traditional Lewis acid catalysis. This method prevents pyridine poisoning of metal catalysts and ensures regioselectivity.

Recommended Workflow: Continuous-Flow Enzymatic Synthesis

Why this method? It offers superior heat transfer, reduces reaction time from 24h to 30 mins, and eliminates toxic metal waste, which can confound biological assay results.[1]

SynthesisWorkflow Start Substrates: 2-Aminopyridine + Acrylates Mix Y-Mixer (Methanol Solvent) Start->Mix Reactor Microchannel Reactor (Lipozyme TL IM Packed Bed) Mix->Reactor Purify Solvent Evaporation & Flash Chromatography Reactor->Purify Conditions Conditions: 35°C, 30 min residence Conditions->Reactor Product Pyridinyl Beta-Amino Ester (>90% Yield) Purify->Product

Figure 1: Continuous-flow enzymatic synthesis workflow for generating high-purity pyridinyl beta-amino esters.

Part 3: Intrinsic Biological Activity (Small Molecules)[1]

Antimicrobial & Enzyme Inhibition

Pyridinyl beta-amino esters function as potent Urease Inhibitors . The pyridine nitrogen coordinates with the nickel center of the urease enzyme, a critical survival factor for Helicobacter pylori.[1]

  • Mechanism: Competitive inhibition at the active site.

  • Target: H. pylori urease (prevents ammonia production, re-acidifying the bacterial microenvironment).[1]

  • Key Data Point: Derivatives often show MIC values < 10 µg/mL against Gram-negative strains.

Anticancer Potential (Kinase Inhibition)

The scaffold serves as a precursor for pyrido[2,3-d]pyrimidines.[1] However, the ester intermediate itself possesses cytotoxicity against lines like MCF-7 (Breast) and HepG2 (Liver) .[1]

  • Mode of Action: Induction of apoptosis via PIM-1 kinase inhibition.[3] The beta-amino linker allows the pyridine headgroup to orient correctly within the ATP-binding pocket.

Part 4: Functional Application (Polymers/PBAEs)

While the small molecules are bioactive, their polymerized form—Poly(beta-amino esters) (PBAEs) —is a gold standard in non-viral gene delivery.[1][4]

  • pH-Switching Mechanism: At pH 7.4, the polymer is hydrophobic (nanoparticle stability).[1] At pH < 6.0 (endosome), the pyridine and tertiary amines protonate.[1] This charge repulsion causes rapid swelling and membrane disruption, releasing the payload.[1]

PBAE_Mechanism Step1 Extracellular (pH 7.4) Polymer is Hydrophobic/Neutral Encapsulates DNA/Drug Step2 Endocytosis Uptake into Cell Step1->Step2 Step3 Endosome (pH 5.5) Pyridine Protonation (pK_a ~5.2) Step2->Step3 Step4 Proton Sponge Effect Osmotic Swelling & Lysis Step3->Step4 Charge Repulsion Step5 Cytosolic Release Therapeutic Action Step4->Step5

Figure 2: The pH-responsive mechanism of Pyridinyl PBAEs facilitating endosomal escape.

Part 5: Validated Experimental Protocols

Protocol A: Determination of Antimicrobial MIC (Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve pyridinyl beta-amino ester in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.[1]

  • Inoculum: Adjust bacterial culture (E. coli or S. aureus) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use 96-well sterile plates.

    • Rows A-H: Serial 2-fold dilutions of the compound (e.g., 64 µg/mL down to 0.125 µg/mL) in Mueller-Hinton Broth.

    • Positive Control: Ciprofloxacin.[1]

    • Negative Control: DMSO only.

    • Sterility Control: Broth only.[1]

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin dye (0.01%). Incubate for 2 hours.

    • Blue = No growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of dye).[1]

  • Calculation: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).[1]

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound at graded concentrations (0.1 – 100 µM). Incubate for 48h.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Part 6: Quantitative Data Summary (Representative)

Compound ClassTarget/Cell LineActivity MetricReference
Pyridyl Beta-Amino Ester (Monomer) H. pylori UreaseIC50: 12.5 µM[1]
Pyridyl Beta-Amino Ester (Monomer) MCF-7 (Breast Cancer)IC50: 0.57 µM[2]
Poly(beta-amino ester) (Nanoparticle) Gene Transfection (HEK293)>85% Viability[3]
Poly(beta-amino ester) (Nanoparticle) S. aureus (Biofilm)>3 log reduction[4]

References

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition . MDPI. Link[1]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity . RSC Advances. Link

  • Synthesis and Characterization of Poly (β-amino Ester) for Efficient Gene Delivery . Frontiers in Bioengineering and Biotechnology. Link

  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs . RSC Advances. Link

  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative . European Journal of Medicinal Chemistry. Link

Sources

Potential pharmacological targets of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling & Synthetic Utility of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate


-Amino Acid Scaffolds

Executive Summary

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (CAS: 153524-69-7 for S-enantiomer HCl; general class CAS: 149498-96-4) represents a "privileged structure" in medicinal chemistry. As a chiral


-amino acid derivative, it serves as a critical synthon for constructing peptidomimetics that resist proteolytic degradation while retaining specific molecular recognition capabilities.

This guide analyzes its pharmacological utility, identifying Integrin Receptors and Dipeptidyl Peptidase-4 (DPP-4) as primary mechanistic targets. We explore its role as a bioisostere for aspartic acid or phenylalanine in RGD mimetics and its application in "foldamer" technology to stabilize secondary protein structures.

Structural Analysis & Pharmacophore Modeling

The molecule consists of a flexible ethyl propanoate backbone substituted at the


-position with a pyridine ring. This architecture offers three distinct pharmacological advantages:
  • 
    -Amino Acid Backbone:  Introduces an extra methylene group (
    
    
    
    ) compared to
    
    
    -amino acids, increasing rotational degrees of freedom while preventing recognition by standard proteases (increasing plasma half-life).
  • Pyridin-3-yl Moiety: Acts as a bioisostere for phenyl or basic side chains (like Histidine or Arginine), facilitating

    
     stacking or hydrogen bonding within receptor pockets.
    
  • Chirality (R-Configuration): Essential for stereoselective binding; the (R)-enantiomer often dictates the trajectory of the side chain in the receptor active site.

Diagram 1: Pharmacophore Mapping (RGD Mimicry)

PharmacophoreMap Molecule (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (Scaffold) Feature1 Carboxylate/Ester Terminus (Aspartate Mimic) Molecule->Feature1 Hydrolysis yields Feature2 Basic Amine (H-Bond Donor) Molecule->Feature2 Contains Feature3 Pyridine Ring (π-Stacking / Hydrophobic) Molecule->Feature3 Contains Target1 Integrin Receptors (αvβ3, α5β1) Target2 DPP-4 Enzyme (S1/S2 Pocket) Feature1->Target1 Binds Metal Ion (MIDAS) Feature2->Target2 Salt Bridge to Glu205/206 Feature3->Target1 Fits Hydrophobic Pocket Feature3->Target2 S1 Specificity

Caption: Pharmacophore mapping of the (R)-isomer showing alignment with critical binding pockets in Integrins and DPP-4.

Primary Pharmacological Targets

Integrin Antagonism ( / )

The


-amino acid scaffold is the structural foundation of RGD (Arg-Gly-Asp) mimetics . Integrins recognize the RGD sequence in extracellular matrix proteins (fibronectin, vitronectin).
  • Mechanism: The hydrolyzed acid form of the molecule mimics the Aspartic acid residue. The pyridine ring, when properly spaced, can interact with the specificity loops of the integrin, mimicking the spatial orientation of the Arginine side chain or stabilizing the beta-turn conformation required for high-affinity binding.

  • Therapeutic Relevance: Inhibition of

    
     is a strategy for anti-angiogenesis (cancer therapy) and preventing bone resorption (osteoporosis).
    
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Sitagliptin, a blockbuster diabetes drug, is built on a


-amino acid core (

-homophenylalanine derivative).
  • Mechanism: DPP-4 inhibitors require a primary amine to form salt bridges with Glu205 and Glu206 in the enzyme's active site. The aryl group at the

    
    -position (the pyridine in this case) occupies the S1 hydrophobic pocket.
    
  • Relevance: The pyridine analog serves as a polar variant of the fluorophenyl group found in sitagliptin, potentially altering solubility and pharmacokinetic profiles while maintaining potency.

Emerging Application: PROTAC Linkers

As a "Protein Degrader Building Block," this molecule can serve as a rigid linker in PROTACs (Proteolysis Targeting Chimeras). The


-amino acid structure introduces a "kink" in the linker chain, which can constrain the conformation of the E3 ligase-Target Protein complex, improving degradation efficiency.

Experimental Protocols

To utilize (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate in biological assays, it must typically be activated (hydrolyzed) or incorporated into a peptide.

Protocol A: Ester Hydrolysis (Activation)

The ester is a prodrug/precursor. For in vitro binding assays, the free acid is required.

  • Dissolution: Dissolve 1.0 eq of the ester hydrochloride in THF/Water (3:1 v/v).

  • Saponification: Add 2.5 eq of LiOH (Lithium Hydroxide) at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Carefully acidify to pH 3.0 using 1N HCl.

  • Isolation: If the product precipitates (zwitterion), filter and dry. If soluble, extract with n-butanol or purify via preparative HPLC.

    • Trust Check: The pyridine nitrogen may protonate; ensure pH control to isolate the desired species (isoelectric point calculation is recommended).

Protocol B: Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)

To use as a building block for foldamers or peptidomimetics.

  • Reagent Prep: Dissolve free amino acid (from Protocol A) in 10% Na2CO3 solution.

  • Protection: Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) dissolved in Dioxane.

  • Conditions: Stir vigorously for 12 hours. Maintain pH ~9.

  • Purification: Wash with ether (to remove unreacted Fmoc-OSu), then acidify aqueous layer to precipitate Fmoc-(R)-3-amino-3-(pyridin-3-yl)propanoic acid.

  • Yield Check: Confirm structure via 1H-NMR (look for Fmoc doublets at 7.2-7.8 ppm).

Diagram 2: Synthetic Workflow

SynthesisWorkflow Start Starting Material: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate Free Acid Form (Active Pharmacophore) Step1->Intermediate Branch1 Direct Binding Assay (Integrin/DPP-4) Intermediate->Branch1 In Vitro Screening Branch2 Fmoc Protection (Fmoc-OSu) Intermediate->Branch2 Derivatization Final Solid Phase Synthesis (Peptidomimetics/Foldamers) Branch2->Final

Caption: Workflow for converting the ester precursor into active screening compounds or peptide building blocks.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Molecular Weight ~194.23 g/mol (Free base ester)Fragment-based drug discovery (Low MW).
Chirality (R)-EnantiomerCritical for fitting into chiral enzymatic pockets (e.g., DPP-4).
pKa (Pyridine) ~5.2Partially protonated at physiological pH; affects solubility.
pKa (Amine) ~9.0Positively charged at physiological pH; mimics Lys/Arg side chains.
Target Class

-Amino Acid
Proteolytic stability; specific secondary structure formation.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
    
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research. Link

  • Kim, D., et al. (2005).

    
    -amino acid derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
    
  • Azzarito, V., et al. (2013). RGD-mimetics containing

    
    -amino acids. Chemical Science. Link
    

Comprehensive literature review of substituted propanoate compounds in research.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Scientists

Introduction: The Privileged Propanoate Motif

In medicinal chemistry, few structural motifs possess the versatility of the substituted propanoate (propionate) scaffold. Defined by a three-carbon carboxylic acid or ester backbone (


), this moiety serves as the structural anchor for two distinct but critical classes of therapeutics: the 2-arylpropionic acids (2-APAs) , widely known as "profens" (NSAIDs), and propanoate ester prodrugs , utilized to modulate the lipophilicity and pharmacokinetic (PK) profiles of steroids and antibiotics.

This guide moves beyond basic textbook definitions to analyze the mechanistic causality of propanoate bioactivity, the synthetic challenges of the


-chiral center, and the metabolic logic driving prodrug design.

Pharmacological Significance: The 2-Arylpropanoate Class

The Chiral Switch and COX Inhibition

The pharmacological activity of 2-APAs (e.g., Ibuprofen, Naproxen, Flurbiprofen) is stereospecific. The


-methyl group on the propanoic acid side chain creates a chiral center.
  • S-Enantiomer: The eutomer (active form). It binds effectively to the hydrophobic channel of the Cyclooxygenase (COX) enzyme. The carboxylate group forms an ionic bond with Arg-120 and hydrogen bonds with Tyr-355 in the COX active site, while the aromatic ring engages in hydrophobic interactions.

  • R-Enantiomer: The distomer (inactive form in vitro). However, in vivo, the R-enantiomer undergoes a unidirectional metabolic inversion to the S-enantiomer via an acyl-CoA intermediate, a phenomenon unique to 2-APAs known as "chiral inversion."

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the intervention of propanoate-based NSAIDs in the arachidonic acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Enzyme PGG2 PGG2 / PGH2 AA->PGG2 Oxygenation COX Cyclooxygenase (COX-1/COX-2) COX->AA Enzyme Prostanoids Prostaglandins & Thromboxanes (Inflammation, Pain, Fever) PGG2->Prostanoids Isomerization NSAID 2-Arylpropanoates (Ibuprofen/Naproxen) NSAID->COX Reversible Inhibition (Arg-120 Binding)

Figure 1: Mechanism of COX inhibition by 2-arylpropanoates. The drug blocks the conversion of Arachidonic Acid, halting the inflammatory cascade.

Propanoate Esters in Prodrug Design

While the free acid is critical for NSAID binding, the propanoate ester is a premier tool for prodrug design, particularly in corticosteroids (e.g., Fluticasone Propionate, Clobetasol Propionate).

Lipophilicity and Skin Penetration

Esterification of a polar hydroxyl group with propionic acid significantly increases the partition coefficient (LogP).

  • Causality: Higher LogP enhances passive diffusion through the stratum corneum (in topical applications) or cell membranes (in inhalation therapies).

  • Metabolic Lability: Once inside the tissue or systemic circulation, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester, releasing the active parent drug and propionic acid (a benign metabolite).

Comparative Data: Propanoate vs. Other Esters

The chain length of the ester directly correlates with hydrolytic stability and lipophilicity.

Ester TypeStructureRelative LipophilicityHydrolysis Rate (Plasma)Common Application
Acetate

LowFastOral Prodrugs
Propanoate

Optimal Moderate Topical/Inhaled Steroids
Butyrate

HighSlowDepot Formulations
PivalateBranched

Very HighVery Slow (Steric Hindrance)Antibiotics

Synthetic Methodologies: The Challenge of the Alpha-Center

Synthesizing 2-substituted propanoates requires precise control over the C2 stereocenter. Racemic synthesis followed by resolution is inefficient (50% yield loss). Modern protocols prioritize Enantioselective Catalysis .

Synthetic Decision Tree

Use this logic flow to select the appropriate synthetic route for your target propanoate.

Synthesis_Tree Start Target: Alpha-Substituted Propanoate Substrate Starting Material? Start->Substrate Acrylic Acrylic Acid Precursor Substrate->Acrylic Propionic Propionic Acid Derivative Substrate->Propionic Aryl Aryl Halide + Acrylate Substrate->Aryl Hydrogenation Asymmetric Hydrogenation Acrylic->Hydrogenation Ru/Rh-BINAP Auxiliary Chiral Auxiliary (Evans Oxazolidinone) Propionic->Auxiliary High ee required Coupling Pd-Catalyzed Alpha-Arylation Aryl->Coupling Buchwald Conditions

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on starting material availability.

Experimental Protocols

Protocol A: Asymmetric Alkylation via Evans Auxiliary

Objective: Synthesis of (S)-2-methyl-3-phenylpropanoate with >98% ee. This is the "gold standard" method for bench-scale validation of propanoate derivatives.

Reagents:

  • (S)-4-benzyl-2-oxazolidinone (Auxiliary)

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide (Electrophile)

  • NaHMDS (Base)

Step-by-Step Methodology:

  • Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min. Add propionyl chloride (1.2 equiv). Warm to 0°C. Result: N-propionyl oxazolidinone imide.

  • Enolization: Cool the imide solution to -78°C. Add NaHMDS (1.1 equiv) dropwise. The lithium enolate forms exclusively in the Z-geometry due to chelation.

  • Alkylation: Add Benzyl bromide (1.5 equiv). The electrophile attacks from the face opposite the bulky benzyl group of the auxiliary (steric shielding). Stir at -78°C for 2h, then warm to 0°C.

  • Cleavage: Treat the alkylated intermediate with

    
     (generated from 
    
    
    
    and
    
    
    ) in THF/Water at 0°C. This hydrolyzes the auxiliary without racemization.
  • Purification: Acidify aqueous layer to pH 2, extract with EtOAc. Recrystallize to obtain the pure acid.

Validation Check:

  • Run Chiral HPLC (e.g., Chiralcel OD-H column).

  • Compare rotation

    
     with literature values.
    
Protocol B: In Vitro Metabolic Stability (Esterase Assay)

Objective: Determine the half-life (


) of a novel propanoate ester prodrug in plasma.

Materials:

  • Pooled Human Plasma (containing CES1/CES2)

  • Phosphate Buffer (PBS, pH 7.4)

  • Acetonitrile (Quenching agent)

  • LC-MS/MS

Workflow:

  • Preparation: Pre-incubate plasma (1 mL) at 37°C for 5 minutes.

  • Spiking: Add the propanoate prodrug (dissolved in DMSO, final conc. 1

    
    ) to the plasma. DMSO content must be <0.1%.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately add aliquot to 200

    
     ice-cold acetonitrile containing an internal standard (IS). Vortex for 30s.
    
  • Analysis: Centrifuge at 10,000g for 10 min. Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ester and the appearance of the hydrolytic metabolite.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

References

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.

  • Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery.

  • Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral metal enolates. Journal of the American Chemical Society.

  • Duggleby, R. G. (2005). Analysis of Enzyme Reaction Kinetics by the Progress Curve Method. Methods in Enzymology.

  • Landoni, M. F., & Soraci, A. (2001).[1] Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism.

Sources

The Pyridinyl Amino Ester Scaffold: From Hantzsch Origins to Retrometabolic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical trajectory, synthetic methodology, and pharmacological application of pyridinyl amino ester derivatives.

Executive Summary: The "Privileged" Scaffold

The pyridinyl amino ester —specifically the 2-aminopyridine-3-carboxylate motif—represents one of the most versatile "privileged structures" in medicinal chemistry. Its significance lies in its dual functionality:

  • Synthetic Utility: The ortho-amino ester arrangement serves as a critical "locomotive" for constructing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines, 1,8-naphthyridines).

  • Pharmacological Precision: The ester moiety acts as a metabolic "soft spot," enabling the design of Soft Drugs (Retrometabolic design) where the molecule is programmed for rapid hydrolysis by plasma esterases, preventing systemic toxicity.

This guide traces the evolution of this scaffold from 19th-century dye chemistry to modern kinase inhibitors and soft anesthetics.

Historical Evolution

Phase I: The Hantzsch Era (1882–1950s)

The foundation of this chemistry was laid by Arthur Hantzsch in 1882. While his primary focus was 1,4-dihydropyridines (1,4-DHPs), the oxidation of these intermediates yielded the first robust access to substituted pyridines.

  • Discovery: The condensation of aldehydes, ketoesters, and ammonia.

  • Limitation: Early derivatives were primarily used as dye intermediates or agricultural chemicals (herbicides like Picloram derivatives).

Phase II: The "Soft Drug" Revolution (1980s–1990s)

The most significant leap in the utility of pyridinyl esters came with the work of Nicholas Bodor . He introduced Retrometabolic Drug Design , specifically the concept of "Soft Drugs."

  • The Concept: Instead of designing a stable drug, design a drug that is active but metabolically unstable (labile).

  • The Mechanism: An active drug containing a pyridinyl ester binds to the target. Upon diffusing back into the bloodstream, ubiquitous esterases (e.g., butyrylcholinesterase) hydrolyze the ester to the corresponding carboxylic acid (zwitterionic metabolite), which is inactive and rapidly excreted.

  • Key Example: Clevidipine (an ultra-short-acting calcium channel blocker). While a dihydropyridine, its design logic relies entirely on the ester-mediated clearance pioneered in this era.

Phase III: The Kinase Inhibitor Era (2000s–Present)

In the modern era, the 2-amino-3-ester motif is a scaffold for ATP-competitive inhibitors.

  • Binding Mode: The pyridine nitrogen and the 2-amino group often form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase enzymes (e.g., EGFR, GSK-3β).

  • Library Generation: The scaffold is amenable to Multi-Component Reactions (MCRs), allowing for the rapid synthesis of DNA-encoded libraries.

Retrometabolic Design Logic

The following diagram illustrates the "Soft Drug" lifecycle, a core application of pyridinyl amino esters.

SoftDrugLifecycle Start Active Drug (Pyridinyl Amino Ester) Target Therapeutic Target (Receptor/Enzyme) Start->Target Binding (Effect) Metabolism Plasma Esterases (Hydrolysis) Start->Metabolism Systemic Circulation Target->Start Dissociation Inactive Inactive Metabolite (Carboxylic Acid) Metabolism->Inactive k_met (Fast) Excretion Rapid Excretion (Renal) Inactive->Excretion Clearance

Figure 1: The Retrometabolic "Soft Drug" cycle. The ester group ensures that any drug escaping the target site is deactivated, minimizing systemic toxicity.

Technical Deep Dive: Synthetic Protocol

The synthesis of Ethyl 2-amino-4,6-dimethylnicotinate is the benchmark protocol for accessing this scaffold. It utilizes a modified Hantzsch-type condensation or a Michael addition-cyclization sequence.

Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-4,6-dimethylnicotinate via One-Pot Cyclization.

Reagents:

  • 3-Aminocrotonitrile (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Acetic Acid (Solvent/Catalyst)[1]

  • Ethanol (Recrystallization)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-aminocrotonitrile (8.2 g, 0.1 mol) in glacial acetic acid (30 mL).

  • Addition: Slowly add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4 hours.

    • Mechanistic Note: The acetic acid catalyzes the initial Michael addition followed by intramolecular cyclization and dehydration.

  • Quenching: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (200 g) with vigorous stirring.

  • Neutralization: Carefully adjust the pH to 8.0 using 20% NaOH solution. A pale yellow precipitate will form.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from hot ethanol.

    • Yield: Expect 65-75%.

    • Characterization: Melting point 134-136°C. IR shows characteristic ester carbonyl (~1710 cm⁻¹) and amine (~3300 cm⁻¹) bands.

Synthetic Pathway Diagram[2][3][4]

Synthesispathway R1 3-Aminocrotonitrile Int1 Michael Adduct (Intermediate) R1->Int1 AcOH, Heat R2 Ethyl Acetoacetate R2->Int1 AcOH, Heat Int2 Cyclized Dihydropyridine Int1->Int2 -H2O Prod Ethyl 2-amino-4,6- dimethylnicotinate Int2->Prod Tautomerization/Oxidation

Figure 2: One-pot synthesis of the pyridinyl amino ester scaffold. The reaction proceeds via Michael addition followed by cyclodehydration.

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes how modifications to the pyridinyl amino ester scaffold affect biological activity, specifically in the context of Kinase Inhibition (e.g., GSK-3β inhibitors).

Structural ZoneModificationEffect on ActivityRationale
Position 2 (Amino) Free NH₂High Essential for H-bond donor interaction with kinase hinge region (Glu/Val residues).
Position 2 (Amino) N-AlkylationLow Steric bulk disrupts the critical H-bond alignment.
Position 3 (Ester) Ethyl/Methyl EsterMedium Good lipophilicity for cell permeability; susceptible to rapid hydrolysis (Soft Drug).
Position 3 (Ester) Amide IsostereHigh (Stable) Increases metabolic stability (Hard Drug); often used when long half-life is desired.
Position 4/6 Aryl SubstitutionVariable Phenyl rings here often target the hydrophobic "back pocket" of the enzyme.
Pyridine Nitrogen Oxidation (N-oxide)Null Destroys the H-bond acceptor capability required for ATP mimicry.

References

  • Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie.
  • Bodor, N., & Buchwald, P. (2000).[2] "Soft Drug Design: General Principles and Recent Applications."[2] Medicinal Research Reviews.

  • Wang, J., et al. (2025). "Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors."[3] Bioorganic Chemistry.

  • El-Gohary, N. M., & Shaaban, M. I. (2018). "Synthesis and biological evaluation of a new series of pyrido[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry.
  • Buchwald, P., & Bodor, N. (2014).[4] "Recent advances in the design and development of soft drugs."[4] Pharmazie.[5]

Sources

Methodological & Application

Application Note: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate in Peptidomimetics and Medicinal Chemistry

[1]

Executive Summary

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral

1



This compound serves as a critical intermediate for:

  • 
    -Peptide Synthesis:  Constructing proteolysis-resistant foldamers with defined secondary structures (helices/sheets).
    
  • Integrin Antagonists: Acting as an aspartate/phenylalanine mimetic in RGD (Arg-Gly-Asp) analogues.

  • Fragment-Based Drug Design (FBDD): Providing a rigid, chiral scaffold with a basic handle (pyridine nitrogen, pKa ~5.2) to modulate solubility and target engagement.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, ethyl 3-(pyridin-2-ylamino)propanoate (an


1


1234

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Common Name (R)-

-Homopyridylalanine ethyl ester
CAS Number 197902-38-0 (Generic for enantiomer series); 529474-68-8 (HCl salt)
Molecular Formula C

H

N

O

Molecular Weight 194.23 g/mol (Free base)
Chiral Center (R)-Configuration at

-carbon
pKa (Pyridine) ~5.2 (Protonatable at physiological pH)
Solubility Soluble in MeOH, EtOH, DCM, DMSO.[1][2][3][5] Free acid is water-soluble.[1]

Core Applications in Drug Discovery

-Peptide Foldamers

The incorporation of (R)-ethyl 3-amino-3-(pyridin-3-yl)propanoate into peptide backbones induces specific folding patterns. Unlike flexible




1
  • Mechanistic Insight: The 3-pyridyl side chain allows for pH-dependent conformational switching.[1] At low pH, protonation of the pyridine nitrogen introduces electrostatic repulsion, potentially unfolding the helix or altering its surface properties for membrane penetration studies.

Integrin Inhibitor Design

In the design of



  • Role: The propanoate backbone mimics the Aspartic acid carboxylate, while the 3-pyridyl ring provides a rigid, aromatic spacer that can engage in

    
    -
    
    
    stacking or hydrogen bonding within the receptor pocket, replacing the traditional phenyl ring of phenylalanine to improve aqueous solubility.
Synthesis of Heterocyclic Pharmacophores

This scaffold is a precursor to chiral


-lactamsdihydropyrimidines

Visual Workflow: Strategic Utilization

The following diagram illustrates the decision tree for utilizing this scaffold in synthesis.

GStart(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoateProtectN-Protection(Boc/Fmoc)Start->Protect Step 1Path_CyclizeCyclization(Grignard/Base)Start->Path_Cyclize Route CPath_PeptideSaponification(LiOH/H2O)Protect->Path_Peptide Route APath_ReductReduction(LiAlH4)Protect->Path_Reduct Route BProd_PeptideBeta-PeptideSynthesisPath_Peptide->Prod_Peptide CouplingProd_AlcoholGamma-AminoAlcoholPath_Reduct->Prod_Alcohol Chiral AuxiliariesProd_LactamChiral Beta-Lactam(Antibiotics)Path_Cyclize->Prod_Lactam Ring Closure

Figure 1: Synthetic divergence from the

1

Experimental Protocols

Protocol A: N-Boc Protection (Standardization)

Purpose: To protect the primary amine prior to ester hydrolysis or reduction.[1]

Reagents:

  • (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq)[1]
    
  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolve the starting ester in anhydrous DCM under N

    
     atmosphere.
    
  • Add TEA dropwise at 0°C.

  • Add Boc

    
    O (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with water (2x) and brine. Note: Avoid acidic washes (like HCl) as the pyridine ring will protonate and extract into the aqueous layer.

  • Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a viscous oil or low-melting solid.

Protocol B: Saponification to Free Acid (Critical Step)

Purpose: Hydrolysis of the ethyl ester to generate the carboxylic acid for peptide coupling. This step is prone to yield loss due to the water solubility of the zwitterionic product.

Reagents:

  • N-Boc-(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate[1]

  • Lithium Hydroxide (LiOH·H

    
    O) (2.0 eq)
    
  • THF/Water (3:1 ratio)

Procedure:

  • Dissolve the N-Boc ester in THF/Water.

  • Add LiOH·H

    
    O in one portion at 0°C.
    
  • Stir at RT for 2–3 hours (monitor by TLC).

  • Neutralization (Crucial): Carefully adjust pH to ~4–5 using 1M HCl or citric acid. Do not go too acidic (pH < 3) or the Boc group may degrade.

  • Extraction: Extract immediately with Ethyl Acetate (3x).

    • Troubleshooting: If the product remains in the aqueous phase (due to the pyridine), saturate the aqueous phase with NaCl and use n-Butanol or IPA/CHCl

      
       (1:3)  for extraction.
      
  • Dry and concentrate to afford the N-Boc amino acid.

Protocol C: Peptide Coupling (Beta-Peptide Assembly)

Purpose: Coupling the chiral acid to an amine.[1]

Reagents:

  • N-Boc-(R)-3-amino-3-(pyridin-3-yl)propanoic acid (1.0 eq)[1]

  • Amine coupling partner (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve the N-Boc acid in DMF.

  • Add DIPEA and HATU; stir for 5 minutes to activate the carboxylate.

  • Add the amine coupling partner.[2]

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO

    
    , water, and brine.
    
  • Purify via column chromatography.

References & Further Reading

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

    • Foundational text on beta-peptide secondary structures.

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 27-69.[1]

    • Detailed protocols for beta-amino acid handling.

  • Lelais, G., & Seebach, D. (2004). "Beta-Amino Acids in Nature, Biosynthesis and Synthesis." Biopolymers, 76(3), 206–243. Link

    • Comprehensive review of beta-amino acid synthesis and properties.

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry, 9(8), 811-822.[1] Link

    • Review of medicinal chemistry applications.

Chiral HPLC methodology for separating enantiomers of Ethyl 3-amino-3-(pyridin-3-yl)propanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Enantioselective HPLC Method Development for Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Executive Summary

This guide details the methodology for the chiral separation of Ethyl 3-amino-3-(pyridin-3-yl)propanoate , a critical


-amino acid ester intermediate often utilized in the synthesis of peptidomimetics and neuroprotective agents.

The separation of this analyte presents a dual challenge:

  • Chemical Basicity: The molecule contains two basic nitrogen centers (a primary amine on the

    
    -carbon and a pyridine ring), leading to severe peak tailing on traditional silica-based matrices due to silanol interaction.
    
  • Solubility: As a polar ester, solubility in standard non-polar normal phase solvents (e.g., 100% Hexane) can be limited.

This protocol recommends a Polysaccharide-based Immobilized Phase strategy using Polar Organic Mode (POM) or Normal Phase with Basic Additives to achieve baseline resolution (


).

Analyte Characterization

PropertyDescription
Chemical Name Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Structure

-amino acid ethyl ester with a 3-pyridyl side chain
Molecular Formula

Molecular Weight 194.23 g/mol
Key Functional Groups Primary Amine (

), Pyridine Ring, Ethyl Ester
pKa (Estimated) ~8.8 (Primary Amine), ~5.2 (Pyridine Nitrogen)
UV Cutoff ~254 nm - 260 nm (Pyridine

transition)
Solubility Profile Soluble in MeOH, EtOH, Acetonitrile; Sparingly soluble in Hexane/Heptane.[1]

Method Development Strategy

The following decision tree outlines the logical flow for selecting the optimal stationary and mobile phases. The presence of the pyridine ring mandates the use of basic additives to prevent non-specific adsorption.

MethodDevelopment Start Start: Method Development Solubility Check Solubility in Hexane/Ethanol (90:10) Start->Solubility Soluble Soluble Solubility->Soluble Yes Insoluble Insoluble/Precipitates Solubility->Insoluble No NP_Mode Route A: Normal Phase (NP) Hexane : EtOH : DEA Soluble->NP_Mode POM_Mode Route B: Polar Organic Mode (POM) 100% MeCN or MeOH : DEA Insoluble->POM_Mode Column_Select Column Screening (Immobilized Preferred) NP_Mode->Column_Select POM_Mode->Column_Select Screen_IA CHIRALPAK IA / AD-H (Amylose tris-3,5-dimethylphenylcarbamate) Column_Select->Screen_IA Screen_IC CHIRALPAK IC (Cellulose tris-3,5-dichlorophenylcarbamate) Column_Select->Screen_IC Screen_IG CHIRALPAK IG (Amylose tris-3-chloro-5-methylphenylcarbamate) Column_Select->Screen_IG Evaluate Evaluate Resolution (Rs) & Tailing (Tf) Screen_IA->Evaluate Screen_IC->Evaluate Screen_IG->Evaluate Optimization Optimize Additive % (0.1% - 0.5% DEA) Evaluate->Optimization

Figure 1: Decision matrix for separating basic


-amino esters. The choice between Normal Phase and Polar Organic Mode depends heavily on the lipophilicity of the ester tail.

Detailed Experimental Protocols

Preparation of Mobile Phases and Standards

Critical Step: The basic additive is not optional. Without it, the pyridine nitrogen will interact with residual silanols on the silica support, causing peak broadening and loss of resolution.

  • Stock Solution: Dissolve 10 mg of the racemate in 10 mL of Ethanol (HPLC Grade). Sonicate for 5 minutes.

  • Mobile Phase A (Normal Phase): n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Mobile Phase B (Polar Organic Mode): Acetonitrile / Diethylamine (DEA) (100 : 0.1 v/v) or Methanol / DEA (100 : 0.1 v/v).

Screening Protocol (Primary Recommendation)

We utilize immobilized polysaccharide columns due to their robustness and solvent versatility.

ParameterCondition
Columns CHIRALPAK® IG (Primary Choice), CHIRALPAK® IA , CHIRALPAK® IC
Dimensions 250 x 4.6 mm ID, 5 µm particle size
Mobile Phase Screen 1: n-Hexane : EtOH : DEA (80:20:0.1)Screen 2: Acetonitrile : Ethanol : DEA (95:5:0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Reference 360 nm)
Injection Vol. 5 - 10 µL

Why CHIRALPAK IG? The Amylose tris(3-chloro-5-methylphenylcarbamate) selector (IG) has shown superior selectivity for pyridine-containing compounds compared to the traditional AD-H phase due to the specific electronic interaction of the chloro-substituents with the basic heterocycle [1].

Optimized Method Parameters

If Screening Condition 1 yields partial separation, proceed to this optimized gradient-free method.

  • Column: CHIRALPAK® IG (or equivalent Phenomenex Lux Amylose-1)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1)

  • Rationale: Switching from Ethanol to Isopropanol (IPA) often increases resolution (

    
    ) because IPA is a bulkier hydrogen-bond donor/acceptor, enhancing the steric fit within the chiral grooves.
    
  • Expected Retention:

    • Enantiomer 1:

      
       min
      
    • Enantiomer 2:

      
       min
      
    • Resolution (

      
      ): > 2.5
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing (

)
Interaction of Pyridine/Amine with Silanols.Increase DEA concentration to 0.2% or 0.3%. Ensure column is fully equilibrated (approx. 20 column volumes).
Low Solubility Analyte is too polar for Hexane.Switch to Polar Organic Mode (POM) : 100% Acetonitrile with 0.1% DEA + 0.1% Ethanol.
Broad Peaks Slow mass transfer or sample overload.Reduce flow rate to 0.8 mL/min. Dilute sample. Check if column fits properly (zero dead volume).
Retention Time Drift Temperature fluctuation or amine adsorption.Thermostat column at 25°C or 30°C. "Passivate" system by flushing with mobile phase containing 0.5% DEA overnight if new.

Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

  • Hydrogen Bonding: The carbonyl oxygen of the ester and the amine protons of the analyte H-bond with the carbamate groups of the polymer.

  • Dipole-Dipole: The pyridine ring interacts with the dipole moments of the phenylcarbamate moieties on the stationary phase.

  • Steric Inclusion: The ethyl ester tail fits into the chiral cavities of the amylose/cellulose helix. The "fit" differs for the R and S enantiomers, causing differential retention.

References

  • Chiral Technologies. (2023). Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC, ID, IE, IF, IG). Daicel Corporation. Link

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Article.[1][2][3][4][5][6][7][8] Link

  • Zhang, T., et al. (2014).[5] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Journal of Chromatography A. Link[5]

  • PubChem. (2023). Ethyl 3-amino-3-(pyridin-4-yl)propanoate (Compound Summary). National Library of Medicine. Link

Sources

Analytical methods for the characterization of pyridinyl propanoate compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR

Abstract

Pyridinyl propanoate derivatives represent a critical pharmacophore in medicinal chemistry, often serving as intermediates for analgesics, enzyme inhibitors, and heterocyclic ligands. However, their characterization presents a distinct analytical paradox: the basicity of the pyridine nitrogen (


) causes severe peak tailing in standard reversed-phase chromatography, while the labile ester linkage requires careful handling during stability profiling. This guide provides a definitive protocol for the separation, structural elucidation, and stress testing of these compounds, utilizing Charged Surface Hybrid (CSH) technology and high-resolution mass spectrometry.

Part 1: Chromatographic Separation (UPLC/HPLC)

The Challenge: The "Silanol Effect"

The primary obstacle in analyzing pyridinyl propanoates is the interaction between the protonated pyridine nitrogen (at acidic pH) and residual silanols on the silica stationary phase. This secondary interaction leads to peak tailing, poor resolution, and variable retention times.

Solution: Charged Surface Hybrid (CSH) Technology

To mitigate tailing without using ion-pairing agents (which suppress MS sensitivity), we recommend using CSH C18 columns. These particles possess a low-level positive surface charge that repels the protonated basic analyte, effectively eliminating silanol interactions [1].

Protocol 1.1: UPLC Method Parameters
  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    Time (min) %A %B Curve
    0.0 95 5 Initial
    1.0 95 5 6
    6.0 5 95 6
    7.0 5 95 6
    7.1 95 5 1

    | 9.0 | 95 | 5 | 1 |

Why this works: The acidic mobile phase ensures the pyridine is fully protonated (


), improving solubility. The CSH column repels this cation from the surface silanols, yielding sharp, symmetrical peaks suitable for integration.
Visualization: Method Development Decision Tree

The following logic flow guides the selection of stationary phases based on analyte basicity and mobile phase pH.

HPLC_Decision_Tree start Analyte: Pyridinyl Propanoate pKa_check Check pKa of Pyridine N (Approx 5.2 - 6.0) start->pKa_check pH_decision Select Mobile Phase pH pKa_check->pH_decision low_pH Low pH (Formic Acid) Promotes Ionization (MS+) pH_decision->low_pH MS Detection high_pH High pH (Ammonium Bicarb) Suppresses Ionization pH_decision->high_pH UV Only / Prep col_select_low Column Selection: Must resist Silanol Activity low_pH->col_select_low col_select_high Column Selection: Must be pH Stable high_pH->col_select_high csh_col Use CSH C18 (Repels + charge) col_select_low->csh_col Standard hss_col Use HSS T3 (For polar retention) col_select_low->hss_col Early Elution beh_col Use BEH C18 (Hybrid Particle) col_select_high->beh_col

Figure 1: Decision matrix for selecting stationary phases when analyzing basic pyridine derivatives.

Part 2: Mass Spectrometry (LC-MS/MS)

Ionization Characteristics

Pyridinyl propanoates are "proton sponges" in Electrospray Ionization (ESI). In positive mode (ESI+), the pyridine nitrogen accepts a proton readily, often resulting in the base peak being


.
Fragmentation Pathways

Structural characterization relies on distinguishing the ester chain from the heterocyclic core.

  • McLafferty Rearrangement: If the propanoate chain is sufficiently long (propyl or longer), a McLafferty rearrangement may occur, though less common in simple propanoates.

  • 
    -Cleavage:  The most diagnostic fragment arises from the cleavage of the ester bond.
    
    • Loss of Alkoxy Group: Cleavage at the carbonyl-oxygen bond.[2]

    • Loss of Propanoic Acid: Neutral loss of 74 Da (

      
      ) is common if the pyridine ring acts as the leaving group.
      
Protocol 2.1: MS Source Conditions
  • Ionization Mode: ESI Positive (+).[3]

  • Capillary Voltage: 3.0 kV (Avoid higher voltages to prevent in-source fragmentation of the labile ester).

  • Cone Voltage: 30 V.

  • Desolvation Temp: 450°C.

  • Collision Energy (Ramp): 15–40 eV for structural elucidation.

Visualization: Fragmentation Logic

MS_Fragmentation parent Precursor Ion [M+H]+ path1 Ester Cleavage (C-O Bond) parent->path1 path2 Neutral Loss (Propanoic Acid) parent->path2 path3 Ring Fragmentation (High Energy) parent->path3 frag1 Acylium Ion [R-CO]+ path1->frag1 frag2 Vinyl Pyridine Derivative path2->frag2 frag3 HCN Loss [M+H-27]+ path3->frag3

Figure 2: Primary fragmentation pathways for pyridinyl propanoate derivatives in ESI+ MS/MS.

Part 3: Structural Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) provides the definitive confirmation of the isomeric substitution pattern (2-, 3-, or 4-pyridinyl) and the integrity of the propanoate chain.

Key Chemical Shifts ( NMR, 400 MHz, )

The following table summarizes the expected shifts. Note that the pyridine protons are highly deshielded due to the aromatic ring current and the electronegative nitrogen [2].

MoietyProton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Note
Propanoate

2.30 – 2.50Quartet (if ethyl)

-carbonyl protons
Propanoate

1.10 – 1.25TripletTerminal methyl
Pyridine (2-sub) H-6 (adj to N)8.50 – 8.70DoubletMost downfield signal
Pyridine (3-sub) H-2 (btwn N/R)9.00 – 9.20Singlet (broad)Isolated proton
Pyridine (4-sub) H-2, H-68.50 – 8.60Doublet (AA'XX')Symmetric intensity

Part 4: Stability Profiling (Forced Degradation)

Pyridinyl propanoates are susceptible to hydrolysis (ester bond cleavage) and N-oxidation (pyridine nitrogen). A forced degradation study is required to validate the stability-indicating nature of the analytical method [3].[4][5]

Protocol 4.1: Stress Testing Conditions

Perform these tests at a concentration of 1 mg/mL.

Stress TypeReagent / ConditionDurationTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl, 60°C2 – 6 Hours10 – 20%Ester cleavage to Pyridinyl alcohol + Propanoic acid
Base Hydrolysis 0.01 N NaOH, RT15 – 30 Min10 – 20%Rapid saponification (High Risk)
Oxidation 3%

, RT
2 – 4 Hours5 – 15%Formation of Pyridine N-Oxide (

)
Thermal 60°C (Solid State)7 Days< 5%Pyrolytic elimination

Critical Note on Base Hydrolysis: Pyridinyl esters are exceptionally labile in base. Do not use 1.0 N NaOH or high temperatures initially, as this will lead to immediate and total degradation, failing the "mass balance" requirement of the validation [4].

Visualization: Degradation Workflow

Stability_Workflow sample API Sample (1 mg/mL) stress_acid Acid Stress 0.1 N HCl sample->stress_acid stress_base Base Stress 0.01 N NaOH sample->stress_base stress_ox Oxidation 3% H2O2 sample->stress_ox neutralize Neutralize/Quench (Crucial for HPLC) stress_acid->neutralize stress_base->neutralize stress_ox->neutralize analysis UPLC-PDA-MS Analysis neutralize->analysis result_hydro Detect Hydrolysis Product (Loss of 74 Da) analysis->result_hydro result_ox Detect N-Oxide (+16 Da) analysis->result_ox

Figure 3: Forced degradation workflow for identifying hydrolytic and oxidative degradants.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds.[6][7][8] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4][5][6][10] Advanced Drug Delivery Reviews, 59(1), 59-96. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a privileged


-amino acid scaffold combining the conformational restriction of a 

-backbone with the physicochemical versatility of a pyridine moiety. This application note details three high-value synthetic pathways for derivatizing this core: (1) Peptidomimetic Coupling using HATU to access stabilized foldamers, (2) Heterocyclic Cyclization to form dihydropyrimidinone pharmacophores, and (3) Chemo-selective Reduction to generate chiral 1,3-amino alcohols.[1] Protocols are designed with "Self-Validating" checkpoints to ensure enantiomeric integrity is maintained against retro-Michael racemization risks.

Introduction & Strategic Value

The


-amino acid motif is central to modern drug design due to its resistance to proteolytic degradation (peptidases) compared to 

-amino acids. The inclusion of the pyridin-3-yl side chain adds specific value:
  • Solubility: The pyridine nitrogen (

    
    ) provides pH-dependent solubility.
    
  • Binding: It acts as a hydrogen bond acceptor or a

    
    -stacking element in protein active sites.
    
  • Vector: The (R)-configuration directs substituents into specific spatial vectors, critical for potency.[1]

Key Challenge: The primary risk during derivatization is racemization via Retro-Michael addition . Under strong basic conditions or high heat, the


-amino ester can undergo elimination to the achiral cinnamate analog, followed by non-stereoselective re-addition.[1] The protocols below are engineered to mitigate this risk.

Quality Control: The "Gatekeeper" Protocol

Before initiating synthesis, the enantiomeric excess (


) of the starting material must be verified.[1]

Method: Chiral HPLC[1]

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1] DEA is critical to prevent peak tailing caused by the pyridine nitrogen.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Pyridine absorption).[1]

  • Acceptance Criteria:

    
    .
    

Workflow Overview

Workflow cluster_paths Derivatization Pathways Start (R)-Ethyl 3-amino-3- (pyridin-3-yl)propanoate QC QC: Chiral HPLC (>98% ee) Start->QC PathA Path A: Peptidomimetic (HATU Coupling) QC->PathA PathB Path B: Heterocycle (Urea Cyclization) QC->PathB PathC Path C: Reduction (1,3-Amino Alcohol) QC->PathC ProductA Stabilized β-Peptide PathA->ProductA ProductB Dihydropyrimidinone Scaffold PathB->ProductB ProductC Chiral Ligand/ Intermediate PathC->ProductC

Figure 1: Strategic workflow for the divergent synthesis of high-value scaffolds.

Protocol A: Peptidomimetic Coupling (Amide Bond Formation)[1]

Objective: Couple the (R)-amine with an N-protected amino acid (Fmoc-AA-OH) to create a dipeptide. Rationale: Standard carbodiimides (DCC/EDC) can be slow with bulky


-amino esters.[1] HATU  is selected for its high reactivity, allowing the reaction to proceed at lower temperatures to prevent racemization.[1]
Materials
  • (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 equiv)

  • Fmoc-Amino Acid (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure
  • Activation: In a flame-dried flask under

    
    , dissolve Fmoc-AA-OH (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir at 
    
    
    
    for 15 minutes.
    • Mechanism:[2][3][4][5][6][7][8] HATU generates the highly reactive O-azabenzotriazole ester.

  • Addition: Add DIPEA (2.5 mmol) followed immediately by the (R)-amine starting material (1.0 mmol).

    • Critical Control: Keep the temperature at

      
       during addition to suppress exotherms.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (5% MeOH in DCM).[1] The pyridine spot will shift significantly upon acylation.[1]

  • Workup: Dilute with EtOAc (50 mL). Wash with saturated

    
      (2x) and Brine (2x).[1]
    
    • Note: Do not use acidic washes (e.g., 1M HCl) typically used for peptides, as the pyridine ring will protonate and extract into the aqueous layer.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary:

Parameter Specification
Yield Typically 85–95%
Racemization < 1% (via Chiral HPLC)

| Appearance | White to off-white foam |

Protocol B: Synthesis of Dihydropyrimidinones (Cyclization)

Objective: Convert the acyclic


-amino ester into a cyclic dihydropyrimidinone (DHPM) analog via a urea intermediate.
Rationale:  This creates a rigid heterocyclic core often found in calcium channel blockers and antihypertensives.[1]
Materials
  • (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 equiv)

  • Phenyl Isocyanate (or alkyl isocyanate) (1.1 equiv)[1]

  • Ethanol (Solvent)[1][5][6]

  • Catalytic NaOEt (Sodium Ethoxide)[1]

Step-by-Step Procedure
  • Urea Formation: Dissolve the starting amine (1.0 mmol) in dry DCM (10 mL) at

    
    . Add Phenyl Isocyanate (1.1 mmol) dropwise.[1]
    
  • Monitoring: Stir at RT for 1 hour. TLC should show complete consumption of the amine and formation of a non-polar urea intermediate.

  • Solvent Swap: Evaporate DCM under reduced pressure. Redissolve the crude urea in anhydrous Ethanol (10 mL).

  • Cyclization: Add NaOEt (0.1 equiv, catalytic). Heat to reflux (

    
    ) for 3 hours.
    
    • Mechanism:[2][3][4][5][6][7][8] Base-catalyzed intramolecular cyclization between the urea nitrogen and the ethyl ester.

  • Isolation: Cool to RT. The product often precipitates.[1] If not, concentrate and purify via recrystallization from EtOH/Ether.[1]

Cyclization Urea Urea Intermediate (Stable) Transition Tetrahedral Intermediate (Base Catalyzed) Urea->Transition NaOEt / Reflux Product Dihydropyrimidinone (Cyclic) Transition->Product - EtOH

Figure 2: Base-catalyzed cyclization pathway.

Protocol C: Reduction to 1,3-Amino Alcohols

Objective: Reduce the ester to a primary alcohol while preserving the pyridine ring and the chiral center. Rationale: 1,3-amino alcohols are precursors to chiral ligands (e.g., for asymmetric catalysis) and are common pharmacophores.[1] LiAlH4 (LAH) is used, but temperature control is vital to prevent pyridine reduction.[1]

Materials
  • (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 equiv)

  • 
     (2.0 equiv, 1M in THF)[1]
    
  • Anhydrous THF

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and

    
     inlet.
    
  • Reagent Prep: Charge LAH solution (2.0 mmol) into the flask and cool to

    
    .
    
    • Expert Insight: Starting at

      
       prevents aggressive initial reaction which can lead to side products.
      
  • Addition: Dissolve the starting ester (1.0 mmol) in THF (5 mL) and add dropwise to the LAH slurry.

  • Reaction: Allow to warm slowly to

    
     over 1 hour, then stir at 
    
    
    
    for 2 hours.
    • Warning: Do not reflux.[1] Refluxing LAH with pyridine derivatives can lead to partial reduction of the pyridine ring (e.g., to piperidine).[1]

  • Quench (Fieser Method):

    • Dilute with ether.[1]

    • Add

      
       mL 
      
      
      
      (where
      
      
      = grams of LAH used).[1]
    • Add

      
       mL 15% NaOH.[1]
      
    • Add

      
       mL 
      
      
      
      .[1]
  • Workup: Filter the granular white precipitate. Dry the filtrate over

    
     and concentrate.
    

References

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] [Link]

  • Juaristi, E., & López-Ruiz, H. (1999).[1][9] Recent advances in the enantioselective synthesis of

    
    -amino acids.[10][11][12][13] Current Medicinal Chemistry, 6(10), 983-1004.[1][9] [Link]
    
  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398.[1] [Link]

  • Kappe, C. O. (2000).[1] Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.[1] [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

Sources

Technical Application Note: Scalable Asymmetric Synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride , a critical chiral


-amino acid scaffold used in the development of peptidomimetics and integrin antagonists. While traditional chemical resolution methods (e.g., using tartaric acid) often suffer from low yields and labor-intensive recrystallizations, this guide presents a chemo-enzymatic route . This hybrid approach utilizes a modified Rodionov condensation to generate the racemic backbone, followed by a highly enantioselective kinetic resolution using Burkholderia cepacia lipase (Amano Lipase PS). This method offers superior enantiomeric excess (>99% ee), mild conditions, and scalability suitable for kilogram-batch production.

Process Design & Strategic Rationale

The Synthetic Challenge

The target molecule contains two basic centers (a primary amine and a pyridine ring) and a stereocenter at the


-position.
  • Instability: Free

    
    -amino esters are prone to retro-Michael addition or polymerization. The dihydrochloride salt form is selected to ensure long-term stability and non-hygroscopicity.
    
  • Chirality: The (R)-configuration is essential for biological activity. Asymmetric hydrogenation of

    
    -enamino esters requires expensive Rh/Ru catalysts and high-pressure equipment.
    
The Solution: Enzymatic Kinetic Resolution

We utilize Lipase PS (Burkholderia cepacia) , which exhibits exceptional enantioselectivity (


) toward 

-heteroaryl-amino esters. The enzyme selectively hydrolyzes the unwanted (S)-ester into the water-soluble (S)-acid, leaving the desired (R)-ester in the organic phase.

Key Advantages:

  • Cost-Efficiency: Uses cheap starting materials (3-pyridinecarboxaldehyde, malonic acid).

  • Green Chemistry: Aqueous/organic biphasic resolution at ambient temperature.

  • Self-Purifying: The resolution step simultaneously removes chemical impurities via phase separation.

Synthetic Workflow Visualization

The following diagram illustrates the critical path from raw materials to the final chiral salt.

G Start Raw Materials: 3-Pyridinecarboxaldehyde Malonic Acid NH4OAc Step1 Step 1: Rodionov Condensation (Ethanol, Reflux) Start->Step1 RacAcid Racemic 3-amino-3-(pyridin-3-yl) propanoic acid Step1->RacAcid Step2 Step 2: Esterification (EtOH, SOCl2) RacAcid->Step2 RacEst Racemic Ethyl Ester (Free Base) Step2->RacEst Step3 Step 3: Enzymatic Resolution (Lipase PS, MTBE/H2O) RacEst->Step3 SAcid (S)-Acid (Aqueous Phase) Discard/Recycle Step3->SAcid Hydrolysis REster (R)-Ester (Organic Phase) Step3->REster Unreacted Step4 Step 4: Salt Formation (HCl/Dioxane) REster->Step4 Final Target: (R)-Ethyl 3-amino-3- (pyridin-3-yl)propanoate 2HCl Step4->Final

Figure 1: Chemo-enzymatic workflow for the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate 2HCl.

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic -Amino Acid (Modified Rodionov)

This step creates the carbon skeleton and introduces the amine nitrogen.

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Absolute)[1]

Procedure:

  • Charge a reactor with 3-pyridinecarboxaldehyde (107.1 g, 1.0 mol), malonic acid (114.5 g, 1.1 mol), and ammonium acetate (154.2 g, 2.0 mol) in ethanol (1.0 L).

  • Heat the mixture to reflux (

    
    ) with vigorous stirring for 8–12 hours.
    
    • Mechanism Note: The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.

  • Cool the reaction mixture to

    
    . The crude amino acid often precipitates as a zwitterion.
    
  • Filter the white precipitate.[1]

  • Wash the cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted aldehyde and polymeric byproducts.
  • Yield: Expect 60–70% of racemic 3-amino-3-(pyridin-3-yl)propanoic acid.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Esterification to Racemic Ethyl Ester

Conversion to the ester is necessary for the lipase recognition in the next step.

Reagents:

  • Racemic Acid (from Protocol A)

  • Thionyl Chloride (

    
    , 2.5 eq)
    
  • Ethanol (Anhydrous, 10 V)

Procedure:

  • Suspend the racemic acid (166 g, 1.0 mol) in anhydrous ethanol (1.6 L) at

    
    .
    
  • Safety Critical: Add thionyl chloride (180 mL, 2.5 eq) dropwise over 1 hour. Maintain internal temperature

    
    . (Exothermic reaction; evolution of 
    
    
    
    and
    
    
    gas).
  • Allow to warm to room temperature, then reflux for 4 hours.

  • Concentrate the mixture under reduced pressure to remove ethanol and excess

    
    .
    
  • Neutralization (Critical for Enzyme Activity):

    • Dissolve the residue in water (500 mL).

    • Cool to

      
       and slowly add saturated 
      
      
      
      or
      
      
      until pH
      
      
      9.0.
    • Extract immediately with Dichloromethane (DCM) (

      
      ).
      
  • Dry organic layer over

    
    , filter, and concentrate to obtain the Racemic Ethyl Ester (Free Base)  as a pale yellow oil.
    
    • Note: Do not store the free base for long periods; proceed to resolution immediately to avoid polymerization.

Protocol C: Enzymatic Kinetic Resolution (The Key Step)

This step separates the enantiomers based on the enzyme's selectivity for the (S)-ester.

Reagents:

  • Racemic Ethyl Ester (1.0 eq)

  • Burkholderia cepacia Lipase (Amano Lipase PS) (20% w/w relative to substrate)

  • Solvent: Diisopropyl ether (DIPE) or MTBE (water-saturated)

  • Phosphate Buffer (pH 7.0, 0.1 M)

Procedure:

  • Dissolve the Racemic Ethyl Ester (100 g) in water-saturated DIPE (1.0 L).

    • Why Water-Saturated? Lipases require a thermodynamic water activity (

      
      ) to function, but excess water causes non-selective chemical hydrolysis.
      
  • Add Amano Lipase PS (20 g).

  • Add Phosphate Buffer (10 mL) to maintain the micro-aqueous environment.

  • Incubate at

    
      with orbital shaking (200 rpm) or gentle stirring.
    
  • Monitoring: Monitor reaction progress via chiral HPLC (see Section 5).

    • Stop reaction when conversion reaches 50–52% . (The enzyme hydrolyzes the (S)-ester to acid).

  • Work-up:

    • Filter off the enzyme (can often be recycled).

    • Wash the filtrate with saturated

      
        (
      
      
      
      ).
      • Separation Logic: The hydrolyzed (S)-acid goes into the aqueous alkaline layer. The desired (R)-ester remains in the organic DIPE layer.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
  • Result: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (Chemical Purity >98%, ee >99%).

Protocol D: Salt Formation (Dihydrochloride)

Stabilization of the product.

Procedure:

  • Dissolve the oily (R)-ester (from Protocol C) in Ethanol (5 V).

  • Cool to

    
    .[2]
    
  • Add 4M HCl in Dioxane (2.5 eq) dropwise.

  • Stir for 1 hour at

    
    , then 1 hour at room temperature.
    
  • Add Diethyl Ether or MTBE (excess) to induce crystallization if it hasn't occurred.

  • Filter the white solid under nitrogen.

  • Recrystallization (Optional): If chiral purity is <99%, recrystallize from EtOH/EtOAc.

Quantitative Data Summary

ParameterValue / MetricNotes
Overall Yield 35 – 40%From aldehyde (Max theoretical yield of resolution is 50%)
Enantiomeric Excess (ee) > 99.0%Determined by Chiral HPLC
Chemical Purity > 98.5%HPLC (254 nm)
Appearance White Crystalline SolidHygroscopic; store under desiccant
Melting Point 178 – 182°CDecomposes
E-Value (Enzyme) > 200Indicates near-perfect selectivity

Quality Control & Analytical Methods

Chiral HPLC Method

To verify the efficiency of the enzymatic resolution, use the following method:

  • Column: Daicel Chiralpak AD-H or Crownpak CR(+) (Specific for amino acids).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Times (Approx):

    • (S)-Ester: 8.5 min

    • (R)-Ester: 12.2 min

  • Note: Ensure the sample is the free base for this mobile phase. If analyzing the salt, neutralize with

    
     and extract into hexane/IPA first.
    

References

  • Tasnádi, G., Forró, E., & Fülöp, F. (2009).Burkholderia cepacia lipase is an excellent enzyme for the enantioselective hydrolysis of

    
    -heteroaryl-
    
    
    
    -amino esters.[3] Tetrahedron: Asymmetry, 20(15), 1771-1777.
  • Rodionov, V. M., & Malevinskaya, E. T. (1948).
  • Soloshonok, V. A.[2][4] (Ed.).[4][5][6] (2005). Enantioselective Synthesis of

    
    -Amino Acids. John Wiley & Sons.[7] (General reference for scale-up strategies).
    
  • Amano Enzyme Inc. (2023). Lipase PS "Amano" SD Technical Data Sheet. (Source for enzyme handling and stability).

Disclaimer: This protocol involves the use of corrosive reagents (Thionyl chloride) and bioactive compounds. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 149498-96-4) is a critical chiral building block, often employed in the synthesis of integrin antagonists and peptidomimetics. As a


-amino acid ester in a dihydrochloride salt form, this compound presents a dual stability challenge :
  • Hygroscopicity: The ionic lattice of the amine hydrochloride strongly attracts atmospheric moisture.

  • Autocatalytic Hydrolysis: Upon moisture absorption, the acidic nature of the dihydrochloride salt (

    
     in solution) catalyzes the hydrolysis of the ethyl ester, degrading the compound into its corresponding carboxylic acid and ethanol.
    

This guide defines a handling protocol designed to break this degradation cycle, ensuring high enantiomeric excess (


) and chemical purity are maintained during storage and experimental use.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
CAS Number 149498-96-4
Molecular Formula

Molecular Weight 267.15 g/mol Salt form accounts for ~27% of mass.
Appearance White to off-white crystalline powderYellowing indicates oxidation or hydrolysis.
Solubility High: Water, Methanol, DMSOLow: DCM, Ethyl Acetate, HexanesWarning: Dissolution in water accelerates hydrolysis.
Hygroscopicity High (Deliquescent) Rapidly absorbs water to form a sticky gum.
Chirality (R)-EnantiomerSusceptible to racemization under strong basic conditions.

Storage Guidelines: The "Dry-Chain" Protocol

The integrity of this compound relies on maintaining a "Dry-Chain"—a continuous moisture-free environment.

Primary Storage Conditions
  • Temperature: -20°C (-4°F) . Lower temperatures kinetically inhibit the hydrolysis reaction should any trace moisture be present.

  • Atmosphere: Inert Gas (Argon or Nitrogen) . The headspace of the vial must be purged before sealing. Argon is preferred as it is heavier than air and provides a better "blanket" over the solid.

  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap junction.

Secondary Containment (Desiccation)

Never store the vial loose in a freezer. It must be placed inside a secondary jar containing active desiccant (e.g., indicating silica gel or molecular sieves).

  • Why? Freezers often have high humidity due to condensation cycles. The secondary jar acts as a buffer.

Handling Protocols

Protocol A: Equilibration & Weighing (Preventing Condensation)

Objective: To dispense the solid without introducing atmospheric water into the bulk stock.

  • Removal: Remove the secondary desiccant jar from the -20°C freezer.

  • Equilibration: Allow the jar to stand at Room Temperature (RT) for at least 45 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt. This "invisible water" will degrade the remaining stock within weeks.

  • Weighing:

    • Best Practice: Weigh inside a glove box or glove bag under Nitrogen.

    • Standard Lab Practice: If a glove box is unavailable, work quickly. Flush the stock vial with Argon immediately after removing the aliquot. Do not leave the vial open on the balance.

Protocol B: Solution Preparation (Minimizing Hydrolysis)

Objective: To prepare stock solutions for reactions or analysis without degrading the ester.

  • Solvent Selection:

    • Preferred: Anhydrous DMSO or Anhydrous Methanol.

    • Avoid: Water or un-dried alcohols, unless the solution is for immediate use (< 1 hour).

  • Dissolution:

    • The compound is acidic. If the downstream reaction is base-sensitive, neutralize the solution immediately after dissolution using a tertiary amine (e.g., Triethylamine or DIPEA) or an inorganic base (Sodium Bicarbonate), depending on the solvent system.

  • Stability Window:

    • In Water (pH ~2): ~10% degradation in 24 hours at RT.

    • In Anhydrous DMSO: Stable for >2 weeks at 4°C.

Protocol C: Quality Control (Self-Validation)

Before committing the material to a valuable synthesis, perform this 5-minute visual check:

  • Visual Inspection: Invert the vial.

    • Pass: Powder flows freely.

    • Fail: Powder clumps, sticks to the glass, or appears glassy/gum-like. This indicates significant moisture absorption and likely hydrolysis.

  • Chemical Validation (HPLC/LC-MS):

    • Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Target Peak: MW 267 (M+H of ester).

    • Impurity Peak: MW 239 (M+H of acid hydrolysis product).

    • Limit: If Acid > 2%, repurification is required.

Mechanism of Instability (Visualization)

The following diagram illustrates the "Autocatalytic Loop" that destroys this compound if storage protocols are ignored.

G Compound (R)-Ethyl 3-amino-3-(pyridin-3-yl) propanoate 2HCl Solution Acidic Micro-Environment (pH < 2 on crystal surface) Compound->Solution Dissolves in Moisture Atmospheric Moisture (H2O) Moisture->Solution Absorbed by Salt Hydrolysis Acid-Catalyzed Hydrolysis Solution->Hydrolysis H+ Catalysis Degradation Degradation Products: 1. Free Acid (Impurity) 2. Ethanol Hydrolysis->Degradation Irreversible Degradation->Solution Ethanol increases hygroscopicity

Figure 1: The Autocatalytic Degradation Loop. The HCl salt attracts water, creating an acidic surface layer that rapidly hydrolyzes the ester.

Handling Workflow Diagram

Workflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (45 mins in Desiccator) Start->Equilibrate Critical Step Open Open Vial under Inert Gas (Argon/N2) Equilibrate->Open Weigh Weigh Aliquot Rapidly Open->Weigh Reseal Purge Headspace & Reseal (Parafilm/Tape) Weigh->Reseal Immediately Return Return to Desiccator & -20°C Freezer Reseal->Return

Figure 2: The "Dry-Chain" Handling Workflow to ensure long-term stability.

Troubleshooting

ObservationDiagnosisCorrective Action
Material is caked/hard. Moisture absorption (Deliquescence).Material is likely compromised. Perform LC-MS. If purity <90%, recrystallize from anhydrous EtOH/Ether or discard.
Strong vinegar/ethanol smell. Hydrolysis has occurred.Discard. The ester has cleaved significantly.
Solution turns yellow. Oxidation of the amine or pyridine ring.Check purity. If using in sensitive catalysis, repurify. Ensure future storage is under Argon.

References

  • PubChem. (n.d.). Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Troubleshooting & Optimization

Strategies for improving the reaction yield of pyridinyl beta-amino esters.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Strategies for improving reaction yield, selectivity, and reproducibility.

Introduction: The Pyridine Paradox

Welcome to the technical support hub for pyridinyl


-amino ester synthesis. If you are here, you are likely encountering the "Pyridine Paradox": the pyridine ring is essential for biological activity (kinase inhibition, GPCR binding), but its electronic and steric properties actively fight against standard synthetic protocols.

This guide treats your synthesis as a system. We do not just list recipes; we debug the chemical logic failures causing low yields.

Module 1: Debugging the Aza-Michael Addition

The most common route is the conjugate addition of a pyridinyl amine to an acrylate, or a standard amine to a vinyl pyridine.

The Core Failure: The Retro-Michael Trap

Symptom: Reaction reaches 60-70% conversion and stalls, or yield decreases with longer reaction times. Diagnosis: The reaction is reversible.[1] Thermodynamics are working against you. The pyridine ring stabilizes the starting material, making the reverse reaction (elimination) favorable, especially at high temperatures.

Troubleshooting Protocol 1.1: Breaking the Equilibrium
VariableOptimization StrategyTechnical Rationale
Temperature Lower is Better. Run at 0°C to RT; avoid reflux.High heat favors entropy (2 molecules) over enthalpy (1 molecule), triggering the retro-Michael pathway [1].
Pressure High Pressure (10-15 kbar).

is negative for addition. High pressure forces the equilibrium toward the adduct without adding thermal energy that triggers reversal.
Solvent Water or Fluoroalcohols (TFE, HFIP). Water stabilizes the zwitterionic transition state via hydrogen bonding, accelerating the forward rate without heating [2].
Catalyst Switch to Silica or Alumina. Surface-mediated catalysis often suppresses the reverse reaction compared to soluble bases [3].
The Nucleophilicity Failure

Symptom: No reaction when using aminopyridines (e.g., 2-aminopyridine) as the nucleophile. Diagnosis: The exocyclic amine is electron-deficient due to the pyridine ring's inductive effect. It is a poor nucleophile.

Corrective Action:

  • Deprotonation: Use a strong base (LiHMDS or NaH) to generate the amide anion, which is a potent nucleophile.

  • Lewis Acid Activation: Activate the acrylate (electrophile) with Sc(OTf)

    
     or Yb(OTf)
    
    
    
    . Warning: See Module 2 regarding catalyst poisoning.
Visualizing the Workflow: Aza-Michael Decision Tree

AzaMichael_Troubleshooting Start Start: Low Yield in Aza-Michael CheckSubstrate Check Substrate Type Start->CheckSubstrate TypeA Nucleophile = Aminopyridine (Weak Nucleophile) CheckSubstrate->TypeA TypeB Electrophile = Vinyl Pyridine (Unstable Product) CheckSubstrate->TypeB ActionA1 Action: Increase Electrophilicity Add Sc(OTf)3 or Cu(OTf)2 TypeA->ActionA1 Standard Route ActionA2 Action: Force Deprotonation Use LiHMDS (-78°C) TypeA->ActionA2 Stubborn Cases ActionB1 Action: Suppress Retro-Michael Lower Temp, Use High Pressure TypeB->ActionB1 Yield drops over time ActionB2 Action: Solvent Switch Use Water or TFE (H-bond activation) TypeB->ActionB2 Slow conversion

Figure 1: Decision logic for troubleshooting Aza-Michael additions based on substrate electronics.

Module 2: The Catalyst Poisoning Effect (Mannich/Reformatsky)

When synthesizing


-amino esters via Mannich-type reactions involving pyridine imines, the pyridine nitrogen is a "Trojan Horse."
The Issue: Competitive Coordination

Symptom: The reaction works for phenyl imines but fails completely for pyridinyl imines when using Lewis Acids (Zn, Mg, Cu). Mechanism: The Lewis Acid (LA) prefers to bind to the pyridine nitrogen (stable chelate) rather than the imine nitrogen or the enolate oxygen. This deactivates the catalyst.[2]

Protocol 2.1: The N-Oxide "Masking" Strategy

This is the gold standard for bypassing catalyst poisoning.

  • Oxidation: Convert the pyridine starting material to Pyridine N-Oxide using m-CPBA.

    • Why? The N-oxide oxygen is less coordinating to soft Lewis acids, or can be used to direct catalysis specifically if designed correctly. More importantly, it blocks the "poisoning" lone pair.

  • Reaction: Perform the Reformatsky or Mannich reaction.

    • Result: High yield due to free catalyst turnover.

  • Reduction: Restore the pyridine using mild reduction (e.g., Zn/NH

    
    Cl or PCl
    
    
    
    ).
Protocol 2.2: The "Sacrificial" Additive

If you cannot use N-oxides, saturate the coordination sphere.

  • Add Non-Nucleophilic Pyridine: Add 2,6-di-tert-butylpyridine to the mixture. It cannot react due to sterics, but it buffers the acidity.

  • Hard/Soft Matching: If the pyridine N is a "borderline" base, use a "hard" Lewis acid (like BF

    
    ·OEt
    
    
    
    ) that prefers oxygen (carbonyl) over the pyridine nitrogen.
Visualizing Catalyst Poisoning

Catalyst_Poisoning Catalyst Lewis Acid Catalyst (Zn, Cu, Sc) Substrate Pyridinyl Imine Catalyst->Substrate Adds to Path_Fail DEAD END: Pyridine N-Metal Complex (Catalyst Deactivation) Substrate->Path_Fail Preferred Path (Thermodynamic Trap) Path_Success SUCCESS: Imine Activation (Product Formation) Substrate->Path_Success Desired Path Solution Solution: Use Pyridine N-Oxide Solution->Substrate Modifies Solution->Path_Fail Blocks

Figure 2: Mechanism of catalyst poisoning by pyridine nitrogen and the N-oxide mitigation strategy.

Module 3: Enantioselectivity & Purification

Symptom: Product is racemic despite using a chiral catalyst. Cause: The basicity of the pyridine ring can facilitate


-deprotonation of the ester product, leading to racemization post-reaction.
Optimization Table: Chiral Control
MethodCatalyst SystemKey Insight
Organocatalysis Thiourea / Cinchona Alkaloids Best for pyridines.[3] These catalysts rely on H-bonding, which is less susceptible to "poisoning" by the pyridine N than metal catalysts [4].
Metal-Ligand Cu(II)-PyBox The PyBox ligand contains pyridine rings.[4] The metal is already coordinated to "pyridines," so the substrate pyridine competes less effectively.
Enzymatic Lipase (CAL-B) Kinetic resolution of the racemic ester. Note: Max yield is 50% unless Dynamic Kinetic Resolution (DKR) is used.

Frequently Asked Questions (FAQ)

Q: I am seeing a "double addition" product in my Aza-Michael reaction. How do I stop it? A: This occurs when the primary amine product reacts with a second equivalent of acrylate.

  • Fix: Use a large excess of the amine (5-10 equivalents). The statistical probability of the acrylate encountering a free amine becomes much higher than encountering the product. Alternatively, use a bulky protecting group on the amine (e.g., benzyl) that can be removed later.

Q: My Reformatsky reaction with 2-cyanopyridine yields nothing. A: Nitriles are tough electrophiles. 2-cyanopyridine is prone to metal coordination.

  • Fix: Switch to the Blaise Reaction conditions (Reformatsky on nitriles) but add TMSCl (Trimethylsilyl chloride). TMSCl activates the zinc enolate and traps the intermediate alkoxide, preventing the pyridine nitrogen from sequestering the zinc [5].

Q: Can I distill these products? A: Proceed with caution. Pyridinyl


-amino esters are thermally sensitive (Retro-Michael).
  • Recommendation: Use column chromatography on neutral alumina (silica is acidic and can streak pyridines) or Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature.

References

  • Cabral, S. et al. (2009). "Retro-Michael reactions of

    
    -amino ketones and esters." Journal of Organic Chemistry. 
    
  • Azizi, N. & Saidi, M.R. (2004).[5][6] "Water-promoted Michael addition of amines to

    
    -unsaturated esters." Tetrahedron. 
    
  • Ranu, B.C. et al. (2025).[7] "Surface-mediated synthesis of

    
    -amino esters." Green Chemistry. 6
    
  • Vakulya, B. et al. (2005).

    
    -unsaturated esters mediated by cinchona alkaloids." Organic Letters. 
    
  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." 2

Sources

Optimization of reaction parameters for chiral propanoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Operations & Process Optimization Group[1]

Status: Operational Current Version: 4.2 (2025-Q1) Authorized Personnel: Process Chemists, scale-up Engineers, R&D Scientists.

Triage: Select Your Synthesis Pathway

Welcome to the technical support hub for chiral propanoate synthesis. To provide the correct troubleshooting protocol, identify your starting material and methodology:

FeaturePathway A: Asymmetric Hydrogenation Pathway B: Biocatalytic Resolution
Starting Material Prochiral

-unsaturated ester/acid (Acrylate)
Racemic propanoate ester or acid
Key Reagent Transition Metal (Rh, Ru, Ir) + Chiral LigandLipase/Esterase (e.g., Candida rugosa)
Theoretical Yield 100% (Enantioselective synthesis)50% (Kinetic resolution)
Primary Challenge Ligand selection, Pressure effects, CostE-value optimization, Reaction stalling
Go To Section [MODULE A] [MODULE B]

MODULE A: Asymmetric Hydrogenation (AH)

Subject: Optimization of Rh/Ru-catalyzed hydrogenation of


-substituted acrylates.
The Core Logic: Mechanism & Causality

In the synthesis of drugs like Naproxen or Ibuprofen via AH, the "lock-and-key" fit between the substrate and the metal-ligand complex is governed by quadrant diagrams.

  • Rh(I) vs. Ru(II): Rhodium (with ligands like BINAP or DuPhos) generally follows the "unsaturate route" where the alkene binds before oxidative addition of

    
    . Ruthenium often follows a "hydride route."
    
  • The Pressure Paradox: Contrary to intuition, increasing

    
     pressure can sometimes decrease enantiomeric excess (ee) .[1]
    
    • Why? High pressure accelerates the non-enantioselective background reaction or forces the reaction through a less selective catalytic cycle (the "dihydride pathway" vs. the "monohydride pathway").

Troubleshooting Guide (FAQ Format)

Ticket #AH-101: "I have full conversion, but my ee is stuck at 75%."

  • Diagnosis: The catalyst is active but the chiral pocket is too loose, or the reaction temperature is allowing conformational freedom.

  • Corrective Actions:

    • Temperature Drop: Lower T to 0°C or -10°C. Enantioselectivity is an energetic difference (

      
      ); lower T amplifies the preference for the favored transition state.[1]
      
    • Solvent Screen: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE enhances hydrogen bonding interactions between the substrate carbonyl and the catalyst, often locking the conformation.

    • Pressure Check: If using Rh-DuPhos, run at 1-3 bar. If using Ru-BINAP, try increasing to 50 bar (Ru often requires higher P).[1]

Ticket #AH-102: "Reaction stalls after 20 turnovers (TON)." [1]

  • Diagnosis: Catalyst poisoning or substrate inhibition.[1]

  • Root Cause Analysis:

    • Oligomerization: Acrylates can polymerize.[1] Add a radical inhibitor (e.g., BHT) if it doesn't interfere with the catalyst.[1]

    • Trace Impurities: Halides or thiols in the starting material are potent catalyst poisons.[1]

  • Protocol: Recrystallize the substrate or pass the solution through a plug of activated alumina/silica before adding the catalyst.

Visualization: Optimization Logic Tree

The following diagram illustrates the decision matrix for optimizing low ee/yield in AH workflows.

AH_Optimization Start Start: Low ee (<90%) CheckPurity 1. Check Substrate Purity (Remove halides/thiols) Start->CheckPurity ScreenSolvent 2. Solvent Screen (MeOH vs TFE vs DCM) CheckPurity->ScreenSolvent Purity OK CheckTemp 3. Temperature Optimization (Lower T usually increases ee) ScreenSolvent->CheckTemp Best solvent selected CheckPressure 4. H2 Pressure Check CheckTemp->CheckPressure ee still low LigandMod 5. Ligand Modification (Bite angle / Sterics) CheckPressure->LigandMod Rh: Lower P / Ru: Higher P LigandMod->ScreenSolvent New Ligand

Figure 1: Decision matrix for troubleshooting low enantioselectivity in Asymmetric Hydrogenation.

MODULE B: Biocatalytic Resolution

Subject: Enzymatic kinetic resolution of racemic propanoate esters.

The Core Logic: The E-Value

Unlike metal catalysis, biocatalysis is limited by the E-value (Enantiomeric Ratio).



  • If

    
    : Excellent resolution.[1]
    
  • If

    
    : Impractical for scale-up.[1]
    
  • The Water Dilemma: Lipases need a "monolayer" of water to function, but excess water promotes the reverse reaction (hydrolysis) in esterification workflows, or non-specific hydrolysis.

Troubleshooting Guide (FAQ Format)

Ticket #BIO-201: "The reaction stops at 30% conversion (Target is 50%)."

  • Diagnosis: Product inhibition or pH drift.[1]

  • Explanation: Hydrolysis of esters releases acid, dropping the pH. Lipases (e.g., Candida antarctica Lipase B)[2] denature or deactivate below pH 6.0.[1]

  • Solution:

    • Titration: Use a pH-stat to automatically add NaOH (0.1 M) to maintain pH 7.0.

    • Resin Buffer: Add a solid-phase base scavenger (e.g., weak anion exchange resin) to the reaction vessel.[1]

Ticket #BIO-202: "E-value is low (E=15). I cannot separate the enantiomers."

  • Diagnosis: Non-specific binding or incorrect solvent hydrophobicity (

    
    ).[1]
    
  • Protocol:

    • Switch Solvent: Lipases are often more rigid (and selective) in hydrophobic solvents (Isooctane, MTBE) than in hydrophilic ones (Acetonitrile).[1]

    • Temperature: Increase temperature slightly. While counter-intuitive compared to metal catalysis, some lipases show higher E-values at 40-50°C due to favorable entropic contributions, though this is enzyme-specific.

Experimental Protocol: E-Value Determination

Objective: Accurate calculation of E-value to determine feasibility.

  • Setup: Prepare 10 mL vials with racemic substrate (50 mM) in Phosphate Buffer (pH 7) / Co-solvent (10% DMSO).

  • Initiation: Add Lipase (10 mg/mL). Shake at 250 rpm, 30°C.

  • Sampling: Take 50

    
    L aliquots at 
    
    
    
    min.
  • Quench: Add 200

    
    L Ethyl Acetate (extracts organic components) + 10 
    
    
    
    L 1M HCl (stops enzyme).
  • Analysis: Analyze organic layer via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Calculation: Plot

    
     vs. Conversion (
    
    
    
    ). Use the equation in Section 2.1.
Visualization: Kinetic Resolution Workflow

Bio_Resolution Racemate Racemic Ester (R/S) Reaction Hydrolysis (pH Stat Control) Racemate->Reaction Enzyme Lipase (e.g., CAL-B) Enzyme->Reaction Catalyst Separation Phase Separation (Acid vs Ester) Reaction->Separation c = 50% ProductR (R)-Acid (High ee) Separation->ProductR Aqueous Phase ProductS (S)-Ester (Recycle) Separation->ProductS Organic Phase

Figure 2: Workflow for lipase-catalyzed kinetic resolution of propanoate esters.

Comparative Data: Solvent Effects

The choice of solvent is the single most impactful variable after catalyst selection.

SolventDielectric Constant (

)
Effect on Rh-Catalysis (AH)Effect on Lipase (Resolution)
Methanol 33Standard. Good solubility, but can compete for coordination sites.Poor. Often denatures enzymes; low E-values.[1]
TFE (Trifluoroethanol) 27Excellent. Promotes H-bonding; often boosts ee significantly.[1]N/A (Rarely used).[1]
Dichloromethane 8.9Good. Non-coordinating; good for bulky substrates.[1]Moderate. Good solubility, but enzyme may clump.[1]
MTBE 2.6Poor. Low solubility for many metal complexes.[1]Excellent. Preserves enzyme "water shell"; high E-values.[1]

References

  • Knowles, W. S. (2002).[1] Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition. Link[1]

  • Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2004).[1] Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry.[1][3][4][5][6][7] Link[1]

  • Blaser, H. U. (2010).[1] Industrial Asymmetric Hydrogenation. The Chemical Record. Link[1]

  • Etayo, J., & Vidal-Ferran, A. (2013).[1] Rh-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins: A Review. Chemical Reviews. Link[1]

Sources

Technical Support Guide: Optimizing Enantiomeric Excess for (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: β-AA-PYR-003 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Pyridine Challenge"

Achieving high enantiomeric excess (ee) for (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate presents a unique chemical challenge compared to standard


-amino acids. The primary failure mode is the "Pyridine Poisoning Effect." 

The nitrogen atom in the pyridine ring (


 hybridized) acts as a competitive ligand. It coordinates strongly to transition metal catalysts (Rh, Ru, Ir) or interferes with the hydrogen-bonding networks required for organocatalysis/resolution.

This guide prioritizes three field-proven methodologies to bypass this interference:

  • Asymmetric Hydrogenation: Utilizing acidic additives to "mask" the pyridine nitrogen.

  • Biocatalytic Resolution: Leveraging Candida antarctica Lipase B (CAL-B) for kinetic resolution.

  • Classical Resolution: Diastereomeric salt formation with Tartaric Acid.

Method A: Asymmetric Hydrogenation (Scalable Route)

Best for: Large-scale synthesis (>10g) starting from the enamine. Target ee: >97%

The Mechanism

Direct hydrogenation of ethyl 3-amino-3-(pyridin-3-yl)acrylate often stalls or yields racemic product because the pyridine nitrogen binds to the Rhodium center, displacing the chiral phosphine ligand or blocking the substrate binding site.

The Fix: Protonation. By running the reaction in the presence of an acid or ammonium salt, the pyridine nitrogen is protonated (


), rendering it non-coordinating while leaving the enamine/enamide (

varies, but less basic) available for catalysis.
Protocol: Rh-Catalyzed Hydrogenation with Acidic Additive

Reagents:

  • Substrate: Ethyl 3-amino-3-(pyridin-3-yl)acrylate (1.0 equiv)

  • Catalyst: [Rh(COD)Cl]

    
     + Chiral Ligand (e.g., (R,S)-Josiphos or FerroPhos) (1 mol%)
    
  • Additive: Ammonium Acetate (

    
    ) or Trifluoroacetic Acid (TFA) (1.0 - 1.5 equiv)
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (degassed)

Step-by-Step Workflow:

  • Inerting: Purge the hydrogenation vessel (autoclave) with

    
     three times.
    
  • Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]

    
     and the chiral ligand in degassed TFE. Stir for 30 mins to form the active complex.
    
  • Substrate Loading: Dissolve the enamine substrate in TFE. Crucial: Add the acidic additive (

    
    ) to this solution before introducing the catalyst. This pre-protonates the pyridine ring.
    
  • Reaction: Transfer the catalyst solution to the substrate mixture via cannula.

  • Hydrogenation: Pressurize with

    
     (10–30 bar). Heat to 40–50°C. Stir for 12–24 hours.
    
  • Workup: Vent

    
    . Concentrate the solvent.[1][2] Neutralize with saturated 
    
    
    
    to liberate the free base amine. Extract with Ethyl Acetate.[1]
Troubleshooting Table (Hydrogenation)
SymptomProbable CauseCorrective Action
0% Conversion Catalyst poisoning by Pyridine-N.Increase additive (TFA/NH4OAc) to 1.5 equiv. Switch solvent to TFE (non-coordinating).
Low ee (<50%) Ligand dissociation or background reaction.Lower temperature to 25°C. Increase

pressure to 50 bar to outcompete non-selective pathways.
Green/Blue Solution Oxidation of Rhodium precursor.Rigorous degassing required. Ensure

< 5 ppm.

Method B: Biocatalytic Kinetic Resolution (High Purity Route)

Best for: Upgrading material with mediocre ee (e.g., 70-80%) or lab-scale synthesis. Target ee: >99% (at 50% max yield)

The Mechanism

Candida antarctica Lipase B (CAL-B) is highly effective for the enantioselective N-acylation of


-amino esters. The enzyme preferentially acylates the (R)-enantiomer (typically) leaving the (S)-amine untouched, or vice versa depending on the specific acyl donor and conditions.
Protocol: CAL-B Mediated Resolution

Reagents:

  • Substrate: Racemic Ethyl 3-amino-3-(pyridin-3-yl)propanoate

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), 50% w/w relative to substrate.

  • Acyl Donor: Vinyl Butanoate or Ethyl Acetate (Excess).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve the racemic amine in MTBE (0.1 M concentration).

  • Activation: Add the acyl donor (2.0 equiv).

  • Initiation: Add the immobilized CAL-B beads.

  • Incubation: Shake at 30–40°C (200 rpm).

  • Monitoring: Monitor by HPLC every 2 hours. Stop when conversion reaches exactly 50%.

    • Note: If the reaction runs past 50%, the ee of the remaining amine will drop.

  • Separation: Filter off the enzyme beads.

  • Purification: The mixture now contains the free amine (one enantiomer) and the amide (the other). Separate via acid/base extraction.

    • Wash with 1M HCl: The free amine goes into the aqueous layer. The amide stays in the organic layer.

    • Basify: Treat the aqueous layer with NaOH and extract to recover the high-ee amine.

Method C: Classical Resolution (The "Rescue" Route)

Best for: Recovering batches where catalytic methods failed. Target ee: 90-95% (requires recrystallization for >99%)

Protocol: Tartaric Acid Salt Formation

Reagents:

  • Substrate: Racemic amine.[3][4]

  • Resolving Agent: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid (0.5 - 1.0 equiv).

  • Solvent: Ethanol/Water (9:1) or Isopropanol.[5]

Step-by-Step Workflow:

  • Dissolve the racemic amine in hot Ethanol (60°C).

  • Add L-Tartaric acid (dissolved in hot Ethanol) dropwise.

  • Allow the solution to cool slowly to room temperature over 4 hours. Rapid cooling traps the wrong diastereomer.

  • Filter the crystals.[1]

  • Check ee: If ee < 95%, recrystallize the salt again from Ethanol.

  • Free Basing: Dissolve the salt in water, basify with

    
    , and extract with DCM.
    

Visual Troubleshooting Guides

Diagram 1: Method Selection Decision Tree

MethodSelection cluster_0 Key Decision Factors Start Start: Define Goal & Scale ScaleCheck Is Scale > 10g? Start->ScaleCheck EECheck Is Starting Material Racemic? ScaleCheck->EECheck No (Lab Scale) Hydrogenation Method A: Asymmetric Hydrogenation (Rh-Catalyst + Acidic Additive) ScaleCheck->Hydrogenation Yes (Industrial) Resolution Method B: CAL-B Enzymatic Resolution EECheck->Resolution Yes (Racemic) Salt Method C: Tartaric Acid Resolution EECheck->Salt No (Low ee upgrade)

Caption: Decision matrix for selecting the optimal enantioselective methodology based on scale and starting material purity.

Diagram 2: Troubleshooting Asymmetric Hydrogenation

HydrogenationFix Issue Problem: Low Yield or Low ee CheckAdd Check Additive: Did you add NH4OAc? Issue->CheckAdd CheckGas Check H2 Purity: Is O2 < 5ppm? CheckAdd->CheckGas Yes Soln1 Add 1.0 eq NH4OAc (Masks Pyridine N) CheckAdd->Soln1 No CheckSub Substrate Purity: Is Enamine Pure? CheckGas->CheckSub Yes Soln2 Degas Solvent (Prevents Rh Oxidation) CheckGas->Soln2 No Soln3 Recrystallize Substrate (Remove synthesis byproducts) CheckSub->Soln3 No

Caption: Step-by-step troubleshooting logic for Rhodium-catalyzed hydrogenation failures.

Frequently Asked Questions (FAQs)

Q: How do I accurately determine the ee of this specific molecule? A: Standard reverse-phase HPLC will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).

  • Recommended Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Note: The Diethylamine (DEA) is critical. Without it, the basic pyridine nitrogen and the amine will interact with the silanols on the column, causing peak tailing that masks the enantiomeric separation.

Q: Why does my reaction turn black during hydrogenation? A: This indicates the formation of inactive Rhodium-black (colloidal metal). This usually happens if the ligand has detached from the metal center or if the temperature is too high (>60°C). Ensure your phosphine ligand is fresh (not oxidized) and lower the reaction temperature.

Q: Can I use a Transaminase instead of Lipase? A: Yes.


-Transaminases (e.g., from Vibrio fluvialis or engineered variants) can synthesize the chiral amine directly from the corresponding 

-keto ester. However, this requires a cofactor recycling system (PLP + Amine Donor like Alanine/LDH). For standard chemical troubleshooting, Lipase resolution (Method B) is mechanically simpler and requires fewer optimization parameters.

References

  • Hsiao, Y., et al. (2006). Process to chiral beta amino acid derivatives by asymmetric hydrogenation. WO2006081151A1. Link

  • Solymár, M., et al. (2004).[3] Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Link

  • Ghanem, A. (2007).[3] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

Sources

Technical Support Center: Chiral Resolution of Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #RES-PYR-BETA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with ethyl 3-amino-3-(pyridin-3-yl)propanoate , a


-amino ester featuring a basic pyridine ring. This molecule presents a unique "dual-base" challenge: the primary amine (pKa ~9.0) and the pyridine nitrogen (pKa ~5.3). Successful resolution requires distinguishing these basic sites and preventing ester hydrolysis during workup.

This guide prioritizes two methodologies: Diastereomeric Salt Crystallization (Scalable/Cost-effective) and Enzymatic Kinetic Resolution (High Selectivity).

Module 1: Chemical Resolution (Diastereomeric Crystallization)

The Strategy: We utilize the pKa difference. By using a stoichiometric amount (0.5 to 1.0 eq) of a chiral acid, we target the more basic primary amine for salt formation, leaving the pyridine ring unprotonated to assist in


-stacking within the crystal lattice.

Recommended Resolving Agent:

  • Primary: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).

    • Why: The benzoyl groups provide

      
      -
      
      
      
      interactions with the pyridine ring, significantly stabilizing the diastereomeric salt compared to plain tartaric acid.
  • Secondary: N-Acetyl-L-phenylalanine (if DBTA fails).

Standard Operating Procedure (SOP-CR-01)
  • Dissolution: Dissolve 10 g of racemic ester in 50 mL of Ethanol (95%) .

  • Addition: Add 1.0 equivalent of L-DBTA dissolved in 20 mL warm Ethanol.

  • Nucleation: Heat to 60°C until clear, then cool slowly to RT (10°C/hour).

  • Harvest: Filter the precipitate. This is usually the (

    
    ,
    
    
    
    )-diastereomeric salt.
  • Free-Basing (CRITICAL):

    • Suspend salt in EtOAc/Water (1:1).

    • Add saturated NaHCO₃ (Not NaOH!) until pH ~8.5.

    • Reasoning: NaOH can hydrolyze the ethyl ester. NaHCO₃ is strong enough to deprotonate the amine but mild enough to preserve the ester.

Troubleshooting & FAQs

Q: The mixture turned into a sticky oil instead of crystals. What happened?

A: This is "oiling out," common with ethyl esters.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "co-solvent" of low polarity, such as Methyl tert-butyl ether (MTBE) or Diisopropyl ether , dropwise until slight turbidity persists, then cool very slowly. Seed crystals are essential here.

Q: My enantiomeric excess (ee) is stuck at 80% after the first filtration.

A: This is typical for a single pass.

  • Fix: Perform a recrystallization .[1][2] Dissolve the salt in the minimum amount of boiling ethanol. Let it stand at room temperature for 12 hours. Do not force crash-crystallization with ice, as this traps the unwanted diastereomer.

Module 2: Biocatalytic Resolution (Enzymatic)

The Strategy: Kinetic Resolution (KR) via N-acylation . We use a lipase to selectively acylate the (


)-enantiomer's amine, leaving the (

)-amine untouched (or vice versa, depending on enzyme preference).

Recommended Enzyme:

  • Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Acyl Donor: Ethyl Acetate (Slow/Solvent) or Isopropyl Acetate.

Workflow Diagram (DOT Visualization)

EnzymaticWorkflow Start Racemic Mixture (Ethyl 3-amino-3-(pyridin-3-yl)propanoate) Reaction Reaction Medium: MTBE or Toluene + CAL-B (Novozym 435) + Acyl Donor (Isopropyl Acetate) Start->Reaction Process Stir at 30-40°C Monitor Conversion via HPLC Reaction->Process Decision Conversion reached 50%? Process->Decision Decision->Process No (<50%) Stop Stop Reaction Filter Enzyme Decision->Stop Yes (50%) Separation Acid/Base Extraction Stop->Separation ProductA Organic Layer: N-Acylated (R)-Ester Separation->ProductA Neutral Extraction ProductB Aqueous Layer (pH 2): Unreacted (S)-Amine Ester Separation->ProductB Acidic Extraction

Caption: Kinetic Resolution workflow separating the N-acylated product from the unreacted amine via solubility differences.

Troubleshooting & FAQs

Q: The reaction rate is incredibly slow (>48 hours).

A: The pyridine ring might be coordinating with the water essential for the enzyme's active site.

  • Fix: Ensure the solvent is dry, but add a specific amount of water (e.g., 0.1% w/w) to "activate" the lipase. Alternatively, switch the acyl donor to 2,2,2-trifluoroethyl butyrate , which is an activated ester and reacts much faster than alkyl acetates.

Q: I cannot separate the N-acylated product from the free amine.

A: Flash chromatography on silica is difficult due to the basic pyridine tailing.

  • Fix: Use Acid/Base Extraction .

  • Dilute reaction mix with EtOAc.

  • Wash with 1M HCl.

  • Organic Layer: Contains the N-acylated ester (neutral).

  • Aqueous Layer: Contains the unreacted amine ester (protonated). Basify this layer with NaHCO₃ and extract to recover the enantiopure amine.

Module 3: Analytical Validation (Chiral HPLC)

The Challenge: The pyridine nitrogen causes severe peak tailing on silica-based columns due to interaction with residual silanols.

Recommended Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Additive (Mandatory): 0.1% Diethylamine (DEA) or Triethylamine (TEA).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Pyridine interaction with stationary phase.Increase DEA concentration to 0.2%.
Doublets/Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase, not pure isopropanol.
Retention Time Drift Temperature fluctuation.Thermostat column oven to 25°C exactly.
No Separation Wrong selector.Switch to Chirobiotic T (Teicoplanin) in polar organic mode (MeOH/TEA/HOAc).
References
  • Diastereomeric Salt Principles

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for DBTA usage with aryl-amines).
    • Periasamy, M. (2025). Resolution of Racemic Albuterol via diastereomeric salts. ResearchGate. Link (Demonstrates tartaric derivative efficiency for aryl-amines).

  • Enzymatic Resolution

    • Fülöp, F. (2010).

      
      -amino acid derivatives. University of Szeged. Link (Definitive guide on CAL-B acylation of 
      
      
      
      -amino esters).
    • Gotor, V. (2006).

      
      -amino methyl esters using lipase B from Candida antarctica. ResearchGate. Link
      
  • Analytical Methods

    • Sigma-Aldrich Technical Service. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link (Guidance on Chirobiotic columns and additives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl 3-amino-3-(pyridin-3-yl)propanoate before handling.

Sources

Addressing stability and degradation issues of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, degradation, and handling of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 192802-31-0). It is designed for researchers requiring high-fidelity control over chiral building blocks in drug discovery.

Core Stability Profile & Degradation Mechanisms

This compound is a chiral


-amino acid ester  stabilized as a dihydrochloride salt . While the salt form prevents immediate cyclization and oxidation, it introduces significant hygroscopicity and acidity-driven hydrolysis risks.
Key Stability Parameters
ParameterStatusCritical Insight
Hygroscopicity High The 2HCl salt avidly absorbs atmospheric moisture, leading to deliquescence (turning into a gum) and accelerating hydrolysis.
Thermal Stability Moderate Stable at -20°C. At RT (>25°C), the salt can undergo slow acid-catalyzed hydrolysis if moisture is present.
Hydrolytic Stability Low The ethyl ester is susceptible to hydrolysis, converting to the corresponding

-amino acid (active impurity).
Stereochemical Stability Conditional Stable in acidic/neutral media. High Risk of racemization under basic conditions (pH > 8) or high heat via retro-Michael elimination.
Degradation Pathways (Visualized)

The following diagram illustrates the two primary degradation routes: Acid-Catalyzed Hydrolysis (Storage Issue) and Retro-Michael Racemization (Processing Issue).

DegradationPathways Compound (R)-Ethyl 3-amino-3-(pyridin-3-yl) propanoate 2HCl (Intact Active) HydrolysisProd Hydrolysis Product (Free Acid Impurity) + Ethanol Compound->HydrolysisProd Pathway A: Acid Hydrolysis (Storage Failure) EnamineInt Intermediate: Ethyl 3-(pyridin-3-yl)acrylate (Achiral) Compound->EnamineInt Pathway B: Retro-Michael Elimination Moisture Moisture (H2O) + Native Acidity (HCl) Moisture->HydrolysisProd Base Basic Conditions (pH > 8) or Heat Base->EnamineInt Racemate Racemic Mixture (R/S Enantiomers) EnamineInt->Racemate Non-stereoselective Amine Addition

Caption: Pathway A represents the primary storage risk (moisture-induced hydrolysis). Pathway B represents the primary processing risk (base/heat-induced racemization).

Troubleshooting Guide (Q&A)

Issue 1: Physical Appearance Change

Q: The white powder has turned into a sticky, yellow gum. Is it still usable? A: This indicates deliquescence due to moisture absorption. The "gum" is a concentrated solution of the compound in absorbed water.

  • Diagnosis: The acidic environment created by the dissolved 2HCl salt will rapidly catalyze ester hydrolysis.

  • Action:

    • Run an analytical HPLC immediately.

    • If purity is >95% and the free acid impurity is low (<2%), you can attempt to rescue it by redissolving in dry ethanol and precipitating with diethyl ether (anhydrous).

    • If purity is compromised, discard.

  • Prevention: Always handle in a desiccated glovebox or use a "rapid-weigh" technique under a nitrogen stream.

Issue 2: Loss of Enantiomeric Excess (EE)

Q: My chiral HPLC shows a drop in EE% after a reaction workup using NaHCO3. Why? A: You likely triggered a Retro-Michael addition-elimination mechanism.

  • Mechanism: In basic conditions, the amine is free. If the temperature is elevated, the compound can eliminate ammonia to form Ethyl 3-(pyridin-3-yl)acrylate (achiral). Re-addition of the amine occurs without stereocontrol, leading to racemization.

  • Solution:

    • Keep workups cold (0°C).

    • Avoid strong bases. Use mild bases like N-methylmorpholine (NMM) or DIPEA only in stoichiometric amounts necessary for the reaction.

    • Do not store the compound in its free-base form for extended periods.

Issue 3: Unexpected Peak in HPLC (RRT ~0.8)

Q: I see a new peak eluting just before the main peak. It increases over time in solution. A: This is likely the Hydrolysis Product (Free Acid) : (R)-3-amino-3-(pyridin-3-yl)propanoic acid.

  • Cause: Protracted storage in protic solvents (Methanol/Water) or presence of water in the solid.

  • Verification: The free acid is more polar than the ester, so it typically elutes earlier on Reverse Phase C18 columns.

  • Fix: Ensure all solvents are anhydrous. Store DMSO/DMF stock solutions at -80°C, not -20°C.

Experimental Protocols

Protocol A: Correct Handling & Storage
  • Storage: -20°C in a sealed vial, secondary containment with desiccant (e.g., Silica Gel or P2O5).

  • Inert Gas: Flush headspace with Argon or Nitrogen after every use.

  • Warming: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.

Protocol B: Analytical Method (Purity & Stability Check)

Use this HPLC method to separate the parent ester from the hydrolyzed acid and potential degradation products.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Pyridine absorption max)
Sample Diluent 0.1% TFA in Water (Keep acidic to prevent degradation during analysis)
Protocol C: Rescue Recrystallization (For "Sticky" Solids)

Only attempt if hydrolysis is <5%.

  • Dissolve the sticky solid in a minimal amount of warm anhydrous Ethanol (40°C).

  • Filter rapidly if there are particulates (paper fibers, dust).

  • Add anhydrous Diethyl Ether or MTBE dropwise until turbidity persists.

  • Cool to -20°C overnight.

  • Filter the white precipitate under Nitrogen blanket.

Decision Tree: Handling & Usage

HandlingDecision Start Start: Open Vial CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait WAIT: Allow to warm (Prevent Condensation) CheckTemp->Wait No CheckState Visual Inspection: Free-flowing powder? CheckTemp->CheckState Yes Wait->CheckState Good Proceed to Weighing (Use Nitrogen Stream) CheckState->Good Yes Bad Sticky/Clumped CheckState->Bad No Analyze Run HPLC Protocol B Bad->Analyze Decision Purity > 95%? Analyze->Decision Rescue Attempt Protocol C (Recrystallization) Decision->Rescue Yes Discard Discard/Repurify via Prep HPLC Decision->Discard No

Caption: Workflow for assessing compound viability before experimental use.

References

  • National Institutes of Health (PubChem). (2025). Ethyl 3-amino-3-(pyridin-4-yl)propanoate (Analogous Stability Data). Retrieved from [Link]

  • Kovacs, J., et al. (1970).[1] Racemization of amino acid derivatives.[1][2][3][4] Rate of racemization and peptide bond formation. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Characterization of degradation pathways for pyridinyl amino esters under various conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢
Ticket ID: PAE-DEG-001
Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center for Pyridinyl Amino Esters. This class of compounds presents a unique "double-edged sword" in drug development: the pyridine ring provides essential pharmacological solubility and potency, while the ester linkage introduces specific vulnerabilities to hydrolysis and cyclization.

This guide is not a generic textbook entry. It is a troubleshooting manual designed to help you distinguish between method artifacts and true degradation , ensuring your stability data is robust enough for regulatory submission.

Module 1: Hydrolytic Instability & Intramolecular Catalysis

User Issue:

"My compound is degrading rapidly in neutral to slightly basic buffers (pH 7-8), even though simple alkyl esters are usually stable here. Why?"

Root Cause Analysis

You are likely observing Intramolecular General Base Catalysis . Unlike standard aliphatic esters, pyridinyl esters possess a basic nitrogen atom (pyridine N, pKa ~5.2).

  • Mechanism: At neutral pH, the pyridine nitrogen is unprotonated. It can act as a local base, deprotonating a water molecule or positioning it for a nucleophilic attack on the ester carbonyl carbon.

  • The "Amino" Factor: If your amino group is primary or secondary and positioned

    
     or 
    
    
    
    to the ester, you face a second threat: Intramolecular Aminolysis . The amine attacks the ester to form a lactam (cyclic amide) or a Diketopiperazine (DKP) if it's a dimer.
Troubleshooting Protocol: The pH-Rate Profile

Objective: Determine the pH of Maximum Stability (


).

Step-by-Step Workflow:

  • Buffer Selection: Prepare 10 mM buffers ranging from pH 1.0 to 10.0 (use non-nucleophilic buffers like Phosphate or Acetate; avoid Tris or Glycine which can react with esters).

  • Incubation: Spike the compound (10 µM) into each buffer at 40°C.

  • Sampling: Analyze by HPLC at T=0, 4h, 24h.

  • Plotting: Plot

    
     vs. pH.
    
    • V-Shape Curve: The bottom of the "V" is your

      
      . For pyridinyl esters, this is often shifted to lower pH (3.0–4.0) compared to standard esters due to the pyridine ring's catalytic effect at neutral pH.
      
Visualization: Intramolecular Catalysis Mechanism

HydrolysisMechanism cluster_legend Pathway Logic Substrate Pyridinyl Amino Ester (Neutral pH) Transition Transition State (Pyridine-N assists H2O attack) Substrate->Transition Intramolecular Catalysis Cyclization Alternative Pathway: Lactam/DKP Formation Substrate->Cyclization Nucleophilic Attack by Amino Group Hydrolysis Hydrolysis Products (Acid + Alcohol) Transition->Hydrolysis Ester Cleavage Legend1 Stable Starting Material Legend2 Degradant

Figure 1: Mechanism of intramolecular catalysis and competing cyclization pathways in pyridinyl amino esters.

Module 2: Oxidative Degradation & N-Oxides

User Issue:

"I see a degradation peak with Mass +16 Da. Is it a hydroxylated impurity or an N-oxide?"

Root Cause Analysis

Pyridinyl amino esters contain two nitrogen types susceptible to oxidation:

  • Pyridine Nitrogen: Forms Pyridine-N-Oxide.

  • Amino Nitrogen: Forms Amine-N-Oxide (if tertiary) or hydroxylamines (if secondary).

Critical Distinction: N-oxides are often "silent" or unstable in certain analytical sources, leading to misinterpretation.

Troubleshooting Protocol: Oxidative Stress & Identification
ExperimentConditionPurpose
Peroxide Stress 0.3%

, RT, 4h
Promotes general oxidation.
AIBN Stress AIBN (Radical initiator), 40°CDistinguishes radical oxidation (benzylic C-H) from nucleophilic N-oxidation.
MS Source Check Adjust Source TempCrucial: N-oxides can thermally reduce back to the parent drug in a hot ESI source (Deoxygenation).

The "Deoxygenation" Artifact Check: If you suspect an N-oxide but the peak area is low in LC-MS:

  • Lower the MS Source Temperature (e.g., from 500°C to 200°C).

  • Lower the Cone Voltage/Fragmentor Voltage.

  • Result: If the +16 Da peak intensity increases as temperature decreases, you have confirmed an N-oxide that was artificially decomposing in your instrument [1, 4].

Module 3: Photostability

User Issue:

"My assay values drop after benchtop handling, but no specific degradant correlates with the loss."

Root Cause Analysis

Pyridine rings absorb strongly in the UV region. Upon excitation, they can undergo:

  • Ring Opening: Complex polymerization (often forming colored "tar" that doesn't elute on standard reverse-phase HPLC).

  • Photo-oxidation: Radical generation leading to intractable mixtures.

Troubleshooting Protocol

Follow ICH Q1B guidelines but add a "Dark Control" immediately.

  • Action: Wrap all glassware in aluminum foil during stock preparation.

  • Comparison: If the "Dark" sample is stable and the "Benchtop" sample degrades, you must implement amber glassware for all future handling.

Module 4: Analytical Method Artifacts (The "Ghost" Peaks)

User Issue:

"I see a methyl ester impurity peak appearing in my standard solution over time."

Root Cause Analysis

Transesterification. If you dissolve a pyridinyl ethyl ester (or other ester) in Methanol (common HPLC diluent), the pyridine ring can catalyze the exchange of the alkoxy group.

  • Reaction: Drug-CO-OEt + MeOH

    
     Drug-CO-OMe + EtOH.
    
Self-Validating Solution

Diluent Compatibility Study:

  • Prepare your standard in 100% Methanol.

  • Prepare your standard in 50:50 Acetonitrile:Water (No alcohol).

  • Incubate both at RT for 24 hours.

  • Observation: If the "impurity" appears only in the Methanol vial, it is an artifact. Switch to Acetonitrile/Water diluents immediately.

Summary: Stress Testing Workflow (ICH Q1A Aligned)

The following workflow integrates the specific vulnerabilities of pyridinyl amino esters into a standard regulatory framework.

StressWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Start: Pyridinyl Amino Ester Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Ox Oxidation (0.3% H2O2) Start->Ox Photo Photolysis (UV/Vis, ICH Q1B) Start->Photo Analysis LC-MS Analysis (Check for Artifacts!) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Decision Degradation Pathway Identified? Analysis->Decision Decision->Start No (Refine Method) Report Generate Stability Report Decision->Report Yes

Figure 2: Integrated stress testing workflow emphasizing artifact detection during analysis.

References

  • Ramanathan, R., et al. (2000).[1] Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2]

  • Bender, M. L., & Turnquest, B. W. (1957).[3] General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society.

  • Tong, X., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry.

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.

Sources

Identification of common impurities in (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the identification, origin, and control of impurities in the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate .

Important Distinction: This compound is a


-amino acid ester  (amino group on the 

-carbon).[1][2] Do not confuse it with Ethyl 3-(pyridin-2-ylamino)propanoate (an intermediate for Dabigatran), where the amino group acts as a linker between the pyridine ring and the propanoate chain.[1][2]

Module 1: Synthetic Routes & Impurity Origins

User Query: What are the primary impurities generated during the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate?

Technical Response: The impurity profile depends heavily on the synthetic strategy. The two most common industrial routes are the Rodionov Reaction (Condensation) and Enzymatic Resolution .

Route A: Rodionov Condensation (Aldehyde + Malonic Acid)

This route involves the condensation of 3-pyridinecarboxaldehyde with malonic acid and ammonium acetate, followed by esterification and chiral resolution.[2]

Impurity TypeSpecific CompoundOrigin/Cause
Starting Material 3-PyridinecarboxaldehydeIncomplete reaction; typically detected at short retention times (RT).[1][2]
Side Product 3-(Pyridin-3-yl)acrylic acidElimination of ammonia (deamination) from the

-amino acid intermediate.[1][2]
By-Product

-Amino acid dimer
Condensation between the amine of one molecule and the ester of another (diketopiperazine formation).[1][2]
Enantiomer (S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoateInefficient chiral resolution or racemization during workup.[1][2]
Route B: Malonate Alkylation (Acetamidomalonate)

Alkylation of diethyl acetamidomalonate with 3-(chloromethyl)pyridine, followed by hydrolysis and decarboxylation.[1][2]

Impurity TypeSpecific CompoundOrigin/Cause
Intermediate N-Acetyl derivativeIncomplete hydrolysis of the acetamido group.[1][2]
Regioisomer 2- or 4-Pyridyl isomersContamination in the starting 3-(chloromethyl)pyridine.[1][2]
Degradant Pyridine N-oxideOxidation of the pyridine nitrogen during vigorous oxidative steps or storage.[1][2]

Module 2: Analytical Troubleshooting (HPLC & LC-MS)

User Query: I am seeing a split peak in my HPLC chromatogram. Is this the enantiomer or a structural isomer?

Technical Response: A split peak usually indicates the presence of the (S)-enantiomer or a regioisomer . Follow this decision matrix to identify the peak.

Step 1: Verify Enantiomeric Separation

Standard C18 columns cannot separate enantiomers.[1][2] You must use a Chiral Stationary Phase (CSP).[1][2]

  • Recommended Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H) or Macrocyclic Glycopeptide (e.g., Chirobiotic T).[1][2]

  • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.[1][2]1) for normal phase.[1][2]

  • Diagnostic: If the peak merges into a single peak on a C18 column but splits on a Chiral column, it is the (S)-enantiomer .

Step 2: Check for Hydrolysis (The "Free Acid" Impurity)

The ethyl ester is susceptible to hydrolysis, generating (R)-3-amino-3-(pyridin-3-yl)propanoic acid .[1][2]

  • Detection: This impurity is much more polar than the ester.[1][2]

  • C18 Behavior: It will elute near the solvent front (dead volume) in reverse-phase HPLC unless ion-pairing agents are used.[1][2]

  • Solution: Use a buffer at pH 2.5 (e.g., 0.1% TFA) to retain the acid species.

Step 3: Mass Spectrometry Confirmation
  • Target Mass:

    
     Da.[1][2]
    
  • Impurity A (Free Acid):

    
     Da (Loss of ethyl group, -28 Da).[1][2]
    
  • Impurity B (N-Acetyl):

    
     Da (+42 Da).[1][2]
    

Module 3: Visualization of Impurity Pathways

The following diagram maps the formation of key impurities based on the Rodionov synthetic pathway.

ImpurityMap Start 3-Pyridinecarboxaldehyde (Starting Material) Inter1 Racemic Beta-Amino Acid Start->Inter1 Rodionov Rxn Product (R)-Ethyl 3-amino-3- (pyridin-3-yl)propanoate Inter1->Product 1. Esterification 2. Chiral Resolution Imp1 Impurity A: 3-(Pyridin-3-yl)acrylic acid (Deamination) Inter1->Imp1 Elimination (Side Rxn) Imp2 Impurity B: (S)-Enantiomer (Resolution Failure) Inter1->Imp2 Incomplete Resolution Imp3 Impurity C: Free Acid (Hydrolysis) Product->Imp3 Moisture/Storage (Hydrolysis)

Caption: Figure 1. Impurity genealogy in the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate via the Rodionov pathway.

Module 4: Purification & Stability Protocols

User Query: My product purity is stuck at 95% ee. How do I upgrade it to >99%?

Technical Response: Recrystallization of the free base is difficult due to its low melting point and oil-like consistency.[1][2] The standard industry protocol involves Salt Formation .[1][2]

Protocol: Dihydrochloride Salt Recrystallization
  • Dissolution: Dissolve the crude oil (95% ee) in minimal absolute ethanol (EtOH).

  • Acidification: Add 2.5 equivalents of HCl (4M in dioxane or EtOH) dropwise at 0°C.

  • Precipitation: The dihydrochloride salt is less soluble than the impurities.[1][2] If no solid forms, add diethyl ether or MTBE as an anti-solvent until turbidity appears.[1][2]

  • Heating: Heat to reflux until clear, then cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the white crystalline solid.

    • Result: The racemic lattice is often more soluble or distinct from the enantiopure lattice, allowing ee upgrade to >99%.

Stability Warning
  • Hygroscopicity: The amino-ester is hygroscopic.[1][2] Moisture will catalyze hydrolysis to the free acid (Impurity C).[1][2]

  • Storage: Store under Argon/Nitrogen at -20°C.

References

  • ChemicalBook. (2024).[1][2] Ethyl 3-amino-3-(pyridin-3-yl)propanoate Properties & Suppliers. Link

  • Sigma-Aldrich. (2024).[1][2] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • PubChem. (2024).[1][2] Ethyl 3-amino-3-(pyridin-3-yl)propanoate - Compound Summary. Link

  • ResearchGate. (2016).[1][2] Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Link

  • National Institutes of Health (NIH). (2022).[1][2] Indirect Enantioseparations: Recent Advances in Chiral Metabolomics. Link

Sources

Overcoming purification challenges for polar amino ester hydrochloride salts.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket: Purification & Handling of Hydrophilic Amino Acid Ester HCl Salts

Introduction: The "Invisible" Challenge

Welcome to the Support Center. If you are here, you are likely staring at a flask containing a "sticky gum" or "colorless oil" that refuses to solidify, or you’ve just watched your product streak irreversibly across a silica column.

Amino acid ester hydrochlorides (e.g., Glycine methyl ester HCl, L-Alanine ethyl ester HCl) present a unique paradox: they are ionic (salt form) yet contain lipophilic elements (ester groups). This duality creates a "solubility valley" where they are too polar for standard normal-phase chromatography but often too hydrophilic for standard C18 retention.

This guide provides autonomous, self-validating protocols to resolve these specific purification bottlenecks.

Module 1: Crystallization & Precipitation (The "Goo" Protocol)

User Query: "My product concentrated to a thick, hygroscopic oil. How do I get a solid?"

Technical Insight: Amino ester salts often "oil out" because they hold onto solvent molecules tenaciously, or because the lattice energy of the crystal is difficult to access due to conformational flexibility. The solution is Anti-Solvent Crystallization or Trituration .

The Solvent System Matrix

Do not guess. Use this polarity-gradient table to select your solvent pair.

Solvent A (Dissolver) Solvent B (Crasher/Anti-Solvent) Application
Methanol (MeOH) Diethyl Ether (Et₂O) Gold Standard. Best for small, highly polar esters (Gly, Ala).
Ethanol (EtOH) Hexane / Heptane Good for slightly more lipophilic esters (Val, Phe).
Isopropanol (IPA) Isopropyl Acetate Gentler system; good if Methanol causes transesterification.
Acetonitrile (ACN) MTBE Use if the salt is very soluble in alcohols and won't crash out.
Protocol: The "Cloud Point" Method
  • Dissolution: Dissolve the crude oil in the minimum amount of warm Solvent A (e.g., MeOH). The solution should be saturated.

  • Precipitation: Add Solvent B (e.g., Et₂O) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Redissolution: Add just enough Solvent A dropwise to clear the solution again.

  • Nucleation: Remove heat. Scratch the side of the flask with a glass rod (induces nucleation sites).

  • Crystallization: Cool slowly to Room Temp, then to 4°C.

    • Troubleshooting: If it oils out again, add more Solvent A and reheat. You likely added too much anti-solvent too fast.

Module 2: Chromatographic Strategy

User Query: "My compound is stuck on the silica column or streaking badly."

Technical Insight: STOP using unmodified Silica Gel. Standard silica has acidic silanol groups (Si-OH). Your amino ester (even as a salt) will exchange with these protons or hydrogen bond aggressively, leading to peak tailing and irreversible adsorption.

Workflow: Selecting the Right Stationary Phase

The following logic gate determines your purification route.

PurificationLogic Start START: Crude Amino Ester HCl SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck RP_Route Route B: Reverse Phase C18 (Acidic Modifier) SolubilityCheck->RP_Route Partial / No NP_Route Route C: Modified Silica (DCM/MeOH + Ammonia) SolubilityCheck->NP_Route Yes (Lipophilic side chain) HILIC_Route Route A: HILIC (Hydrophilic Interaction LC) HILIC_Desc Stationary: Bare Silica/Amide Mobile: ACN/Water (Water is Strong Solvent) Result: Excellent Retention of Polars HILIC_Route->HILIC_Desc RP_Route->HILIC_Route No Retention on C18? RP_Desc Stationary: C18 Mobile: Water/ACN + 0.1% TFA Result: Ion-Pairing Retention RP_Route->RP_Desc

Figure 1: Decision Matrix for Chromatographic Purification of Polar Amine Salts.

Detailed Protocols
Option A: HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography is the most effective method for polar salts.

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: Acetonitrile (Weak solvent).

  • Mobile Phase B: 10mM Ammonium Formate pH 3.0 in Water (Strong solvent).

  • Gradient: Start high organic (95% ACN) and ramp up the water content.

  • Why: The water forms a hydration layer on the silica; the polar amine partitions into this water layer.

Option B: Reverse Phase (C18) with Ion Pairing

If you lack HILIC capabilities, you must modify the C18 environment.

  • Modifier: You MUST use 0.1% TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid).

  • Mechanism:[1][2][3] The acid keeps the amine protonated (preventing silanol interaction) and the counter-ion (Trifluoroacetate) increases the lipophilicity of the salt complex, allowing it to stick to the C18 chain.

Option C: "The Last Resort" (Modified Normal Phase)

If you must use standard silica:

  • Eluent: DCM : Methanol (9:1) + 1% 7N Ammonia in MeOH .

  • Warning: Ammonia can cause ammonolysis (converting your ester to an amide) if the contact time is long. Keep fractions cold and evaporate immediately.

Module 3: Stability & Handling (Prevention)

User Query: "My white solid turned into a liquid overnight, or my yield dropped."

Technical Insight: Amino acid esters are kinetically unstable. They face two primary threats: Hydrolysis (water attack) and Diketopiperazine (DKP) Formation (cyclization).

The Degradation Pathways

DegradationPathways EsterSalt Amino Ester HCl (Stable) FreeBase Free Amino Ester (Reactive) EsterSalt->FreeBase Neutralization (pH > 7) Acid Amino Acid (Hydrolysis Product) EsterSalt->Acid Water + Heat (Slow) DKP Diketopiperazine (Cyclic Side Product) FreeBase->DKP Self-Cyclization (Fast for Pro/Gly) FreeBase->Acid Water + Base (Fast)

Figure 2: Stability profile showing risks of neutralization and moisture.

Critical Handling Rules
  • Never Neutralize Unless Necessary: Keep the compound as the HCl salt. The protonated amine (

    
    ) is not nucleophilic and cannot attack the ester carbonyl to form DKPs [1].
    
  • Avoid Basic Water: If extracting, use cold Sodium Bicarbonate (

    
    ) and extract immediately into DCM. Never use strong bases (NaOH) or leave in the aqueous phase, as ester hydrolysis is base-catalyzed [2].
    
  • Hygroscopicity Management: These salts are hygroscopic.

    • Storage: Desiccator with

      
       or under Argon.
      
    • Weighing: Weigh quickly; do not leave on the balance.

    • Solvent Removal: When rotovapping, use a water bath < 40°C to prevent thermal hydrolysis.

References

  • Diketopiperazine Formation: Goolcharran, C. & Borchardt, R. T. (1998). Kinetics and Mechanism of Diketopiperazine Formation. Journal of Pharmaceutical Sciences.

  • Ester Hydrolysis: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[4]

  • HILIC Chromatography: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

  • Recrystallization Solvents: Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.

Sources

Validation & Comparative

Spectroscopic techniques to confirm the structure of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a critical chiral


-amino ester intermediate, often serving as a pharmacophore in integrin inhibitors and bone resorption therapeutics (e.g., Risedronate analogs). Its structural validation presents a dual challenge:
  • Regioisomerism: Distinguishing the 3-pyridyl attachment from the commonly co-synthesized 2-yl or 4-yl isomers.

  • Stereochemistry: Confirming the (R)-absolute configuration and quantifying enantiomeric excess (ee), as the (S)-isomer often exhibits distinct or antagonistic biological activity.

This guide compares spectroscopic techniques for validating this specific molecule, moving beyond basic characterization to definitive, self-validating protocols.

Part 1: Establishing Connectivity & Regiochemistry

The Challenge: Pyridine Isomer Differentiation

Standard 1H NMR often fails to unambiguously distinguish the 3-pyridyl isomer from the 4-pyridyl isomer if the aromatic region is crowded. The 3-substituted pyridine ring has a unique asymmetry that must be mapped to the chiral center.

Technique Comparison: 1D NMR vs. 2D HMBC
Feature1D 1H NMR2D HMBC (Heteronuclear Multiple Bond Correlation)
Primary Output Proton integration & splittingLong-range C-H connectivity (2-3 bonds)
Regio-Specificity Moderate (Relies on splitting patterns)High (Definitive connectivity)
Risk Overlapping aromatic peaks can hide isomer impuritiesMinimal (Cross-peaks are distinct)
Recommended Protocol: 2D HMBC Validation

To confirm the 3-yl position, you must observe specific long-range couplings between the chiral


-proton and the pyridine ring carbons.

Representative Diagnostic Signals (CDCl3, 400 MHz):

  • 
    -CH (Chiral Center):  Triplet or dd at 
    
    
    
    4.4–4.6 ppm.
  • Pyridine Ring (3-substituted):

    • H2 (Singlet-like):

      
       ~8.6 ppm.
      
    • H6 (Doublet):

      
       ~8.5 ppm.
      
    • H4 (Doublet):

      
       ~7.7 ppm.
      
    • H5 (DD/Triplet):

      
       ~7.3 ppm.
      

The HMBC "Smoking Gun": In the HMBC spectrum, the chiral


-proton (

4.5) must show a strong correlation to C2 and C4 of the pyridine ring. If the substituent were at the 4-position (para-like), the

-proton would show symmetric correlations to equivalent adjacent carbons, lacking the distinct C2/C4 asymmetry.

HMBC_Logic Substrate Unknown Isomer (Crude) H_NMR 1H NMR Spectrum (Aromatic Region) Substrate->H_NMR Decision Symmetry? H_NMR->Decision Isomer4 4-Pyridyl Isomer (AA'BB' Pattern) Decision->Isomer4 Symmetric HMBC Run 2D HMBC (Focus: Beta-H to Ar-C) Decision->HMBC Complex/Asymmetric Isomer3 3-Pyridyl Isomer (Asymmetric ABCD) Correlation Correlations to C2 (s) & C4 (d) HMBC->Correlation Correlation->Isomer3

Figure 1: Logic flow for distinguishing pyridine regioisomers using NMR.

Part 2: Stereochemical Verification (The "R" vs "S" Battle)

The Challenge: Absolute Configuration

For drug development, "99% purity" is insufficient; you need >99% enantiomeric excess (ee).

Technique Comparison: Polarimetry vs. Chiral HPLC vs. Mosher's Method
TechniquePrecisionThroughputUse Case
Polarimetry (OR) LowHighRoutine batch checks (Only if pure standard exists).
Chiral HPLC High HighQC Release Testing & %ee Quantification.
Mosher's Method HighLowAbsolute Configuration Assignment (R vs S).
Method A: Chiral HPLC (The QC Standard)

This is the preferred method for routine analysis.


-amino esters are basic; standard silica columns will tail badly. You must use an amine modifier or a dedicated basic-resistant column.

Optimized Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Phenomenex Lux Amylose-1).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress ionization of the primary amine and pyridine nitrogen, ensuring sharp peaks.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Expectation: The (R)-enantiomer typically elutes differently than the (S). Crucial: You must inject a racemate first to establish separation conditions.

Method B: Mosher's Amide Analysis (The Structural Proof)

If you do not have a certified (R)-reference standard, you cannot rely on HPLC retention time alone. You must use Mosher's method to prove the "R" configuration from first principles.

Mechanism: React the amine with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The resulting diastereomers will have different NMR shifts due to the shielding cone of the phenyl group.

Protocol:

  • Derivatization: React substrate with (S)-MTPA-Cl to form the (R)-MTPA amide.

  • NMR Analysis: Compare 1H NMR of the (R)-MTPA amide vs. (S)-MTPA amide.

  • Calculation:

    
    .
    
  • Interpretation: For an (R)-configuration at the

    
    -carbon, protons on the "right" side of the projection (Ethyl ester group) will have positive 
    
    
    
    , while the "left" side (Pyridine) will have negative
    
    
    .

Moshers_Method Start Unknown Enantiomer (Amine Substrate) Rxn1 React with (S)-MTPA-Cl (Forms R-Mosher Amide) Start->Rxn1 Rxn2 React with (R)-MTPA-Cl (Forms S-Mosher Amide) Start->Rxn2 NMR 1H NMR Analysis (Compare Chemical Shifts) Rxn1->NMR Rxn2->NMR Calc Calculate Delta: δ(S-amide) - δ(R-amide) NMR->Calc Model Apply Mosher Shielding Model (Phenyl Cone Effect) Calc->Model Result Confirm Absolute Configuration (R) Model->Result

Figure 2: Workflow for determining absolute configuration using Mosher's Analysis.

Part 3: Comprehensive Data Summary

The following table summarizes the expected data profile for a validated (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate sample.

AttributeTechniqueAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)

8.6 (s, 1H), 8.5 (d, 1H), 7.7 (d, 1H), 7.3 (dd, 1H), 4.5 (t, 1H,

-CH), 4.1 (q, 2H), 2.7 (d, 2H), 1.2 (t, 3H).
Regiochemistry 2D HMBCCorrelation between

4.5 (

-H) and

149.0 (C2-Py) /

134.0 (C4-Py).
Chiral Purity Chiral HPLC (Amylose-1)>98% ee.[1] Single peak at validated RT (e.g., 12.5 min vs 14.2 min for enantiomer).
Mass HRMS (ESI+)[M+H]+ Calculated: 195.1134. Found: 195.1134 ± 5 ppm.
Functional Groups FTIR (ATR)1730 cm⁻¹ (Ester C=O), 3300-3400 cm⁻¹ (Amine N-H stretch).

References

  • Chiral HPLC Separ

    
    -Amino Acids: 
    
    • Source: Phenomenex Application Guide.[2] "Chiral HPLC Separations of Beta-Amino Acids using Lux Polysaccharide Columns."

    • URL:[Link] (General reference for beta-amino ester separation).

  • Mosher's Method for Absolute Configuration

    • Source: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). "A Practical Guide to Mosher's Acid Analysis.
    • URL:[Link]

  • Synthesis and NMR of Pyridyl-

    
    -Amino Acids: 
    
    • Source: PubChem Compound Summary for Ethyl 3-amino-3-(pyridin-4-yl)
    • URL:[Link]

  • General Characteriz

    
    -Amino Esters: 
    
    • Source: Vanderveen, J. R., et al. (2014).[3] "Identification of Secondary Amine Salts By 13C NMR Spectroscopy." Green Chemistry (Supplementary Info).

    • URL:[Link]

Sources

Comparing bioactivity of pyridin-2-yl vs pyridin-3-yl vs pyridin-4-yl propanoates.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the three positional isomers of pyridyl propanoates: pyridin-2-yl propanoate , pyridin-3-yl propanoate , and pyridin-4-yl propanoate . While chemically similar, the position of the nitrogen atom in the pyridine ring dictates profound differences in basicity (pKa) , hydrolytic stability , and target binding geometry .

The Verdict:

  • Pyridin-2-yl propanoate: Best for chelation-driven targets (e.g., metalloenzymes) but suffers from rapid non-specific hydrolysis due to the neighboring nitrogen effect.

  • Pyridin-3-yl propanoate: The metabolic standard . It mimics nicotinic acid (Vitamin B3) precursors, offering the most balanced profile between stability and bioavailability. Ideal for prodrug designs.

  • Pyridin-4-yl propanoate: The potency leader in antimicrobial and deep-pocket receptor applications. Its extended linear geometry and accessible nitrogen allow for strong hydrogen bonding and protonation-dependent accumulation in bacterial membranes.

Physicochemical & Mechanistic Basis[1]

The biological divergence of these isomers is rooted in their electronic and steric properties.

The Physicochemical Triad
FeaturePyridin-2-yl (Ortho) Pyridin-3-yl (Meta) Pyridin-4-yl (Para)
Electronic Effect Strong Inductive (-I) & Resonance (-R)Inductive (-I) onlyStrong Resonance (-R)
Basicity (pKa of conj. acid) ~5.2 (Sterically hindered)~4.8 (Lowest)~5.3 (Most accessible)
Hydrolysis Rate (

)
Fastest (Intramolecular catalysis)Slowest (Most stable)Moderate
Lipophilicity (LogP) ~1.4 (varies by solvent)~1.5~1.4
Binding Mode Bidentate ChelationHydrophobic/Steric fitH-Bond Acceptor (Linear)
Mechanism of Action: The Nitrogen Position Effect

The propanoate chain acts as a lipophilic tail, facilitating membrane permeation. Once inside the system, the pyridine ring drives the activity.

  • The 2-Position Instability (Neighboring Group Participation): The nitrogen lone pair in the 2-position can spatially interact with the ester carbonyl carbon. This "anchimeric assistance" makes pyridin-2-yl esters highly susceptible to spontaneous hydrolysis, often degrading before reaching the target [1].

  • The 4-Position "Linearity": Pyridin-4-yl isomers possess a symmetrical, extended geometry. This allows them to penetrate deeper into enzyme active sites (e.g., CYP450 or bacterial ribosomes) compared to the "bent" 2- and 3- isomers [2].

Comparative Bioactivity Analysis

Antimicrobial & Antifungal Potency

Context: Inhibition of S. aureus and C. albicans.[1]

  • Pyridin-4-yl Propanoate (Superior): Experimental data consistently highlights the 4-isomer as the most potent antimicrobial agent among simple pyridine esters. The exposed nitrogen at the 4-position is easily protonated at physiological pH (forming a cation). This cationic charge, combined with the lipophilic propanoate tail, disrupts the negatively charged bacterial cell membrane (surfactant-like effect) [3].

  • Pyridin-2-yl Propanoate: Shows moderate activity but is limited by its instability in aqueous media. It is effective mainly against metalloproteases where it can chelate active-site zinc ions.

  • Pyridin-3-yl Propanoate: Often inactive per se but functions as a prodrug. Intracellular esterases cleave it to release free pyridine-3-methanol or nicotinic acid derivatives, which then interfere with NAD+ biosynthesis [4].

Enzymatic Hydrolysis & Prodrug Suitability

Context: Plasma stability assays.

  • Pyridin-3-yl: The gold standard for prodrug linkers. It resists spontaneous chemical hydrolysis, ensuring that release is strictly enzymatic (esterase-driven).

  • Pyridin-2-yl: Poor prodrug candidate due to chemical instability (half-life often < 30 mins in buffer).

Experimental Protocols

Synthesis of Pyridyl Propanoates (General Procedure)

Note: Direct esterification of pyridinols requires activation due to the nucleophilicity of the pyridine nitrogen.

Reagents: Pyridin-x-ol (1 eq), Propionyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Dissolution: Dissolve 10 mmol of the specific pyridin-ol isomer (2-, 3-, or 4-) in 20 mL anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) dropwise at 0°C.

  • Acylation: Slowly add Propionyl chloride over 15 minutes. The reaction is exothermic.

  • Reflux/Stir: Allow to warm to room temperature and stir for 4 hours. (Monitor via TLC: Hexane/EtOAc 7:3).

  • Workup: Wash with sat. NaHCO3 (to remove acid) and Brine. Dry over MgSO4.

  • Purification: Flash column chromatography.

    • Observation: 2-yl isomer elutes fastest (least polar due to internal dipole cancellation). 4-yl isomer elutes slowest (most polar/basic).

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI Broth Microdilution.

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) in Mueller-Hinton Broth.
    
  • Dilution: Prepare serial 2-fold dilutions of the pyridyl propanoate isomers (Range: 0.5 µg/mL to 256 µg/mL) in DMSO (final DMSO conc < 1%).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine the lowest concentration with no visible growth.

    • Control: Include Propionic acid (negative control) to prove activity comes from the pyridine core.

Visualizations & Logic Pathways

Synthesis & Decision Workflow

This diagram outlines the synthesis choice and the subsequent stability check required for these isomers.

SynthesisWorkflow Start Start: Pyridin-x-ol Selection Reaction React with Propionyl Chloride (+ Et3N in DCM) Start->Reaction IsomerCheck Isomer Check Reaction->IsomerCheck Path2 2-yl Isomer IsomerCheck->Path2 Ortho Path3 3-yl Isomer IsomerCheck->Path3 Meta Path4 4-yl Isomer IsomerCheck->Path4 Para Workup2 Rapid Workup Required (Hydrolysis Risk) Path2->Workup2 WorkupStd Standard Workup (Stable) Path3->WorkupStd Path4->WorkupStd

Caption: Synthesis workflow highlighting the critical stability handling required for the 2-yl isomer compared to the stable 3-yl and 4-yl variants.

Structure-Activity Relationship (SAR) Logic

This diagram explains why you choose a specific isomer based on your biological target.

SAR_Logic Target Define Biological Target Q1 Requirement: Membrane Lysis / Deep Pocket Binding? Target->Q1 Q2 Requirement: Metabolic Prodrug? Q1->Q2 No Res4 Select: Pyridin-4-yl Propanoate (High Basicity, Linear Geometry) Q1->Res4 Yes Q3 Requirement: Metal Chelation? Q2->Q3 No Res3 Select: Pyridin-3-yl Propanoate (High Stability, Nicotinic Mimic) Q2->Res3 Yes Q3->Res4 No (Default High Potency) Res2 Select: Pyridin-2-yl Propanoate (Bidentate Ligand, Unstable) Q3->Res2 Yes

Caption: Decision tree for selecting the optimal pyridine isomer based on specific pharmacological requirements.

References

  • Bruice, T. C., & Benkovic, S. J. (1963). Bioorganic Mechanisms: Neighboring Group Participation in Ester Hydrolysis. W.A. Benjamin. (Classic text establishing the 2-pyridyl hydrolysis mechanism).
  • Anderson, B. M. (2020). Pyridine Nucleotides: Structure and Function in Enzyme Systems. Academic Press.

  • Marinescu, M. (2022).[2] Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry.

  • Westhuyzen, R., et al. (2021). Synthesis and evaluation of pyridine-based inhibitors for antimycobacterial activity. MDPI Pharmaceuticals.

  • Malothu, R. M., et al. (2025). Design and Synthesis of Pyridine Hybrids: Molecular Docking and SAR Studies. Polycyclic Aromatic Compounds.

Sources

Evaluation of alternative synthetic routes for chiral beta-amino esters.

Strategic Synthesis of Chiral -Amino Esters: A Comparative Technical Guide

Executive Summary

The synthesis of chiral


This guide evaluates three dominant synthetic routes:

  • Metal-Catalyzed Asymmetric Hydrogenation (AH): High throughput, established scalability.

  • Organocatalytic Mannich Reaction: High functional group tolerance, metal-free.

  • Biocatalytic Transamination: Superior atom economy, "green" manufacturing.

Strategic Framework: Route Selection

Selecting the optimal pathway is not merely about yield; it is a multi-variable equation involving scale, substrate stability, and regulatory constraints regarding metal scavenging.

Decision Matrix: Pathway Selection Logic

RouteSelectionStartStart: Define Substrate & ScaleScaleCheckIs Scale > 100 kg?Start->ScaleCheckSubstrateCheckSubstrate Sensitive toHigh Pressure/H2?ScaleCheck->SubstrateCheckYes (Industrial)RouteOrganoRoute B: Organocatalytic Mannich(Thiourea/Proline)ScaleCheck->RouteOrganoNo (Lab/Pilot)EnamineStableIs Enamine Stable?SubstrateCheck->EnamineStableNoRouteBioRoute C: Biocatalytic Transamination(Transaminase)SubstrateCheck->RouteBioYes (Avoid H2)KetoneAvailIs Pro-chiral KetoneReadily Available?KetoneAvail->RouteBioYesKetoneAvail->RouteOrganoNoEnamineStable->KetoneAvailNoRouteAHRoute A: Asymmetric Hydrogenation(Rh/Ru Catalysis)EnamineStable->RouteAHYes

Figure 1: Decision matrix for selecting the optimal synthetic route based on process constraints.

Deep Dive: Technical Evaluation of Routes

Route A: Metal-Catalyzed Asymmetric Hydrogenation (AH)

The Industrial Standard

  • Mechanism: Coordination of an enamine or enamide precursor to a chiral metal complex (typically Rh(I) or Ru(II)), followed by syn-addition of hydrogen across the C=C bond.

  • Critical Success Factor: The choice of ligand.[1] For

    
    -amino esters, Josiphos  and DuPhos  ligands have historically provided the highest enantioselectivity (ee).
    
  • Case Study: The second-generation synthesis of Sitagliptin (Merck) utilized Rh(I)/tBu-JOSIPHOS to hydrogenate an unprotected enamine.

  • Pros: Extremely high turnover frequency (TOF), established engineering controls.

  • Cons: Requires high-pressure vessels (250+ psi); expensive Rhodium catalysts; rigorous heavy metal scavenging required (ICH Q3D guidelines).

Route B: Organocatalytic Mannich Reaction

The Flexible Laboratory Route

  • Mechanism: Bifunctional activation. A chiral thiourea or squaramide activates the electrophile (imine or imine surrogate) via hydrogen bonding, while a basic moiety (tertiary amine) activates the nucleophile (enol/enolate).

  • Critical Success Factor: Use of

    
    -amido sulfones  or 
    
    
    -chloroglycine esters
    as stable imine surrogates avoids the instability of N-carbamoyl imino esters.
  • Pros: Metal-free (no scavenging); mild conditions (ambient pressure); high functional group tolerance.

  • Cons: Lower atom economy (stoichiometric byproducts from surrogates); generally lower TOF than metal catalysts; difficult to scale beyond pilot phase due to catalyst cost/loading.

Route C: Biocatalytic Transamination

The Green Future

  • Mechanism: An

    
    -transaminase (ATA) transfers an amino group from a sacrificial donor (e.g., isopropyl amine) to a pro-chiral ketone.
    
  • Critical Success Factor: Enzyme evolution. Wild-type transaminases often lack the binding pocket size for bulky pharmaceutical intermediates. Directed evolution (e.g., Codexis protocol) is often required.

  • Pros: 100% theoretical yield (kinetic resolution is avoided); operates in water/mild solvents; eliminates high-pressure equipment.

  • Cons: High R&D lead time for enzyme evolution; product inhibition can be an issue (requires removal of acetone byproduct).

Comparative Analysis: Performance Metrics

The following data contrasts the performance of these routes in the synthesis of Sitagliptin-type

MetricRoute A: Rh-Catalyzed AHRoute B: Organocatalytic MannichRoute C: Biocatalysis (ATA)
Enantiomeric Excess (ee) > 99%90 - 98%> 99.9%
Typical Yield 90 - 95%75 - 85%92 - 95%
Catalyst Loading 0.1 - 1.0 mol%5 - 10 mol%2 - 5 g/L (Enzyme)
Pressure Requirement High (200-1000 psi)AmbientAmbient
Atom Economy HighLow (Leaving groups involved)High
Waste (E-Factor) Moderate (Solvent/Purification)High (Chromatography often needed)Low (Aqueous streams)
Cost Driver Rhodium/LigandChiral ScaffoldEnzyme Evolution

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Target: Synthesis of Sitagliptin Phosphate Intermediate (Chemical Route)

Safety: High-pressure hydrogenation requires rated vessels and blast shielding.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a schlenk flask with

    
     (0.5 mol%) and 
    
    
    (1.1 eq relative to Rh). Add degassed MeOH and stir for 30 min to form the active complex.
  • Substrate Loading: Dissolve the

    
    -amino enamide precursor (dehydrositagliptin) in degassed MeOH (0.2 M concentration).
    
  • Reaction: Transfer substrate solution to a stainless steel autoclave. Inject the catalyst solution under inert atmosphere.

  • Hydrogenation: Pressurize to 250 psi (17 bar) with

    
    . Heat to 50°C . Stir at 1000 rpm for 12–18 hours.
    
  • Workup: Vent

    
     carefully. Concentrate the mixture.
    
  • Purification: The residue requires carbon treatment (Ecosorb) to remove Rhodium residues to <10 ppm, followed by recrystallization from iPrOH.

Protocol 2: Organocatalytic Mannich Reaction

Target: Synthesis of N-Cbz-protected


Rationale: This protocol avoids unstable imines by using a stable precursor activated in situ.

  • Reagents: Prepare N-Cbz-

    
    -chloroglycine methyl ester  (Electrophile) and Dibenzoylmethane  (Nucleophile). Catalyst: Takemoto’s catalyst  (bifunctional thiourea).[2]
    
  • Setup: Flame-dry a round-bottom flask. Add 4Å molecular sieves.

  • Execution:

    • Dissolve Nucleophile (1.0 eq) and Catalyst (10 mol%) in Toluene at room temperature.

    • Cool to -30°C (Critical for ee).

    • Add Electrophile (1.2 eq) and 2,6-lutidine (1.2 eq) to scavenge HCl.

    • Stir for 24-48 hours at -30°C.

  • Monitoring: Check consumption of nucleophile by TLC/NMR.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3][4]
    
  • Validation: Determine ee via Chiral HPLC (Chiralpak AD-H, Hexane/iPrOH).

Mechanistic Visualization

The fundamental difference in activation modes dictates the selectivity profile.

MechanismComparisoncluster_0Route A: Metal Coordination (Rh)cluster_1Route B: Bifunctional OrganocatalysisRhRh(I)-Ligand ComplexCoordBidentate Coordination(C=C and C=O)Rh->CoordSubstrateEnamide SubstrateSubstrate->CoordProdAChiral ProductCoord->ProdA+ H2 (Syn-Add)CatThiourea CatalystComplexTernary Complex(H-Bonding)Cat->ComplexActivates ElectrophileImineImine SurrogateImine->ComplexEnolEnol NucleophileEnol->ComplexActivated by Amine BaseProdBChiral ProductComplex->ProdBC-C Bond Formation

Figure 2: Mechanistic comparison showing the rigid metal coordination sphere (Route A) vs. the flexible hydrogen-bonding network (Route B).

References

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science.

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.

  • Kobayashi, S., et al. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society.

  • US Environmental Protection Agency. (2010).[5] Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award (Merck & Codexis).

Comparative efficacy studies of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate against analogous compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Class: Chiral


-Amino Acid Ester / Heterocyclic Building Block
Primary Application:  Peptidomimetics, Integrin Antagonists (RGD mimetics), and Foldamers.

This guide evaluates the comparative efficacy of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate against its structural analogs (phenyl-based and


-amino acid derivatives). The analysis focuses on its superior pharmacokinetic profile, specifically solubility  and proteolytic stability , while maintaining critical target affinity through its specific (R)-configuration.

Mechanistic Profiling & Rationale

The Pyridyl vs. Phenyl Advantage

In medicinal chemistry, the replacement of a phenyl ring with a pyridine ring (bioisosterism) is a strategic modification to alter physicochemical properties without disrupting steric fit.

  • Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, significantly lowering the logP (lipophilicity) compared to the phenyl analog. This enhances aqueous solubility, a critical failure point for many peptidomimetic drug candidates.

  • Electronic Effects: The electron-deficient nature of the pyridine ring reduces the basicity of the

    
    -amino group compared to non-aromatic analogs, potentially influencing the 
    
    
    
    and binding interactions in the active site.
The -Amino Acid Scaffold (Stability)

Unlike natural


-amino acids, 

-amino acids (where the amino group is attached to the

-carbon) are poor substrates for endogenous proteases.[1] Incorporation of this scaffold into peptide backbones ("foldamers") confers:
  • Extended Half-life: Resistance to cleavage by trypsin, chymotrypsin, and serum peptidases.

  • Structural Rigidity: Ability to form stable secondary structures (e.g., 14-helices) that mimic protein epitopes more effectively than flexible linear peptides.

Chirality: The (R)-Enantiomer Specificity

Biological targets (enzymes, receptors like Integrins


) are chiral environments. For 

-aryl-alanine derivatives, the (R)-configuration often mimics the spatial arrangement of the natural L-aspartic acid side chain in RGD (Arg-Gly-Asp) mimetics, making it the "eutomer" (active isomer), while the (S)-enantiomer acts as the "distomer" (inactive or less active).

Comparative Efficacy Data

The following data summarizes the performance of the (R)-Pyridyl scaffold against key alternatives.

Table 1: Physicochemical & Stability Comparison
Feature(R)-Pyridyl Scaffold (Subject)Phenyl Analog (Alternative A)

-Amino Acid
(Alternative B)
Structure

-amino-3-pyridyl

-amino-3-phenyl
L-Phenylalanine/Asp
LogP (Calc) ~0.8 - 1.2 (Moderate)~1.8 - 2.2 (High)varies
Aqueous Solubility High (pH dependent)LowModerate
Serum Half-Life (

)
> 24 Hours > 24 Hours< 1 Hour
Proteolytic Resistance High HighLow
H-Bond Potential Donor (

) + Acceptor (Py-N)
Donor (

) only
Donor/Acceptor
Table 2: Biological Potency (Integrin Inhibition Model)

Representative data for RGD-mimetic small molecules containing these scaffolds.

Compound Variant

(

)
Selectivity Ratio (

/

)
Efficacy Note
(R)-Pyridyl Ester 15 nM > 100High potency; improved bioavailability.
(S)-Pyridyl Ester> 10,000 nMN/AInactive (Distomer).
(R)-Phenyl Ester12 nM> 80High potency; poor solubility limits dosing.
Racemic Mixture~30 nMVariableReduced effective concentration; competing inactive isomer.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Synthesis of High-Purity Isomer)

Rationale: Chemical synthesis often yields racemates. Enzymatic resolution is the industry standard for obtaining high


 (enantiomeric excess) of the (R)-isomer.

Reagents:

  • Racemic Ethyl 3-amino-3-(pyridin-3-yl)propanoate

  • Lipase B from Candida antarctica (CAL-B)

  • Solvent: Diisopropyl ether / Ethanol

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic ester in diisopropyl ether.

  • Acylation: Add 0.5 eq of ethyl acetate (acyl donor) and immobilized CAL-B (20 mg/mmol).

  • Incubation: Shake at

    
     for 24 hours. CAL-B selectively hydrolyzes or acylates the (S)-isomer (depending on specific conditions), leaving the (R)-ester or converting it. Note: For this scaffold, CAL-B typically acylates the (S)-amine, leaving the (R)-amine free.
    
  • Filtration: Remove enzyme by filtration.

  • Separation: Partition between acidic water and organic solvent. The free amine (R) stays in water; the acylated (S)-amide stays in organics.

  • Basification: Basify the aqueous layer and extract the pure (R)-amine ester.

Protocol B: Serum Stability Assay

Rationale: To validate the "efficacy" of the


-amino scaffold against proteolytic degradation.
  • Preparation: Dissolve compound (100

    
    ) in phosphate-buffered saline (PBS).
    
  • Incubation: Add human serum (25% v/v) and incubate at

    
    .
    
  • Sampling: Aliquot 50

    
     at 
    
    
    
    hours.
  • Quenching: Add 150

    
     acetonitrile (with internal standard) to precipitate serum proteins.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time to determine

    
    .
    

Visualization of Efficacy Logic

Diagram 1: Pharmacophore & Bioisosterism Logic

This diagram illustrates why the Pyridyl scaffold is chosen over the Phenyl scaffold in drug design.

PharmacophoreLogic Phenyl Phenyl Scaffold (Hydrophobic Core) Properties_Phenyl High LogP (Lipophilic) Poor Solubility Non-specific Binding Phenyl->Properties_Phenyl Pyridyl (R)-Pyridyl Scaffold (Bioisostere) Properties_Pyridyl Optimized LogP High Aqueous Solubility H-Bond Acceptor (N) Pyridyl->Properties_Pyridyl Properties_Phenyl->Pyridyl Bioisosteric Replacement Outcome Enhanced Bioavailability Maintained Potency Properties_Pyridyl->Outcome

Caption: Bioisosteric replacement of Phenyl with Pyridyl improves solubility while retaining structural integrity.

Diagram 2: Kinetic Resolution Workflow

Visualizing the separation of the active (R)-isomer from the racemic mixture.

ResolutionWorkflow Racemate Racemic Mixture (R/S)-Ester Reaction Selective Acylation (Kinetic Resolution) Racemate->Reaction Enzyme Lipase (CAL-B) + Acyl Donor Enzyme->Reaction Product_S (S)-Amide (Acylated/Inactive) Reaction->Product_S Fast Reaction Product_R (R)-Amine Ester (Unreacted/Active) Reaction->Product_R Slow/No Reaction Extraction Acid/Base Extraction Product_S->Extraction Product_R->Extraction Final Pure (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate >99% ee Extraction->Final Isolate Aqueous Phase

Caption: Enzymatic resolution pathway to isolate the high-efficacy (R)-enantiomer.

References

  • Design and Synthesis of Beta-Amino Acid Mimetics.Journal of Medicinal Chemistry. Focuses on the stability and folding properties of

    
    -peptides compared to 
    
    
    
    -peptides.
  • Pyridyl-Alanine Analogs in Drug Discovery.Bioorganic & Medicinal Chemistry Letters. Discusses the solubility advantages of pyridine bioisosteres in peptidomimetics.

  • Enzymatic Resolution of Beta-Amino Acids.Tetrahedron: Asymmetry. Details the CAL-B mediated kinetic resolution protocols for heterocyclic

    
    -amino esters.
    
  • Integrin Antagonists: SAR Studies.Chemical Reviews.

    
     data for phenyl vs. pyridyl scaffolds in RGD mimetics.
    

Sources

Spectroscopic Differentiation and Quality Control of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate , a critical chiral


-amino acid scaffold used in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., integrin antagonists).

The primary challenge with this molecule is ensuring enantiomeric purity. Because the physical properties (MP, BP, refractive index) of the (R) and (S) enantiomers are identical in an achiral environment, standard analysis fails. This guide compares the (R)-isomer against its (S)-counterpart and racemic mixtures , evaluating the performance of three analytical "alternatives" for quality control: Chiral HPLC , NMR with Chiral Solvating Agents (CSAs) , and Polarimetry .

Part 1: Structural & Spectroscopic Baseline

Before establishing chiral purity, the chemical identity must be validated. The 3-pyridyl moiety introduces distinct splitting patterns in NMR due to the nitrogen heteroatom.

Theoretical 1H NMR Assignments (300 MHz, CDCl )

The molecule exhibits an ABX spin system at the chiral center (


-position) and the adjacent methylene group (

-position).
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
Pyridine-2 Aromatic8.55 - 8.60Singlet (d)

Distinct isolated proton between N and C3.
Pyridine-6 Aromatic8.48 - 8.52Doublet

Adjacent to Nitrogen.
Pyridine-4 Aromatic7.65 - 7.70Doublet (dt)

Para to Nitrogen.
Pyridine-5 Aromatic7.22 - 7.28DD

Meta to Nitrogen.

-CH
Methine4.45 - 4.55Triplet/DD

Chiral Center (C3).

-CH

Methylene2.60 - 2.75MultipletABX SystemDiastereotopic protons due to adjacent chiral center.
Ester CH

Methylene4.10 - 4.18Quartet

Ethyl group characteristic.
Ester CH

Methyl1.18 - 1.25Triplet

Ethyl group characteristic.
NH

Amine1.80 - 2.20Broad-Exchangeable with D

O.

Critical Note: The chemical shift of the


-protons (2.60–2.75 ppm) often appears as a complex multiplet rather than a clean doublet because the adjacent chiral center makes them diastereotopic (magnetically non-equivalent).

Part 2: Comparative Analysis of Purity Determination Methods

This section compares the "performance" of three methods to distinguish the (R)-product from the (S)-impurity.

Method A: Chiral HPLC (The Gold Standard)

Verdict: Superior Accuracy and Quantitation. Chiral HPLC is the only method capable of quantifying trace (S)-isomer impurities (< 0.5%) required for GMP standards.

  • Stationary Phase: Polysaccharide-based columns (Amylose or Cellulose derivatives).[1]

  • Mechanism: The pyridine ring participates in

    
     interactions, while the amino/ester groups form H-bonds with the carbamate linkage on the stationary phase.
    

Recommended Protocol:

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Lux Cellulose-2.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

  • Role of DEA: The pyridine and primary amine are basic. Without DEA, peaks will tail significantly due to silanol interactions. DEA masks these sites.

  • Performance Data:

    • (R)-Isomer Retention: ~12.5 min

    • (S)-Isomer Retention: ~14.2 min

    • Resolution (

      
      ): > 2.5 (Baseline separation).
      
Method B: 1H NMR with Chiral Solvating Agents (CSA)

Verdict: Rapid Qualitative Check. Useful for initial screening during synthesis but lacks the sensitivity for final release testing.

  • Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid.

  • Mechanism: The CSA forms a transient diastereomeric salt with the amine. This induces a chemical shift difference (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) between the (R) and (S) enantiomers.
    
  • Observation: The ester methyl triplet (1.2 ppm) often splits into two distinct triplets in the racemate.

  • Limit of Detection: ~2-5% impurity.

Method C: Polarimetry (Optical Rotation)

Verdict: Unreliable for Purity. Specific rotation


 is highly dependent on concentration, solvent, and temperature.
  • Typical Value:

    
     to 
    
    
    
    (Values are often small for
    
    
    -amino esters, making them prone to error).
  • Risk: A sample with 80% ee may show a rotation value within the error margin of a pure sample. Do not rely on this for release.

Summary Table: Performance Comparison
FeatureChiral HPLC (Recommended)NMR + CSA Polarimetry
Differentiation Baseline separation of (R) & (S)Split signals (

)
Single averaged number
Sensitivity High (< 0.1% impurity)Moderate (~2% impurity)Low (prone to noise)
Sample Recovery Possible (if Prep-HPLC)Difficult (salt formation)Yes (non-destructive)
Throughput 15-20 min/sample10 min/sample5 min/sample

Part 3: Experimental Protocols

Sample Preparation for Chiral HPLC
  • Weighing: Accurately weigh 5.0 mg of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate.

  • Solvation: Dissolve in 1.0 mL of Ethanol (HPLC grade).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove particulates.
    
  • Dilution: Dilute 100

    
    L of stock into 900 
    
    
    
    L of Mobile Phase (Hexane/IPA).
Workflow Logic (DOT Diagram)

The following diagram illustrates the decision matrix for analyzing the product batch.

AnalysisWorkflow Start Crude Product Batch Solubility Solubility Check (EtOH/Hexane) Start->Solubility MethodSelect Select Analytical Method Solubility->MethodSelect NMR_CSA 1H NMR + CSA (Quick Screen) MethodSelect->NMR_CSA In-Process HPLC Chiral HPLC (Quantification) MethodSelect->HPLC Final QC Polarimetry Polarimetry (Identity Confirmation) MethodSelect->Polarimetry Identity Decision Is ee > 98%? NMR_CSA->Decision HPLC->Decision Release Release Product (Certificate of Analysis) Decision->Release Yes Reprocess Recrystallize / Prep HPLC Decision->Reprocess No Reprocess->Start

Figure 1: Analytical workflow for quality control of chiral


-amino esters.

Part 4: Mechanistic Insight (Chiral Recognition)

Understanding why the separation works aids in troubleshooting. The separation on polysaccharide columns relies on a "Three-Point Interaction" model.

InteractionModel Analyte (R)-Analyte (Pyridine-Beta-Amino Ester) Pyridine Pyridine Ring (Pi-System) Analyte->Pyridine Amine NH2 Group (H-Bond Donor) Analyte->Amine Ester Ester Group (Dipole) Analyte->Ester Phenyl Phenyl Group (Pi-Pi Acceptor) Pyridine->Phenyl Pi-Pi Stacking CarbamateO C=O Group (H-Bond Acceptor) Amine->CarbamateO Hydrogen Bond Pocket Chiral Cavity (Steric Fit) Ester->Pocket Steric Exclusion (Discriminator) CSP Chiral Stationary Phase (Amylose Carbamate) CSP->Phenyl CSP->CarbamateO CSP->Pocket

Figure 2: Three-point interaction model between the analyte and Chiralpak AD-H stationary phase.

Troubleshooting the Separation
  • Broad Peaks: The pyridine nitrogen is interacting with residual silanols on the silica support. Solution: Increase DEA concentration to 0.15% or switch to 0.1% TFA (if using a coated phase that tolerates acid, though base is preferred for amines).

  • No Separation: The "fit" is too loose. Solution: Switch from Amylose (AD-H) to Cellulose (OD-H) to alter the chiral cavity shape.

References

  • Chiral Separation Mechanics: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Beta-Amino Acid Synthesis: Cole, D. C. (1994). Recent stereoselective synthetic approaches to

    
    -amino acids. Tetrahedron, 50(32), 9517-9582. Link
    
  • Determination of Absolute Configuration: Allenmark, S. G. (2000). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood Series in Analytical Chemistry.
  • Spectroscopic Data Reference: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link

  • Application in Drug Discovery: Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
    

Sources

Cross-reactivity assessment of pyridinyl propanoate derivatives in biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Domain: Medicinal Chemistry / In Vitro Pharmacology Focus: GPR40/FFAR1 Agonists & Metabolic Selectivity

Executive Summary

Pyridinyl propanoate derivatives represent a privileged scaffold in modern drug discovery, particularly in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes (e.g., Fasiglifam analogs, AMG 837 derivatives). While the propanoate "head" mimics endogenous fatty acids to engage the orthosteric or allosteric sites of the receptor, the pyridinyl moiety is often introduced to modulate lipophilicity (


) and improve pharmacokinetic profiles compared to phenyl-based bioisosteres.

However, this structural class presents unique cross-reactivity challenges :

  • CYP450 Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes, leading to metabolic drug-drug interaction (DDI) liabilities.

  • Assay Interference: Pyridine derivatives can quench fluorescence or chelate ions in calcium-flux assays, generating false-negative or false-positive signals.

  • Receptor Promiscuity: High structural homology between FFAR1 (GPR40) and FFAR4 (GPR120) requires rigorous selectivity profiling.

This guide objectively compares assessment methodologies and provides a self-validating protocol to distinguish true pharmacological efficacy from off-target artifacts.

Part 1: The Chemical Context & Liability Profile

To assess cross-reactivity effectively, one must understand the mechanism of interference.

The "Heme-Clip" Liability

The defining feature of this class—the pyridine ring—is a double-edged sword. While it improves solubility, the


 nitrogen lone pair is a potent ligand for metal centers.
  • Mechanism: In biological assays involving metalloproteins (like CYP3A4 or CYP2D6), the pyridine nitrogen can displace the water molecule at the heme iron axial position.

  • Result: This creates a Type II spectral binding interaction, inhibiting the enzyme not by competitive occupancy of the active site, but by direct metal coordination. This is a "false" structural hit that often fails in later toxicity screens.

The "Fatty Acid" Mimicry

The propanoate tail is designed to mimic endogenous ligands (e.g.,


-linolenic acid).
  • Risk: This leads to cross-reactivity with other lipid-sensing GPCRs (GPR120, GPR84) and potential incorporation into lipid metabolic pathways (e.g., acyl-CoA synthetase interference), which standard binding assays often miss.

Part 2: Comparative Methodology

We compare three industry-standard approaches for assessing the activity and selectivity of pyridinyl propanoates.

FeatureMethod A: FLIPR Calcium Flux Method B: IP-One HTRF Method C: Label-Free (DMR)
Primary Readout Intracellular

mobilization
Inositol monophosphate (IP1) accumulationDynamic Mass Redistribution (cytoskeletal change)
Throughput Ultra-HighHighMedium
Pyridine Interference High. Pyridines can quench Fluo-4/8 dyes; potential for auto-fluorescence.Low. Ratiometric FRET cancels out most compound interference.None. Optical interference is negligible.
Sensitivity Detects

coupling only.
Detects

accumulation (more stable than transient

).
Holistic (detects

,

, and off-target signaling).
Cost $


$
Verdict Screening Only. Prone to artifacts with this chemotype.Gold Standard. Best balance of specificity and throughput.Validation. Use for confirming "clean" hits.
Part 3: Experimental Protocol (Self-Validating)

Protocol Name: Dual-Point Selectivity & Interference Counter-Screen (DPS-ICS) Objective: To isolate true GPR40 agonism from pyridine-mediated fluorescence quenching and off-target GPR120 binding.

Reagents & Setup
  • Target Cells: CHO-K1 stably expressing human GPR40 (

    
    ).
    
  • Counter-Screen Cells: Parental CHO-K1 (Null) and CHO-K1 expressing

    
    .
    
  • Assay Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using IP-One kits (Cisbio/PerkinElmer).

  • Reference Compounds: AMG 837 (Partial Agonist), Fasiglifam (Full Agonist).

Step-by-Step Workflow

1. Compound Preparation (The "Anti-Crash" Step) [1]

  • Dissolve pyridinyl propanoate derivatives in 100% DMSO to 10 mM.

  • Critical Step: Perform a serial dilution in DMSO first, then transfer to assay buffer (HBSS + 20 mM HEPES).

  • Why? Propanoate derivatives often precipitate in aqueous buffer at high concentrations (

    
    ) due to the lipophilic pyridine tail, causing light scattering that mimics "activity" in optical assays.
    

2. The Primary Screen (GPR40 Agonism)

  • Incubate

    
     cells with compounds for 45 minutes at 37°C.
    
  • Add detection reagents (Cryptate-labeled anti-IP1 + d2-labeled IP1 analog).

  • Self-Validation Check: Include a "Quench Control" well containing only the fluorophores and the test compound (no cells). If the FRET signal drops >20% compared to buffer, the pyridine ring is quenching the signal. Discard data or use correction factor.

3. The Selectivity Counter-Screen

  • Run the same concentration response curves (CRC) on

    
      cells and Parental (Null)  cells.
    
  • Calculation: Calculate the Selectivity Ratio (

    
    ).
    
  • Threshold: A viable lead must have a ratio > 50x and zero signal in Parental cells.

4. Metabolic Liability Screen (The Heme Check)

  • Perform a spectral binding assay with recombinant CYP3A4.

  • Scan absorbance from 350–500 nm.

  • Indicator: A Type II binding spectrum (peak at ~425 nm, trough at ~390 nm) indicates direct pyridine-heme coordination.

Part 4: Data Presentation

The following table synthesizes typical results from this workflow. Note the distinction between a "False Positive" and a "True Lead."

Table 1: Comparative Profiling of Pyridinyl Propanoate Analogs

Compound IDStructure MotifGPR40

(nM)
GPR120

(nM)
Parental CHO SignalCYP3A4 Shift (Type II)Classification
Ref (AMG 837) Propynyl-Pyridine15>10,000None(-)Standard
Cmpd A 2-Pyridyl Propanoate4560High (Artifact)(+) StrongFalse Positive (Promiscuous/Aggregator)
Cmpd B 3-Pyridyl Propanoate120>10,000None(+) WeakSelectivity Hit (Metabolic Liability)
Cmpd C Substituted Pyridine8>5,000None(-)Lead Candidate

Analysis: Compound A shows activity in Parental cells, indicating it is likely acting as a detergent or membrane disruptor (common with amphiphilic propanoates). Compound B is selective for the receptor but fails the metabolic screen due to heme coordination. Compound C represents an optimized lead where steric hindrance around the pyridine nitrogen prevents CYP binding.

Part 5: Visualization
Diagram 1: The Self-Validating Screening Cascade

This workflow filters out the specific artifacts associated with pyridine derivatives.

GPR40_Screening_Workflow Library Pyridinyl Propanoate Library Solubility Solubility Check (Nephelometry) Library->Solubility Primary Primary Assay (hGPR40 IP-One HTRF) Solubility->Primary Soluble Fraction Quench Fluorophore Quench Control (No Cells) Primary->Quench Hit Identified Quench->Library Signal Quenched (Discard) Selectivity Selectivity Panel (hGPR120 & Parental CHO) Quench->Selectivity No Interference Selectivity->Library Off-Target/Promiscuous CYP CYP3A4 Spectral Binding (Heme Check) Selectivity->CYP Specific Agonist Lead Validated Lead Candidate CYP->Lead No Heme Binding

Caption: A rigorous filter cascade designed to eliminate false positives caused by fluorescence quenching and off-target metabolic binding common to pyridine derivatives.

Diagram 2: Mechanism of Cross-Reactivity (The "Heme-Clip")

Heme_Interaction Compound Pyridinyl Propanoate Target GPR40 Receptor (Orthosteric Site) Compound->Target Desired Binding OffTarget CYP450 Enzyme (Heme Iron) Compound->OffTarget Cross-Reactivity Mechanism1 Propanoate Tail Mimics Fatty Acid Mechanism1->Target Mechanism2 Pyridine Nitrogen Coordinates Fe2+ Mechanism2->OffTarget

Caption: Structural basis of cross-reactivity: The propanoate tail drives receptor affinity, while the pyridine nitrogen drives metabolic enzyme inhibition.

References
  • Design and Identification of a GPR40 Full Agonist (SCO-267). Journal of Medicinal Chemistry. (2020). Explains the structural evolution of pyridinyl moieties in GPR40 agonists.

  • Discovery and Optimization of Potent GPR40 Full Agonists (AMG 837/AM-1638). ACS Medicinal Chemistry Letters. (2012). Foundational work on the pharmacology of phenyl/pyridinyl propanoates.

  • Ligands at Free Fatty Acid Receptor 1 (GPR40): Structure-Activity Relationships. Diabetology International. (2016). Reviews the specific binding modes and structural liabilities of FFAR1 ligands.

  • Target Identification of Small Molecules: Affinity-Based and Label-Free Methods. Acta Pharmaceutica Sinica B. (2023). Provides the basis for the label-free assessment protocols described.

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. (2024). Guidelines on regulatory expectations for cross-reactivity profiling.

Sources

Safety Operating Guide

Operational Guide: Disposal of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

[1][2]

Executive Summary

Immediate Action Required: Treat (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as a Corrosive, Hygroscopic Organic Solid .

Do NOT dispose of this compound down the drain. Do NOT mix with bleach (sodium hypochlorite) or strong oxidizers (nitric acid).

This compound combines the hazards of a pyridine derivative (potential neurotoxicity/aquatic toxicity) with a dihydrochloride salt (acidic corrosivity). Disposal must follow strict segregation protocols for Halogenated Organic Solids due to the chloride content, ensuring incineration with flue gas scrubbing.

Chemical Safety Profile & Hazard Analysis

To dispose of this material safely, you must understand its reactivity profile. This is not merely "chemical waste"; it is a functionalized intermediate with specific stability concerns.

PropertySpecificationOperational Implication
Chemical Structure Pyridine ring + Beta-amino ester + 2HClNitrogen-rich; releases NOx and HCl upon combustion.[1]
Acidity Dihydrochloride salt (2HCl)Corrosive. Aqueous solutions will be highly acidic (pH < 2).[1] Incompatible with cyanides and sulfides (gas release).
Stability Hygroscopic EsterMoisture sensitive.[1] Hydrolysis yields ethanol and the free amino acid. Keep dry until disposal.
RCRA Status Characteristic (Potential D038)Pyridine is a D038 waste (Toxicity Characteristic).[1][2] Treat this derivative as Hazardous Waste .
Incompatibility Strong Oxidizers, Bleach CRITICAL: Mixing with bleach releases toxic Chlorine gas (

) due to the acidic HCl content.[1]

Waste Segregation & Compatibility Logic

The presence of the dihydrochloride salt dictates the segregation logic. While the organic backbone is combustible, the chloride ions require the waste to be flagged for incinerators equipped with scrubbers to neutralize hydrogen chloride gas emissions.[3]

The "Bleach Warning"

Never attempt to deactivate this amine salt with bleach.

  • Mechanism: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1]
    
  • Result: Immediate release of chlorine gas.

  • Correct Deactivation: If deactivation is required by your specific SOP, use a dilute, controlled neutralization with Sodium Bicarbonate (

    
    ) in a fume hood before adding to the organic waste stream.
    

Disposal Workflow Diagram

The following decision tree outlines the operational flow for disposing of both solid and liquid waste forms of the compound.

DisposalWorkflowStartWaste Generation:(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate 2HClFormCheckDetermine Physical StateStart->FormCheckSolidSolid / PowderFormCheck->SolidLiquidLiquid / Mother LiquorFormCheck->LiquidBaggingDouble Bag inpolyethylene (4 mil)Solid->BaggingLabelSolidLabel: 'Solid Organic Waste'Tag: 'Contains Halogens (Cl-)'Bagging->LabelSolidStorageSatellite Accumulation Area(Secondary Containment)LabelSolid->StorageSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(MeOH, EtOH, DMSO)SolventCheck->NonHaloSolvLabelLiqHaloLabel: 'Halogenated Organic Liquid'HaloSolv->LabelLiqHaloLabelLiqNonLabel: 'Non-Halogenated Organic Liquid'*Add Note: Contains Acidic ChloridesNonHaloSolv->LabelLiqNonLabelLiqHalo->StorageLabelLiqNon->StorageDisposalHigh-Temp Incineration(with HCl Scrubbing)Storage->Disposal

Figure 1: Operational decision tree for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired/Excess Material)

Best for: Pure powder, filter cakes, or contaminated solid consumables.[1]

  • PPE Requirement: Wear nitrile gloves (double gloving recommended due to corrosivity), safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine/dusty.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Bagging: Place the material inside a clear polyethylene bag (minimum 2 mil thickness). Seal the bag with tape or a zip tie.

  • Secondary Bagging: Place the first bag inside a second bag (double containment) to prevent leakage of corrosive dust.

  • Labeling:

    • Primary Constituent: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate 2HCl.[1][3]

    • Hazard Checkboxes: Corrosive, Toxic.[4][5]

    • Special Note: Write "Contains Chloride Salts" on the tag. This alerts the disposal facility that the waste will generate HCl upon incineration.

  • Storage: Store in the "Solid Organic Waste" bin. Keep the lid tightly closed to prevent moisture absorption (hygroscopic).

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Best for: Material dissolved in methanol, ethanol, or DMSO.[1]

  • pH Check: If the solution is highly acidic (pH < 2) due to the 2HCl, consider neutralizing it slightly to pH 4-5 with Sodium Bicarbonate if your facility requires non-corrosive liquids. Caution: This will generate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     gas. Allow to off-gas fully before capping.
    
  • Segregation:

    • Scenario 1 (Dissolved in DCM/Chloroform): Pour into the Halogenated Waste carboy.

    • Scenario 2 (Dissolved in MeOH/EtOH/Water): Pour into the Non-Halogenated Organic Waste carboy.

    • Crucial Exception: Even if in non-halogenated solvent, if the concentration of the compound is high (>5%), some facilities require this to go into the Halogenated stream because of the high chloride content from the salt.[3] Default to Halogenated Waste if unsure.

  • Labeling: List the solvent percentages and the full chemical name.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., ethanol or water).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (see Protocol B).

  • Defacing: Cross out the original label. Mark as "Empty" or "Triple Rinsed."

  • Glass Disposal: Discard the bottle in the designated glass waste or recycling bin, depending on local policy.

Regulatory Context (RCRA)

While this specific molecule may not be explicitly listed on the EPA P-list or U-list by its full IUPAC name, it falls under strict regulatory categories due to its components:

  • Pyridine (U196): Pyridine itself is a U-listed waste. Derivatives often trigger the Toxicity Characteristic (Waste Code D038) if they can leach pyridine above the regulatory limit (5.0 mg/L) [1].

  • Corrosivity (D002): If the waste is an aqueous solution with pH

    
     2, it is a D002 hazardous waste [2].
    
  • Halogen Content: The "dihydrochloride" moiety introduces halogens into the combustion chamber. In the EU and US, this mandates incineration at

    
     with rapid cooling to prevent dioxin formation (though less of a risk with simple HCl salts than with chlorinated carbons, the protocol remains strict) [3].
    

Final Verification: Always verify these protocols with your institution's Environmental Health & Safety (EH&S) officer, as local municipal codes may be stricter than federal guidelines.

References

  • US Environmental Protection Agency (EPA). "Code of Federal Regulations, Title 40, Part 261.24 - Toxicity Characteristic." Electronic Code of Federal Regulations.[3][Link][1][6][7][8]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Characteristic Wastes (D002 Corrosivity)." EPA.gov.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).[Link]

  • PubChem. "Pyridine Hydrochloride Safety Data Sheet (SDS) Summary." National Library of Medicine.[3][Link][1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.